molecular formula C3H8ClNO B1625242 N,N-dimethylformamide;hydrochloride CAS No. 3397-76-0

N,N-dimethylformamide;hydrochloride

Número de catálogo: B1625242
Número CAS: 3397-76-0
Peso molecular: 109.55 g/mol
Clave InChI: SAVROPQJUYSBDD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N,N-dimethylformamide;hydrochloride is a useful research compound. Its molecular formula is C3H8ClNO and its molecular weight is 109.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

3397-76-0

Fórmula molecular

C3H8ClNO

Peso molecular

109.55 g/mol

Nombre IUPAC

N,N-dimethylformamide;hydrochloride

InChI

InChI=1S/C3H7NO.ClH/c1-4(2)3-5;/h3H,1-2H3;1H

Clave InChI

SAVROPQJUYSBDD-UHFFFAOYSA-N

SMILES

CN(C)C=O.Cl

SMILES canónico

CN(C)C=O.Cl

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of N,N-dimethylformamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and properties of N,N-dimethylformamide hydrochloride, a versatile reagent in organic chemistry. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, actionable data and methodologies.

Introduction

N,N-dimethylformamide (DMF) is a widely utilized polar aprotic solvent in both industrial and laboratory settings.[1][2][3] Its high dielectric constant and ability to dissolve a wide array of organic and inorganic compounds make it an invaluable medium for chemical reactions.[4] The basic nature of the carbonyl oxygen in DMF allows it to react with strong acids like hydrochloric acid (HCl) to form the corresponding salt, N,N-dimethylformamide hydrochloride.[4] This salt is a key intermediate and reagent in several important organic transformations, most notably the Vilsmeier-Haack reaction for the formylation of aromatic compounds.[4][5]

Synthesis of N,N-dimethylformamide (DMF)

The industrial production of N,N-dimethylformamide is primarily achieved through two main routes.

One-Step Process: Direct Carbonylation of Dimethylamine

In the direct synthesis method, dimethylamine is reacted with carbon monoxide in the presence of a catalyst, typically sodium methoxide in methanol.[6][7] This process is favored for its efficiency and high purity product.[7]

A representative industrial-scale synthesis involves the continuous reaction of dimethylamine and carbon monoxide at elevated temperature (110–150°C) and pressure (1.5–2.5 MPa).[6] The crude product, a mixture of DMF and methanol, is then purified by distillation to yield DMF with a purity of approximately 99.9%.[6]

Two-Step Process: From Methyl Formate and Dimethylamine

This method involves the initial synthesis of methyl formate from carbon monoxide and methanol under high pressure. The purified methyl formate is then reacted with dimethylamine at a lower pressure and a temperature of 80–100°C.[6] The resulting mixture of DMF and methanol is subsequently purified by distillation.[6]

A historical laboratory-scale synthesis, first reported in 1893, involves the distillation of a mixture of dimethylamine hydrochloride and potassium formate.[5]

Synthesis of N,N-dimethylformamide Hydrochloride

The formation of N,N-dimethylformamide hydrochloride is a straightforward acid-base reaction between N,N-dimethylformamide and hydrogen chloride. The lone pair of electrons on the carbonyl oxygen atom of DMF acts as a proton acceptor.[4]

General Reaction Scheme

G DMF N,N-dimethylformamide DMF_HCl N,N-dimethylformamide hydrochloride DMF->DMF_HCl + HCl HCl Hydrogen Chloride

Caption: General reaction for the synthesis of N,N-dimethylformamide hydrochloride.

Experimental Protocol

Materials:

  • N,N-dimethylformamide (anhydrous)

  • Hydrogen chloride (gas or a solution in a non-protic solvent like diethyl ether or dioxane)

  • Anhydrous diethyl ether (or another suitable non-protic solvent for precipitation)

Procedure:

  • In a fume hood, dissolve anhydrous N,N-dimethylformamide in a minimal amount of anhydrous diethyl ether in a flask equipped with a magnetic stirrer and a gas inlet tube.

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the stirred solution. Alternatively, add a solution of HCl in diethyl ether dropwise.

  • A white precipitate of N,N-dimethylformamide hydrochloride will form.

  • Continue the addition of HCl until no further precipitation is observed.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to remove residual solvent.

Characterization: The resulting solid can be characterized by melting point determination, and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Properties of N,N-dimethylformamide and its Hydrochloride Salt

Physical Properties

The physical properties of N,N-dimethylformamide are well-documented. Data for N,N-dimethylformamide hydrochloride is less commonly reported in standard chemical literature, with some properties being computed rather than experimentally determined.

PropertyN,N-dimethylformamide (DMF)N,N-dimethylformamide hydrochloride
Molecular Formula C₃H₇NOC₃H₈ClNO
Molecular Weight 73.09 g/mol [8]109.55 g/mol
Appearance Colorless liquid[8]White solid (expected)
Melting Point -61 °C[8]Not available (experimental)
Boiling Point 153 °C at 760 mmHg[8]Decomposes (expected)
Density 0.949 g/mL at 20°C[6]Not available
Solubility in Water Miscible[1][8]Miscible[4]
Solubility in Organic Solvents Miscible with most common organic solvents; slightly soluble in aliphatic hydrocarbons.[6][8]Soluble in polar solvents; solubility in non-polar solvents is expected to be low.
Spectroscopic Properties

The protonation of the carbonyl oxygen in N,N-dimethylformamide to form the hydrochloride salt results in significant changes in its spectroscopic characteristics.

¹H NMR of N,N-dimethylformamide: At room temperature, the ¹H NMR spectrum of DMF shows three distinct signals. Due to the partial double bond character of the C-N bond, rotation is restricted, making the two methyl groups chemically non-equivalent.[5][9]

  • δ 8.02 ppm (s, 1H): Formyl proton.[9]

  • δ 2.97 ppm (s, 3H): Methyl protons (one group).[9]

  • δ 2.88 ppm (s, 3H): Methyl protons (second group).[9] At elevated temperatures (around 130°C), the two methyl signals coalesce into a single signal due to rapid rotation around the C-N bond.[9]

¹H NMR of N,N-dimethylformamide hydrochloride: Upon protonation of the carbonyl oxygen, the electron density around the formyl proton and the methyl groups is altered, leading to downfield shifts. Specific spectral data for the isolated salt is not readily available, but studies of DMF in acidic solutions provide insight into these changes.

¹³C NMR of N,N-dimethylformamide: The ¹³C NMR spectrum of DMF also reflects the presence of two distinct methyl groups at room temperature.

  • δ ~162 ppm: Carbonyl carbon.

  • δ ~36 ppm: Methyl carbon.

  • δ ~31 ppm: Methyl carbon.

¹³C NMR of N,N-dimethylformamide in Acidic Solution: Studies of DMF in aqueous sulfuric acid show that the predominant protonated species is the O-protonated amide. This is evidenced by the observation of a doublet for the methyl signal in the ¹³C NMR spectrum across a wide range of acidities.[10]

IR Spectrum of N,N-dimethylformamide: The IR spectrum of DMF is characterized by a strong absorption band for the carbonyl (C=O) stretch.

  • ~1675 cm⁻¹: C=O stretching vibration. This frequency is lower than that of a typical ketone due to the resonance with the nitrogen lone pair, which imparts partial double bond character to the C-N bond and single bond character to the C=O bond.[5]

IR Spectrum of N,N-dimethylformamide hydrochloride: Upon protonation of the carbonyl oxygen, the C=O bond order is expected to increase, leading to a shift of the carbonyl stretching frequency to a higher wavenumber. Additionally, a broad absorption band corresponding to the O-H stretch of the protonated carbonyl group would be expected in the region of 2400-3300 cm⁻¹. Detailed experimental spectra for the isolated salt are not readily available in the searched literature.

Applications in Synthesis

N,N-dimethylformamide hydrochloride is a key precursor to the Vilsmeier reagent, which is widely used in organic synthesis.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds. The reaction involves the use of a Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The initial step in the formation of the Vilsmeier reagent is the protonation of the DMF carbonyl oxygen, which is facilitated by the presence of an acid or an acid chloride.[4]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation DMF N,N-dimethylformamide VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + ActivatingAgent Activating Agent (e.g., POCl₃) ActivatingAgent->VilsmeierReagent FormylatedProduct Formylated Aromatic Product VilsmeierReagent->FormylatedProduct + AromaticCompound Electron-rich Aromatic Compound AromaticCompound->FormylatedProduct

Caption: Workflow of the Vilsmeier-Haack reaction.

Safety and Handling

N,N-dimethylformamide is classified as a flammable liquid and is harmful if inhaled or in contact with skin. It can cause serious eye irritation and is suspected of causing cancer and may damage fertility or the unborn child.[11] It is important to handle DMF in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves and safety glasses.[11] N,N-dimethylformamide hydrochloride, as an acidic salt, should be handled with similar precautions, avoiding contact with skin and eyes.

Conclusion

N,N-dimethylformamide hydrochloride is a readily synthesized and important intermediate in organic chemistry. Its properties are directly related to the protonation of the parent N,N-dimethylformamide molecule. A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective application in research and development, particularly in the context of formylation reactions and other electrophilic substitutions. While much of the available data pertains to its precursor, this guide consolidates the known information on the hydrochloride salt to aid researchers in its synthesis and use.

References

An In-depth Technical Guide to the Physico-chemical Properties of N,N-dimethylformamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylformamide hydrochloride (DMF·HCl) is the salt formed from the versatile aprotic solvent N,N-dimethylformamide (DMF) and hydrochloric acid. While DMF is a widely utilized solvent and reagent in industrial and laboratory settings, its hydrochloride salt exhibits unique properties and plays a crucial role as a reactive intermediate in several key organic transformations. This technical guide provides a comprehensive overview of the physico-chemical properties of N,N-dimethylformamide hydrochloride, detailed experimental protocols for its formation and use, and an exploration of its reactivity and applications, particularly in the context of drug development and organic synthesis.

Physico-chemical Properties

Quantitative data for the isolated N,N-dimethylformamide hydrochloride salt is not extensively reported in readily available literature. Much of the characterization is performed on the parent compound, N,N-dimethylformamide (DMF), or on the reactive intermediates formed in situ. Below is a summary of the available data for both species to provide a comparative context.

Table 1: Physico-chemical Properties of N,N-dimethylformamide (DMF)

PropertyValueReference
Molecular Formula C₃H₇NO[1][2]
Molecular Weight 73.09 g/mol [1][2]
Appearance Colorless liquid[1][2]
Odor Faint, amine-like[1][2]
Melting Point -61 °C[1]
Boiling Point 153 °C[1]
Density 0.944 g/mL at 25 °C[3]
Solubility Miscible with water and most organic solvents[4]
pKa of Conjugate Acid -0.30

Table 2: Physico-chemical Properties of N,N-dimethylformamide Hydrochloride

PropertyValueReference
Molecular Formula C₃H₈ClNO (Monohydrochloride)
Molecular Weight 109.56 g/mol (Monohydrochloride)
Molecular Formula (Dihydrochloride) C₃H₉Cl₂NO[5]
Molecular Weight (Dihydrochloride) 146.01 g/mol [5]
Appearance Crystalline solid[6]
Melting Point Not consistently reported
Boiling Point Decomposes
Solubility Soluble in polar solvents

Synthesis and Purification

N,N-dimethylformamide hydrochloride is typically formed by the reaction of N,N-dimethylformamide with hydrogen chloride, which can be introduced as a gas or in a solvent.[4] In many synthetic applications, it is generated in situ for immediate use.

Experimental Protocol: Formation of N,N-dimethylformamide Hydrochloride (Illustrative)

Materials:

  • N,N-dimethylformamide (anhydrous)

  • Hydrogen chloride (gas or solution in an anhydrous solvent, e.g., diethyl ether)

  • Anhydrous diethyl ether (or other suitable non-reactive solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Drying tube

Procedure:

  • In a clean, dry round-bottom flask, dissolve anhydrous N,N-dimethylformamide in a suitable anhydrous solvent like diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Alternatively, add a solution of HCl in an anhydrous solvent dropwise.

  • A white precipitate of N,N-dimethylformamide hydrochloride will form.

  • Continue the addition of HCl until no further precipitation is observed.

  • The resulting solid can be collected by filtration under an inert atmosphere, washed with cold, anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Purification:

Due to its hygroscopic and reactive nature, purification of isolated N,N-dimethylformamide hydrochloride is challenging. If prepared for use as a stable reagent, it should be handled under strictly anhydrous conditions. For most applications, it is generated and used without isolation.

Spectroscopic Characterization

The protonation of N,N-dimethylformamide occurs on the carbonyl oxygen, leading to a resonance-stabilized cation. This structural change is reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Upon protonation, the ¹H and ¹³C NMR spectra of N,N-dimethylformamide exhibit characteristic shifts. In DMF, the two methyl groups are inequivalent at room temperature due to the partial double bond character of the C-N bond, giving rise to two distinct signals.[7] This inequivalence is maintained upon O-protonation.[8]

  • ¹H NMR: The signals for the two methyl groups and the formyl proton will be shifted downfield compared to the free base due to the increased positive charge.

  • ¹³C NMR: The carbonyl carbon signal will experience a significant downfield shift upon protonation. The signals for the methyl carbons will also be affected. The observation of two distinct methyl signals in the ¹³C NMR spectrum of DMF in 100% sulfuric acid provides strong evidence for O-protonation.[8]

Infrared (IR) Spectroscopy

The IR spectrum of N,N-dimethylformamide hydrochloride will show significant differences compared to that of N,N-dimethylformamide, primarily due to the protonation of the carbonyl group.

  • The strong C=O stretching vibration, typically observed around 1670 cm⁻¹ in DMF, will be shifted to a lower frequency in the hydrochloride salt due to the decreased double bond character of the C=O bond upon oxygen protonation.[9]

  • A broad absorption band corresponding to the O-H stretching vibration of the protonated carbonyl group is expected to appear in the region of 2400-3300 cm⁻¹.

Reactivity and Applications in Drug Development

N,N-dimethylformamide hydrochloride is a key intermediate in several important name reactions used in organic synthesis and drug development. Its primary role is as a precursor to the highly reactive Vilsmeier reagent .

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10] In this reaction, DMF reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃) or oxalyl chloride, to form the Vilsmeier reagent, a chloroiminium ion.[10][11]

Materials:

  • N,N-dimethylformamide (anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Electron-rich aromatic compound (e.g., indole)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Aqueous sodium acetate solution

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the electron-rich aromatic compound and the anhydrous solvent.

  • Cool the flask in an ice bath.

  • In the dropping funnel, prepare a solution of N,N-dimethylformamide in the anhydrous solvent.

  • Slowly add phosphorus oxychloride to the stirred aromatic solution.

  • After the addition of POCl₃, add the DMF solution dropwise from the dropping funnel while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it into a stirred solution of aqueous sodium acetate or ice water.

  • The product aldehyde can then be extracted with an organic solvent and purified by standard methods such as chromatography or recrystallization.

The Bouveault Aldehyde Synthesis

The Bouveault aldehyde synthesis is a method for the preparation of aldehydes by reacting a Grignard reagent or an organolithium reagent with a disubstituted formamide, such as DMF.[12][13][14] The reaction proceeds through the formation of a hemiaminal intermediate which is then hydrolyzed to the aldehyde.[12][13][14]

Mandatory Visualizations

Vilsmeier_Reagent_Formation DMF N,N-Dimethylformamide Intermediate Adduct DMF->Intermediate + POCl3 POCl₃ POCl3->Intermediate Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_Reagent - PO₂Cl₂⁻ Vilsmeier_Haack_Reaction cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack Aromatic Electron-rich Aromatic Compound Aromatic->Iminium_Salt Aldehyde Aromatic Aldehyde Iminium_Salt->Aldehyde Hydrolysis Bouveault_Aldehyde_Synthesis Grignard Grignard Reagent (R-MgX) Hemiaminal Hemiaminal Intermediate Grignard->Hemiaminal DMF N,N-Dimethylformamide DMF->Hemiaminal Nucleophilic Addition Aldehyde Aldehyde (R-CHO) Hemiaminal->Aldehyde Hydrolysis

References

N,N-Dimethylformamide Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylformamide hydrochloride (DMF·HCl) is the hydrochloride salt of N,N-Dimethylformamide (DMF), a widely utilized polar aprotic solvent in industrial and laboratory settings. While DMF is renowned for its versatile applications as a solvent, reagent, and catalyst, its hydrochloride salt presents distinct chemical properties due to the protonation of the amide oxygen. This technical guide provides a detailed overview of N,N-dimethylformamide hydrochloride, encompassing its chemical and physical properties, synthesis, and significant role in organic synthesis, particularly as a precursor to the Vilsmeier reagent. Safety considerations and handling procedures are also addressed to ensure its proper use in a research and development environment.

Introduction

N,N-Dimethylformamide (DMF) is an organic compound with the formula (CH₃)₂NC(O)H. Its hydrochloride salt, N,N-dimethylformamide hydrochloride, is formed through the reaction of DMF with hydrochloric acid.[1] This protonation occurs at the carbonyl oxygen, a key step that activates the molecule for various synthetic applications. The primary significance of DMF·HCl lies in its role as a stable precursor and an active intermediate in formylation reactions, most notably the Vilsmeier-Haack reaction. This guide aims to provide an in-depth technical resource for professionals working with or considering the use of N,N-dimethylformamide hydrochloride in their research and development endeavors.

Chemical and Physical Properties

A clear distinction must be made between N,N-dimethylformamide and its hydrochloride salt. The addition of hydrogen chloride significantly alters the molecular weight and potentially other physicochemical properties.

PropertyN,N-DimethylformamideN,N-Dimethylformamide Hydrochloride
CAS Number 68-12-23397-76-0
Molecular Formula C₃H₇NOC₃H₈ClNO
Molecular Weight 73.09 g/mol 109.55 g/mol
Appearance Colorless liquid with a faint fishy odorWhite solid[2]
Boiling Point 153 °CDecomposes
Melting Point -61 °C132 °C (for the related Vilsmeier reagent)[2]
Solubility Miscible with water and most organic solventsSoluble in polar organic solvents[2]

Synthesis and Experimental Protocols

Synthesis of N,N-Dimethylformamide Hydrochloride

The formation of N,N-dimethylformamide hydrochloride is a straightforward acid-base reaction.

Experimental Protocol:

Materials:

  • N,N-Dimethylformamide (DMF)

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

  • Anhydrous diethyl ether

Procedure:

  • In a fume hood, dissolve N,N-dimethylformamide in a minimal amount of a suitable anhydrous solvent, such as diethyl ether.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble anhydrous HCl gas through the solution while stirring. The reaction is exothermic, so cooling in an ice bath is recommended.

  • The N,N-dimethylformamide hydrochloride will precipitate out of the solution as a white solid.

  • Collect the solid by filtration.

  • Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure N,N-dimethylformamide hydrochloride.

Logical Workflow for Synthesis:

G DMF N,N-Dimethylformamide Reaction Acid-Base Reaction (Exothermic) DMF->Reaction HCl Hydrochloric Acid HCl->Reaction Solvent Anhydrous Solvent (e.g., Diethyl Ether) Solvent->Reaction Precipitation Precipitation of DMF·HCl Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Anhydrous Diethyl Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Product N,N-Dimethylformamide Hydrochloride (Solid) Drying->Product

Caption: Synthesis workflow for N,N-dimethylformamide hydrochloride.

Role in Organic Synthesis: The Vilsmeier-Haack Reaction

The most prominent application of N,N-dimethylformamide in conjunction with an acid chloride is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] In this reaction, DMF is activated by a chlorinating agent, such as phosphorus oxychloride (POCl₃) or oxalyl chloride, to form a chloroiminium salt known as the Vilsmeier reagent .[2][4] N,N-dimethylformamide hydrochloride itself is a key intermediate in the formation of this reagent.

Formation of the Vilsmeier Reagent

The reaction of N,N-dimethylformamide with a chlorinating agent like phosphorus oxychloride generates the electrophilic Vilsmeier reagent.[4]

Reaction Mechanism:

G DMF N,N-Dimethylformamide Intermediate Intermediate Complex DMF->Intermediate Nucleophilic Attack POCl3 Phosphorus Oxychloride POCl3->Intermediate Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) Intermediate->Vilsmeier_Reagent Elimination Byproduct PO₂Cl₂⁻ Intermediate->Byproduct

Caption: Formation of the Vilsmeier reagent.

Experimental Protocol for a Vilsmeier-Haack Reaction

Formylation of Indole:

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution

  • Ice bath

Procedure:

  • In a fume hood, cool a solution of N,N-dimethylformamide in dichloromethane in an ice bath.

  • Slowly add phosphorus oxychloride to the cooled DMF solution with stirring. The Vilsmeier reagent will form in situ.

  • Add a solution of indole in dichloromethane to the reaction mixture dropwise, maintaining the low temperature.

  • Allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours) until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it into a beaker of crushed ice.

  • Neutralize the mixture with a sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain indole-3-carboxaldehyde.

Spectroscopic Data

While specific, high-resolution spectra for isolated N,N-dimethylformamide hydrochloride are not widely published, the spectroscopic characteristics can be inferred from the spectra of N,N-dimethylformamide and the changes expected upon protonation.

  • ¹H NMR: In N,N-dimethylformamide, the two methyl groups are non-equivalent due to the partial double bond character of the C-N bond, showing two distinct singlets. Upon protonation to form the hydrochloride, these peaks would be expected to shift downfield due to the increased positive charge on the molecule.

  • IR Spectroscopy: The IR spectrum of DMF shows a strong carbonyl (C=O) stretch around 1670 cm⁻¹.[5] For N,N-dimethylformamide hydrochloride, this peak would be expected to shift to a lower frequency due to the C-O bond becoming more single-bond-like upon protonation of the oxygen. A broad peak corresponding to the O-H stretch of the protonated carbonyl would also be expected.

  • Mass Spectrometry: The mass spectrum of N,N-dimethylformamide hydrochloride would likely show the mass of the protonated N,N-dimethylformamide cation.

Safety and Handling

N,N-Dimethylformamide is a substance with notable health risks. It is readily absorbed through the skin and is a known hepatotoxin.[6] Chronic exposure has been linked to liver damage.[7][8] Animal studies have suggested potential reproductive toxicity.[9]

Safety Precautions:

  • Always handle N,N-dimethylformamide and its hydrochloride salt in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

N,N-Dimethylformamide hydrochloride is a crucial, though often transient, species in organic synthesis. Its primary importance lies in its role as the precursor to the Vilsmeier reagent, a powerful formylating agent. Understanding the properties, synthesis, and safe handling of N,N-dimethylformamide hydrochloride is essential for researchers and professionals in the fields of chemistry and drug development. While much of the available literature focuses on its parent compound, DMF, this guide provides a consolidated resource on the specific characteristics and applications of the hydrochloride salt, highlighting its significance in enabling key chemical transformations.

References

Unveiling the Crystalline Architecture of N,N-Dimethylformamide Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylformamide (DMF) hydrochloride, a protonated form of the widely used organic solvent N,N-dimethylformamide, plays a crucial role in various chemical transformations, including the renowned Vilsmeier-Haack reaction. While its utility in synthesis is well-documented, a detailed public account of its crystalline structure remains elusive in readily accessible scientific literature. This technical guide synthesizes the available information regarding its solid-state characteristics and outlines the standard experimental procedures employed for such structural elucidation.

Molecular Interactions and Crystalline Forms

In the solid state, N,N-dimethylformamide hydrochloride is known to exist in various crystalline forms. Theoretical and spectroscopic studies indicate that the protonation of the DMF molecule occurs at the carbonyl oxygen atom. This leads to the formation of strong hydrogen bonds, which are fundamental to the packing of the molecules in the crystal lattice.

X-ray diffraction studies, though not providing publicly available detailed crystallographic data, have indicated that N,N-dimethylformamide hydrochloride can crystallize in different systems, such as monoclinic or trigonal, depending on the specific crystallization conditions. The crystal structure is stabilized by O–H⁺···Cl⁻ hydrogen bonds, which are a defining feature of the molecular arrangement.

Experimental Determination of Crystalline Structure: A Methodological Workflow

The determination of the crystalline structure of a compound like N,N-dimethylformamide hydrochloride follows a well-established experimental pipeline, primarily relying on single-crystal X-ray diffraction.

Synthesis and Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray analysis. For N,N-dimethylformamide hydrochloride, this would typically involve:

  • Synthesis: The salt is prepared by the reaction of N,N-dimethylformamide with a source of hydrogen chloride, such as a solution of HCl in an appropriate solvent (e.g., diethyl ether or dioxane). The reaction is a straightforward acid-base neutralization.

  • Crystallization: Growing single crystals can be achieved through various techniques:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A solution of the compound is placed in a small open container, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystal growth.

    • Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, the following steps are undertaken to determine the crystal structure:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are detected, and their intensities and positions are recorded. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

The logical workflow for determining the crystalline structure is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Structure Determination synthesis Synthesis of DMF·HCl crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Experimental workflow for crystal structure determination.

Quantitative Data Summary

As of the date of this publication, a comprehensive, publicly available crystallographic information file (CIF) or a detailed data table for N,N-dimethylformamide hydrochloride has not been identified through extensive literature and database searches. Researchers in possession of such data are encouraged to deposit it in public repositories like the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.

The following table is a template that would be populated with the specific crystallographic data once it becomes available.

Parameter Value
Chemical FormulaC₃H₈ClNO
Formula Weight109.56
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated) (g/cm³)To be determined
Absorption Coefficient (mm⁻¹)To be determined
F(000)To be determined
Temperature (K)To be determined
Wavelength (Å)To be determined
R-factorTo be determined
Goodness-of-fitTo be determined

Conclusion

The crystalline structure of N,N-dimethylformamide hydrochloride is of significant interest for understanding its reactivity and role in chemical synthesis. While direct and detailed crystallographic data remains to be publicly disseminated, the established methodologies of single-crystal X-ray diffraction provide a clear path for its determination. The protonation on the carbonyl oxygen and the subsequent formation of strong hydrogen bonds are expected to be the key features governing its solid-state architecture. The availability of precise structural data in the future will undoubtedly provide deeper insights for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Analysis of N,N-Dimethylformamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N,N-dimethylformamide hydrochloride (DMF·HCl). The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The formation of the hydrochloride salt of N,N-dimethylformamide occurs through the protonation of the carbonyl oxygen. This structural change significantly influences the spectroscopic properties of the molecule, particularly in NMR and IR spectroscopy. The data presented below summarizes the key spectroscopic features of both N,N-dimethylformamide (DMF) and its hydrochloride salt for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the DMF molecule at the carbonyl oxygen atom leads to an increase in the double bond character of the C-N bond. This restricted rotation results in the diastereotopicity of the two methyl groups, making them chemically non-equivalent. Consequently, separate signals are observed for the two methyl groups in both ¹H and ¹³C NMR spectra.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
N,N-DimethylformamideCDCl₃8.02SingletCHO
2.97SingletN-CH₃ (trans)
2.88SingletN-CH₃ (cis)
N,N-Dimethylformamide·HClD₂O~8.5 (Estimated)SingletCHO
~3.2 (Estimated)SingletN-CH₃
~3.0 (Estimated)SingletN-CH₃
~11-12 (Estimated, broad)SingletO-H

Note: Chemical shifts for N,N-Dimethylformamide·HCl are estimated based on the expected deshielding effects of protonation. The exact values can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmAssignment
N,N-DimethylformamideCDCl₃162.5C=O
36.2N-CH₃ (trans)
31.1N-CH₃ (cis)
N,N-Dimethylformamide·HClD₂O~165 (Estimated)C=O-H⁺
~38 (Estimated)N-CH₃
~33 (Estimated)N-CH₃

Note: In acidic solution, the signal for the methyl carbons of N,N-dimethylformamide hydrochloride is observed as a doublet, confirming O-protonation.[1] The chemical shifts are estimated based on expected downfield shifts upon protonation.

Infrared (IR) Spectroscopy

The IR spectrum of N,N-dimethylformamide hydrochloride is expected to show significant differences compared to the neutral molecule, primarily due to the O-H bond formation and the change in the C=O bond character.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) (Neutral DMF)IntensityAssignmentExpected Change in DMF·HCl
2930, 2870MediumC-H stretch (methyl)Minimal change
1675StrongC=O stretch (Amide I)Shift to lower frequency (~1650-1630 cm⁻¹) due to reduced double bond character and hydrogen bonding.
1450, 1380MediumC-H bend (methyl)Minimal change
1260, 1095StrongC-N stretchShift to higher frequency due to increased double bond character.
---Appearance of a broad O-H stretching band (~3300-2500 cm⁻¹).
Mass Spectrometry (MS)

Under typical electron ionization (EI) conditions, N,N-dimethylformamide hydrochloride is expected to thermally decompose to HCl and DMF, resulting in a mass spectrum identical to that of neutral DMF. However, using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ can be readily observed.

Table 4: Mass Spectrometry Data (ESI-MS)

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
N,N-Dimethylformamide·HClESI (+)74.060644, 30, 28

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of N,N-dimethylformamide hydrochloride.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy of N,N-Dimethylformamide Hydrochloride

  • Sample Preparation: Dissolve approximately 10-20 mg of N,N-dimethylformamide hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.

  • Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Parameters for ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-15 ppm.

    • Relaxation Delay: 1-2 seconds.

  • Parameters for ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0-200 ppm.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of N,N-Dimethylformamide Hydrochloride

  • Sample Preparation: Place a small amount of the solid N,N-dimethylformamide hydrochloride powder directly onto the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) of N,N-Dimethylformamide Hydrochloride

  • Sample Preparation: Prepare a dilute solution of N,N-dimethylformamide hydrochloride (approximately 1-10 µg/mL) in a solvent system compatible with ESI, such as a mixture of methanol and water or acetonitrile and water, often with a small amount of formic acid (0.1%) to promote ionization.

  • Instrument: A mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizing Gas Flow: Adjust to obtain a stable spray.

    • Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively.

    • Mass Range: Scan a range appropriate to observe the protonated molecule (e.g., m/z 50-200).

  • Data Analysis: Identify the [M+H]⁺ ion, which will have an m/z corresponding to the molecular weight of DMF plus a proton.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of N,N-dimethylformamide hydrochloride.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for N,N-Dimethylformamide Hydrochloride cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation synthesis Synthesis of N,N-Dimethylformamide Hydrochloride purification Purification and Isolation synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Sample for NMR ir IR Spectroscopy (FT-IR/ATR) purification->ir Sample for IR ms Mass Spectrometry (ESI-MS) purification->ms Sample for MS nmr_data ¹H and ¹³C NMR Spectra - Chemical Shifts - Multiplicity - Integration nmr->nmr_data ir_data IR Spectrum - Functional Group Analysis - Bond Vibrations ir->ir_data ms_data Mass Spectrum - Molecular Ion Peak - Fragmentation Pattern ms->ms_data structure Confirmation of N,N-Dimethylformamide Hydrochloride Structure nmr_data->structure ir_data->structure ms_data->structure

Caption: Logical workflow for the spectroscopic analysis of N,N-dimethylformamide hydrochloride.

References

The Formation of the Vilsmeier Reagent: A Detailed Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier reagent, a powerful formylating agent, plays a pivotal role in a multitude of organic syntheses, most notably the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] Its versatility extends to the synthesis of aldehydes, ketones, and various heterocyclic systems, making a thorough understanding of its formation crucial for synthetic chemists. This technical guide provides an in-depth exploration of the mechanism of Vilsmeier reagent formation from N,N-dimethylformamide (DMF) and a range of common acid chlorides, including phosphorus oxychloride (POCl₃), oxalyl chloride, and thionyl chloride. Furthermore, it details experimental protocols for the synthesis and isolation of this important synthetic intermediate.

Core Mechanism of Vilsmeier Reagent Formation

The Vilsmeier reagent is a chloroiminium salt, specifically N,N-dimethyl-dichloromethyleniminium chloride. It is generated through the reaction of a substituted amide, most commonly DMF, with an acid chloride.[2][4] The general mechanism involves the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic center of the acid chloride. This is followed by the elimination of a leaving group and subsequent intramolecular rearrangement to form the stable chloroiminium salt. While the fundamental steps are similar, the specific intermediates and byproducts differ depending on the acid chloride employed.

Formation with Phosphorus Oxychloride (POCl₃)

The reaction of DMF with phosphorus oxychloride is one of the most common methods for generating the Vilsmeier reagent in situ.[3] The mechanism proceeds through the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃.

  • Chloride Ion Displacement: This initial attack leads to the displacement of a chloride ion and the formation of an adduct.

  • Intramolecular Rearrangement and Elimination: The adduct then undergoes an intramolecular rearrangement, where a chloride ion attacks the carbonyl carbon of the DMF moiety. This results in the formation of the Vilsmeier reagent and a phosphate byproduct.

Vilsmeier_POCl3 DMF DMF Adduct Adduct DMF->Adduct Nucleophilic attack POCl3 POCl₃ POCl3->Adduct Vilsmeier Vilsmeier Reagent (Chloroiminium salt) Adduct->Vilsmeier Rearrangement & Elimination Byproduct Byproduct (PO₂Cl₂⁻)

Caption: Mechanism of Vilsmeier reagent formation from DMF and POCl₃.

Formation with Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another effective reagent for the preparation of the Vilsmeier reagent. The reaction is known for its clean conversion, with the byproducts being gaseous carbon dioxide and carbon monoxide, which are easily removed from the reaction mixture.

  • Nucleophilic Attack: The oxygen of DMF attacks one of the carbonyl carbons of oxalyl chloride.

  • Chloride Elimination and Decarbonylation: This is followed by the elimination of a chloride ion and the collapse of the intermediate to release carbon dioxide and carbon monoxide.

  • Formation of the Chloroiminium Salt: The resulting species is the desired Vilsmeier reagent.

Vilsmeier_OxalylChloride DMF DMF Intermediate Tetrahedral Intermediate DMF->Intermediate Nucleophilic attack OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate Vilsmeier Vilsmeier Reagent Intermediate->Vilsmeier Elimination & Decarbonylation Byproducts CO₂ + CO + Cl⁻ Intermediate->Byproducts

Caption: Mechanism of Vilsmeier reagent formation from DMF and Oxalyl Chloride.

Formation with Thionyl Chloride (SOCl₂)

Thionyl chloride also reacts with DMF to produce the Vilsmeier reagent. The byproducts in this case are sulfur dioxide and a chloride ion.

  • Nucleophilic Attack: The carbonyl oxygen of DMF attacks the sulfur atom of thionyl chloride.

  • Chloride Elimination: A chloride ion is eliminated, forming an intermediate.

  • Rearrangement and SO₂ Elimination: The intermediate rearranges, leading to the elimination of sulfur dioxide and the formation of the Vilsmeier reagent.

Vilsmeier_ThionylChloride DMF DMF Adduct Adduct DMF->Adduct Nucleophilic attack ThionylChloride Thionyl Chloride ThionylChloride->Adduct Vilsmeier Vilsmeier Reagent Adduct->Vilsmeier Rearrangement & Elimination Byproducts SO₂ + Cl⁻ Adduct->Byproducts

Caption: Mechanism of Vilsmeier reagent formation from DMF and Thionyl Chloride.

Quantitative Data Summary

The choice of acid chloride can influence the reaction conditions, yield, and purity of the resulting Vilsmeier reagent. The following table summarizes available quantitative data for the synthesis of the Vilsmeier reagent with different acid chlorides. It is important to note that many procedures generate the reagent in situ, and thus isolated yields are not always reported.

Acid ChlorideReaction TimeTemperature (°C)Yield (%)Melting Point (°C)Reference
Phthaloyl Dichloride3 h5086126.0 - 127.4[5][6]

Note: Data for the isolated yields of Vilsmeier reagent from POCl₃, oxalyl chloride, and thionyl chloride are not consistently reported in the literature, as these are typically generated and used in situ.

Experimental Protocols

Detailed methodologies for the synthesis and isolation of the Vilsmeier reagent are crucial for reproducible results. The following protocols provide step-by-step instructions for key experiments.

Protocol 1: Synthesis and Isolation of Vilsmeier Reagent using Phthaloyl Dichloride[5][6]

This method provides a safer alternative to traditional reagents like phosgene, thionyl chloride, or phosphoryl chloride.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phthaloyl dichloride (OPC)

  • 2-Chlorotoluene (OCT) or Toluene

  • Hexane

  • Nitrogen gas supply

  • Glass filter funnel

  • Standard glassware for organic synthesis

Procedure:

  • To a four-necked flask charged with DMF (135 g, 1.85 mol) and 2-chlorotoluene (370 mL), add phthaloyl dichloride (125 g, 0.62 mol) over a period of 10 minutes at room temperature.

  • Stir the mixture at 50°C for 3 hours. During this time, the Vilsmeier reagent will precipitate as crystals.

  • Collect the precipitated Vilsmeier reagent by filtration under a nitrogen atmosphere using a glass filter.

  • Wash the collected crystals successively with 2-chlorotoluene (2 x 150 mL) and hexane (150 mL).

  • Dry the product in vacuo at 35°C - 40°C for 2 hours.

Expected Yield: 68.0 g (86.1%)[5][6]

Characterization:

  • Melting Point: 126.0°C - 127.4°C[5][6]

  • ¹H NMR (CDCl₃): δ = 3.98 (s, 6H), 11.20 (s, 1H) ppm.[5][6]

  • IR (CHCl₃): ν = 1699 cm⁻¹[5][6]

Protocol 2: In Situ Generation of Vilsmeier Reagent using Phosphorus Oxychloride[2]

This is a widely used protocol for the immediate application of the Vilsmeier reagent in formylation reactions.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Appropriate solvent for the subsequent reaction (e.g., dichloromethane)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Cool the N,N-dimethylformamide (1.0 equivalent) in an ice bath.

  • Carefully add phosphorus oxychloride (1.0 equivalent) dropwise to the cooled DMF with stirring. An exothermic reaction will occur.

  • After the addition is complete, allow the mixture to stir at 0°C for a specified time (typically 30-60 minutes) to ensure complete formation of the Vilsmeier reagent.

  • The resulting solution or slurry of the Vilsmeier reagent is then ready for the addition of the substrate to be formylated.

Protocol 3: In Situ Generation of Vilsmeier Reagent using Oxalyl Chloride

This method is advantageous due to the formation of gaseous byproducts.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Oxalyl chloride

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve N,N-dimethylformamide (1.0 equivalent) in an anhydrous solvent in a flask equipped with a stirring bar and under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add oxalyl chloride (1.0 equivalent) to the cooled solution. Vigorous gas evolution (CO and CO₂) will be observed.

  • After the addition is complete, stir the mixture at 0°C for 30-60 minutes.

  • The resulting solution containing the Vilsmeier reagent is then used directly in the subsequent reaction.

Conclusion

The formation of the Vilsmeier reagent is a fundamental process in organic synthesis, enabling a wide array of formylation and cyclization reactions. The choice of acid chloride provides chemists with a degree of control over reaction conditions and byproducts. While phosphorus oxychloride remains a common choice for in situ generation, the use of phthaloyl dichloride offers a safer and more environmentally benign route to the isolated crystalline reagent. A thorough understanding of the underlying mechanisms and access to reliable experimental protocols are essential for leveraging the full synthetic potential of this versatile reagent in research, discovery, and development.

References

An In-depth Technical Guide to the Early Research and Discovery of N,N-Dimethylformamide and its Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding the initial synthesis of N,N-dimethylformamide (DMF) and the subsequent discovery and application of its reactive hydrochloride derivative, the Vilsmeier reagent. The document provides a detailed account of the early experimental protocols, quantitative data from seminal publications, and visual representations of the key chemical transformations.

The First Synthesis of N,N-Dimethylformamide (1893)

N,N-Dimethylformamide was first synthesized in 1893 by the French chemist Albert Verley. His method involved the distillation of a mixture of dimethylamine hydrochloride and potassium formate.[1] While the original publication does not provide extensive quantitative data, the reaction proceeds through the formation of dimethylamine from its salt, which then reacts with formate to yield the corresponding amide.

Experimental Protocol: Synthesis of N,N-Dimethylformamide

The following protocol is based on the description provided by Verley in his 1893 publication in the Bulletin de la Société Chimique de Paris.[1] The procedure is described by analogy to the synthesis of dimethylacetamide.

Reactants:

  • Dimethylamine hydrochloride ((CH₃)₂NH·HCl)

  • Potassium formate (HCOOK)

Procedure: A mixture of dimethylamine hydrochloride and potassium formate is subjected to distillation. The heat facilitates the in-situ formation of dimethylamine, which then reacts with the formate salt. The N,N-dimethylformamide, being volatile under the reaction conditions, is collected as the distillate.

Reaction: (CH₃)₂NH·HCl + HCOOK → HCON(CH₃)₂ + KCl + H₂O

A precise molar ratio, reaction temperature, and yield were not detailed in the available excerpts of the original publication.

The Vilsmeier Reagent: A Reactive Hydrochloride Derivative

The most significant early research involving a hydrochloride derivative of DMF centered on the work of Anton Vilsmeier and Albrecht Haack in 1927.[2][3][4][5][6][7] They discovered that a reactive intermediate, now known as the Vilsmeier reagent, is formed from the reaction of a substituted formamide like DMF with phosphorus oxychloride (POCl₃).[2][3][4][5][6][7] This reagent, a chloroiminium salt, proved to be a powerful electrophile for the formylation of electron-rich aromatic compounds.[2][3][4][5][6][7]

The Vilsmeier reagent, N,N-dimethylchloroiminium chloride, is the key reactive species in the Vilsmeier-Haack reaction.

Experimental Protocol: The Vilsmeier-Haack Formylation of Dimethylaniline

The following protocol for the synthesis of p-dimethylaminobenzaldehyde is a classic example of the Vilsmeier-Haack reaction and is based on early procedures.[8]

Reactants:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Saturated aqueous sodium acetate solution

  • Ice

Procedure:

  • In a flask cooled in an ice bath, 1.65 moles of phosphorus oxychloride is added dropwise with stirring to 6 moles of N,N-dimethylformamide. An exothermic reaction occurs, forming the Vilsmeier reagent.

  • Once the initial heat of reaction has subsided, 1.65 moles of N,N-dimethylaniline is added dropwise with continued stirring. A yellow-green precipitate may form.

  • The reaction mixture is then heated on a steam bath with stirring for 2 hours.

  • After heating, the mixture is cooled and poured over 1.5 kg of crushed ice.

  • The resulting solution is neutralized to a pH of 6-8 by the dropwise addition of a saturated aqueous sodium acetate solution, with vigorous stirring, while keeping the temperature below 20°C.

  • The precipitated p-dimethylaminobenzaldehyde is collected by filtration, washed with water, and air-dried.

Data Presentation: Quantitative Results from Early Vilsmeier-Haack Reactions

The following table summarizes the quantitative data for the formylation of N,N-dimethylaniline as described in early procedural documentation.[8]

ProductStarting MaterialMolar Ratio (Substrate:POCl₃:DMF)YieldMelting Point
p-DimethylaminobenzaldehydeN,N-Dimethylaniline1 : 1 : ~3.680-84%73-74°C

Visualizing the Chemical Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction workflows and mechanisms central to the early research on N,N-dimethylformamide and its hydrochloride derivatives.

Synthesis and Reaction Diagrams

Verley_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Dimethylamine\nHydrochloride Dimethylamine Hydrochloride Distillation Distillation Dimethylamine\nHydrochloride->Distillation Potassium\nFormate Potassium Formate Potassium\nFormate->Distillation N,N-Dimethylformamide N,N-Dimethylformamide Distillation->N,N-Dimethylformamide KCl + H2O KCl + H2O Distillation->KCl + H2O

Caption: Verley's 1893 Synthesis of N,N-Dimethylformamide.

Vilsmeier_Reagent_Formation cluster_reactants Reactants cluster_product Product N,N-Dimethylformamide\n(DMF) N,N-Dimethylformamide (DMF) Vilsmeier Reagent\n(N,N-Dimethylchloroiminium chloride) Vilsmeier Reagent (N,N-Dimethylchloroiminium chloride) N,N-Dimethylformamide\n(DMF)->Vilsmeier Reagent\n(N,N-Dimethylchloroiminium chloride) + POCl3 Phosphorus\nOxychloride (POCl3) Phosphorus Oxychloride (POCl3)

Caption: Formation of the Vilsmeier Reagent.

Vilsmeier_Haack_Workflow Vilsmeier Reagent Vilsmeier Reagent Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Vilsmeier Reagent->Electrophilic Aromatic Substitution Electron-Rich Arene Electron-Rich Arene Electron-Rich Arene->Electrophilic Aromatic Substitution Iminium Ion Intermediate Iminium Ion Intermediate Electrophilic Aromatic Substitution->Iminium Ion Intermediate Hydrolysis Hydrolysis Iminium Ion Intermediate->Hydrolysis Aqueous Workup Aryl Aldehyde Aryl Aldehyde Hydrolysis->Aryl Aldehyde

Caption: Vilsmeier-Haack Reaction Workflow.

References

N,N-Dimethylformamide Hydrochloride: A Comprehensive Technical Guide to its Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-dimethylformamide (DMF) is a versatile organic compound widely utilized as a polar aprotic solvent, reagent, and catalyst in a myriad of chemical transformations.[1] Its hydrochloride salt, often generated in situ, plays a pivotal role in numerous synthetic applications, particularly in the realms of pharmaceutical and materials science research. This technical guide provides an in-depth review of the core applications of N,N-dimethylformamide and its activated forms, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate understanding and application in a laboratory setting.

The Vilsmeier-Haack Reaction: A Gateway to Formylated Compounds

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The key reagent, the Vilsmeier reagent (a chloroiminium salt), is typically generated from the reaction of N,N-dimethylformamide with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3] This electrophilic species then attacks the aromatic ring, leading to the introduction of a formyl group after hydrolysis.[2]

Quantitative Data: Synthesis of 2-Chloro-3-formylquinolines

The Vilsmeier-Haack reaction is instrumental in the synthesis of quinoline derivatives, which are important scaffolds in medicinal chemistry. The following table summarizes the yields of various 2-chloro-3-formylquinolines synthesized from the corresponding N-arylacetamides using the DMF/POCl₃ system. The reaction demonstrates good to moderate yields, with electron-donating groups on the acetanilide generally favoring the cyclization.

EntrySubstituent in AcetanilideProductYield (%)
1H2-Chloro-3-formylquinoline68
2o-CH₃2-Chloro-8-methyl-3-formylquinoline63[4]
3m-CH₃2-Chloro-7-methyl-3-formylquinoline75
4p-CH₃2-Chloro-6-methyl-3-formylquinoline72
5o-OCH₃2-Chloro-8-methoxy-3-formylquinoline65
6m-OCH₃2-Chloro-7-methoxy-3-formylquinoline80
7p-OCH₃2-Chloro-6-methoxy-3-formylquinoline78
8o-Cl2,8-Dichloro-3-formylquinoline60
9m-Cl2,7-Dichloro-3-formylquinoline62
10p-Cl2,6-Dichloro-3-formylquinoline65
11o-NO₂-No reaction
12m-NO₂2-Chloro-7-nitro-3-formylquinoline40
13p-NO₂-No reaction
Experimental Protocol: Synthesis of 2-Chloro-3-formyl-8-methylquinoline[5]
  • Preparation of Acetanilide: Substituted anilines are reacted with acetic anhydride in the presence of acetic acid. The reaction mixture is refluxed for 60 minutes at 80-90°C.

  • Vilsmeier Cyclization: To a solution of the substituted acetanilide in N,N-dimethylformamide (DMF) at 0-5°C, phosphorus oxychloride (POCl₃) is added.

  • Reaction: The reaction mixture is then refluxed for approximately 4 hours at 80-90°C. For substrates with methyl group substitutions, the heating time may be extended to 4-10 hours.

  • Work-up: The reaction mixture is poured onto crushed ice and stirred. The resulting solid is filtered, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent.

Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack_Pathway reagent reagent intermediate intermediate product product process process DMF N,N-Dimethylformamide (DMF) Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_reagent Iminium_intermediate Aryl Iminium Intermediate Vilsmeier_reagent->Iminium_intermediate Electrophilic Attack Arene Electron-rich Arene Arene->Iminium_intermediate Aldehyde Aryl Aldehyde Iminium_intermediate->Aldehyde Hydrolysis Hydrolysis (H2O workup)

Caption: Vilsmeier-Haack reaction pathway.

Bouveault Aldehyde Synthesis: Formylation via Organometallic Reagents

The Bouveault aldehyde synthesis is a one-pot reaction that converts primary alkyl or aryl halides into their corresponding aldehydes with one additional carbon atom.[5] The reaction involves the formation of a Grignard or organolithium reagent, which then reacts with a N,N-disubstituted formamide, such as DMF, to form a hemiaminal intermediate that is subsequently hydrolyzed to the aldehyde.[6]

Quantitative Data: Bouveault Aldehyde Synthesis Yields

The yield of the Bouveault aldehyde synthesis can be influenced by the nature of the Grignard reagent and the reaction conditions.

Grignard ReagentFormamideAldehyde ProductYield (%)
o-Tolylmagnesium bromideDMFo-Toluic aldehyde50%[7]
m-Tolylmagnesium bromideDMFm-Toluic aldehyde33%[7]
p-Tolylmagnesium bromideDMFp-Toluic aldehyde37%[7]
Amylmagnesium bromideDMFCaproic aldehyde42%[7]
Experimental Protocol: General Procedure for Bouveault Aldehyde Synthesis
  • Grignard Reagent Formation: The appropriate alkyl or aryl halide is reacted with magnesium turnings in a suitable ether solvent (e.g., diethyl ether, THF) under anhydrous conditions to form the Grignard reagent.

  • Reaction with DMF: The freshly prepared Grignard reagent is then added dropwise to a solution of N,N-dimethylformamide in the same solvent at a low temperature (typically 0°C).

  • Hydrolysis: After the addition is complete, the reaction mixture is stirred for a period and then hydrolyzed by the addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄).

  • Extraction and Purification: The product aldehyde is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude aldehyde is then purified by distillation or chromatography.

Bouveault Aldehyde Synthesis Workflow

Bouveault_Workflow start start step step intermediate intermediate product product Start Start Step1 Formation of Grignard Reagent (R-X + Mg) Start->Step1 Grignard Grignard Reagent (R-MgX) Step1->Grignard Step2 Reaction with DMF Grignard->Step2 Hemiaminal Hemiaminal Intermediate Step2->Hemiaminal Step3 Acidic Hydrolysis Hemiaminal->Step3 Aldehyde Aldehyde (R-CHO) Step3->Aldehyde

Caption: Bouveault aldehyde synthesis workflow.

Solid-Phase Peptide Synthesis: A Critical Solvent

N,N-dimethylformamide is a widely used solvent in solid-phase peptide synthesis (SPPS) due to its excellent solvating properties for both the resin and the protected amino acids.[8] It facilitates the coupling and deprotection steps, which are central to the stepwise elongation of the peptide chain.

Quantitative Data: Peptide Coupling Efficiency in Different Solvents

While DMF is the standard, other solvents have been explored to improve coupling efficiency and reduce side reactions like racemization. The following table compares the performance of DMF with tetrahydrofuran (THF) and acetonitrile (ACN) in a model peptide synthesis.

Coupling ReagentsSolventYield (%)[1]Racemization (%)[1]
DIC/HOBtDMF96.712.9
THF92.64.6
ACN96.89.5
DIC/HOAtDMF97.75.6
THF94.40.9
ACN96.91.7
DIC/OxymaPureDMF92.47.2
THF91.91.8
ACN96.20.7
Experimental Protocol: Manual Solid-Phase Peptide Synthesis (Fmoc Chemistry)
  • Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in DMF for at least 8 hours.

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.

  • Amino Acid Activation: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU) and a base (e.g., DIEA) in DMF.

  • Coupling: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated to facilitate peptide bond formation.

  • Washing: The resin is again washed with DMF to remove unreacted reagents.

  • Repeat: Steps 2-6 are repeated for each amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., containing trifluoroacetic acid).

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow start start step step cycle cycle product product Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple Activated Amino Acid in DMF Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Cycle Next Amino Acid? Wash2->Cycle Cycle->Deprotect Yes Cleave Cleave Peptide from Resin Cycle->Cleave No Peptide Final Peptide Cleave->Peptide

Caption: Solid-phase peptide synthesis workflow.

Synthesis of Nanoparticles: A Multifaceted Role

In the synthesis of metal nanoparticles, N,N-dimethylformamide can act simultaneously as a solvent, a reducing agent, and a stabilizing agent.[9] This multifaceted role allows for a straightforward, often one-pot, synthesis of various metal nanoparticles with controlled size and high catalytic activity.

Quantitative Data: Synthesis of DMF-Stabilized Metal Nanoparticles

The precursor and reaction conditions can influence the size and catalytic performance of the resulting nanoparticles.

Metal PrecursorNanoparticleMean Particle Size (nm)Catalytic ApplicationYield (%)
CuCl₂Copper NPs2-7[9]Sonogashira Coupling96[9]
HAuCl₄Gold NPs2.5[9]Ullmann Homocoupling-
Co(OAc)₂Cobalt Oxide (Co₃O₄) NPs2.7Alkene Hydrosilylation-
Co(acac)₃Cobalt Oxide (Co₃O₄) NPs1.7Alkene Hydrosilylation-
CoBr₂Cobalt Oxide (Co₃O₄) NPs10.2Alkene Hydrosilylation-
Experimental Protocol: Synthesis of DMF-Stabilized Copper Nanoparticles[11]
  • Preparation: Copper(II) chloride (CuCl₂) is dissolved in N,N-dimethylformamide.

  • Reduction: The solution is heated, during which DMF acts as the reducing agent, reducing Cu(II) to Cu(0).

  • Stabilization: The DMF molecules also act as capping agents, stabilizing the newly formed copper nanoparticles and preventing their aggregation.

  • Isolation: The DMF-stabilized copper nanoparticles can be isolated for further use or used directly in catalytic applications.

Nanoparticle Synthesis Workflow

Nanoparticle_Synthesis start start step step process process product product Start Start Step1 Dissolve Metal Precursor in DMF Start->Step1 Heating Heating Step1->Heating Reduction Reduction of Metal Ions by DMF Heating->Reduction Stabilization Stabilization by DMF Reduction->Stabilization Nanoparticles DMF-Stabilized Nanoparticles Stabilization->Nanoparticles

Caption: Nanoparticle synthesis workflow.

The Interconnected Roles of N,N-Dimethylformamide

N,N-dimethylformamide's utility stems from its ability to act in different capacities, often within the same reaction. The formation of N,N-dimethylformamide hydrochloride is a key activation step that enhances its reactivity, particularly as a reagent.

Logical Relationship of DMF's Roles

DMF_Roles core core role role application application DMF N,N-Dimethylformamide (DMF) Solvent Solvent DMF->Solvent Reagent Reagent DMF->Reagent Catalyst Catalyst DMF->Catalyst SPPS {Solid-Phase Peptide Synthesis} Solvent->SPPS Nanoparticles {Nanoparticle Synthesis} Solvent->Nanoparticles Vilsmeier {Vilsmeier-Haack Reaction} Reagent->Vilsmeier Bouveault {Bouveault Aldehyde Synthesis} Reagent->Bouveault Reagent->Nanoparticles

References

Safety and handling precautions for N,N-dimethylformamide hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of N,N-Dimethylformamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive overview of the safety and handling precautions for N,N-dimethylformamide hydrochloride. It is intended for use by trained professionals in a laboratory or industrial setting. The information herein is compiled from various sources and should be used in conjunction with an official Safety Data Sheet (SDS) provided by the manufacturer.

Introduction

N,N-dimethylformamide hydrochloride (DMF-HCl) is the salt formed from the reaction of the versatile organic solvent N,N-dimethylformamide (DMF) with hydrogen chloride.[1] While most safety and toxicological data are available for the parent compound, DMF, it is crucial to understand that the hydrochloride salt will exhibit similar hazards, with additional considerations due to its acidic nature and potential to release hydrogen chloride gas.[1][2] This guide synthesizes available information to provide a thorough understanding of the risks associated with DMF-HCl and the necessary precautions for its safe handling.

DMF is a polar aprotic solvent widely used in chemical reactions due to its high boiling point and ability to dissolve a broad range of substances.[3] The formation of the hydrochloride salt occurs through the acid-base reaction where the carbonyl oxygen of DMF acts as a proton acceptor.[1] This salt may be used in specific synthetic applications requiring a protonated form of the molecule.[1]

Hazard Identification

The primary hazards of N,N-dimethylformamide hydrochloride are inherited from N,N-dimethylformamide, which is a flammable liquid and is associated with significant health risks upon exposure.[4]

GHS Hazard Statements for N,N-Dimethylformamide:

  • H226: Flammable liquid and vapour.[5][6]

  • H312: Harmful in contact with skin.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H331: Toxic if inhaled.[5]

  • H360D: May damage the unborn child.[5][6]

Potential Health Effects:

  • Inhalation: Toxic if inhaled.[5] Can cause irritation of the respiratory tract, sore throat, abdominal pain, and other systemic effects.[7] Vapors are heavier than air and can accumulate.[5][8]

  • Skin Contact: Harmful in contact with skin.[5] The substance can be absorbed through the skin, potentially leading to systemic toxicity.[7] It may cause skin irritation.[9]

  • Eye Contact: Causes serious eye irritation, leading to redness and pain.[5][7]

  • Ingestion: May cause abdominal pain, jaundice, and other systemic effects.[7]

  • Chronic Exposure: Long-term or repeated exposure may have adverse effects on the liver and kidneys.[7][9] It is also considered a reproductive toxin and a possible carcinogen.[10][11]

Physical and Chemical Properties

While specific data for N,N-dimethylformamide hydrochloride is limited, the properties of N,N-dimethylformamide are well-documented and provide a basis for safe handling.

PropertyValue for N,N-Dimethylformamide
Molecular Formula C3H7NO[5]
Molecular Weight 73.1 g/mol [5]
Appearance Colorless to pale-yellow liquid[12][13]
Odor Faint, fishy or ammonia-like odor[9][12]
Boiling Point 153°C[7][14]
Melting Point -61°C[7]
Flash Point 58°C (closed cup)[7]
Autoignition Temperature 440°C[7]
Solubility in Water Miscible[3][7]
Vapor Density 2.5 (Air = 1)[7]
Vapor Pressure 0.49 kPa at 25°C[7]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure to N,N-dimethylformamide hydrochloride.

Exposure Limits for N,N-Dimethylformamide
OrganizationLimit
OSHA (PEL) 10 ppm (8-hour TWA)[9]
NIOSH (REL) 10 ppm (10-hour TWA)[9]
ACGIH (TLV) 10 ppm (8-hour TWA)[9]
Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[10][15]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[16]

  • Ground and bond containers and receiving equipment to prevent static discharge.[17]

  • Ensure safety showers and eyewash stations are readily accessible.[16]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][17]

  • Skin Protection:

    • Wear chemical-resistant gloves. It is important to note that latex and nitrile gloves may not provide adequate protection.[18] Consult the glove manufacturer's specifications for compatibility.

    • Wear a chemical-resistant lab coat or flame-retardant antistatic protective clothing.[10]

    • Full-length pants and closed-toe shoes are mandatory.[10]

  • Respiratory Protection: If exposure limits are exceeded or if vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[13][16] For high concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[9][12]

PPE Selection Workflow

PPE_Selection start Start: Task Involving DMF-HCl assess_exposure Assess Potential Exposure Routes start->assess_exposure inhalation Inhalation? assess_exposure->inhalation skin_contact Skin/Eye Contact? assess_exposure->skin_contact inhalation->skin_contact No fume_hood Work in Fume Hood inhalation->fume_hood Yes goggles Wear Safety Goggles/ Face Shield skin_contact->goggles Yes end Proceed with Task skin_contact->end No fume_hood->skin_contact respirator Select NIOSH-approved Respirator gloves Wear Chemical- Resistant Gloves lab_coat Wear Lab Coat & Closed-toe Shoes gloves->lab_coat goggles->gloves lab_coat->end

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[10]

    • Do not breathe vapors or mist.[10]

    • Keep away from heat, sparks, open flames, and other ignition sources.[17]

    • Use non-sparking tools.[8]

    • Take precautionary measures against static discharge.[17]

    • Wash hands thoroughly after handling.[5]

    • Do not eat, drink, or smoke in work areas.[5]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[16][17]

    • Keep away from heat and sources of ignition.

    • Store locked up.[17]

    • Protect from sunlight and moisture.[12][17]

    • Incompatible materials include strong oxidizing agents, halogens, and strong acids and bases.[2][16]

Accidental Release Measures

In the event of a spill or release, follow these procedures:

  • Personal Precautions:

    • Evacuate personnel to a safe area.[19]

    • Remove all sources of ignition.[19]

    • Ensure adequate ventilation.

    • Wear appropriate personal protective equipment.[19]

  • Environmental Precautions:

    • Prevent entry into waterways, sewers, basements, or confined areas.[8]

  • Methods for Cleaning Up:

    • For small spills, absorb with an inert material such as sand or earth.[8]

    • Use non-sparking tools to collect the absorbed material into a suitable container for disposal.[8]

    • For large spills, dike the area to contain the spill. A vapor-suppressing foam may be used.[8]

First Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][17]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[9][17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][7]

Emergency Response Flow

Emergency_Response exposure Exposure Occurs (Inhalation, Skin/Eye, Ingestion) assess Assess the Situation (Is the area safe?) exposure->assess safe Safe to Approach? assess->safe remove_victim Remove Victim from Exposure Source safe->remove_victim Yes call_emergency Call for Emergency Medical Assistance safe->call_emergency No remove_victim->call_emergency first_aid Administer First Aid (See Table) call_emergency->first_aid secure_area Secure the Area (Do not re-enter) call_emergency->secure_area sds Provide SDS to Emergency Responders first_aid->sds

Caption: Logical flow for responding to an emergency exposure incident.

Firefighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[8][9]

  • Specific Hazards:

    • Flammable liquid and vapor.[5]

    • Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[16]

    • Containers may explode when heated.[16]

    • Hazardous combustion products include carbon oxides and nitrogen oxides.[16]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[16]

Stability and Reactivity

  • Reactivity: Vapors may form explosive mixtures with air upon intense warming.

  • Chemical Stability: Stable under normal conditions.[17] However, it is unstable in the presence of strong acids or bases, especially at elevated temperatures, where it can hydrolyze to formic acid and dimethylamine.[2][3]

  • Incompatible Materials: Reacts violently with strong oxidizing agents, halogens, and some halogenated hydrocarbons.[9][16]

  • Hazardous Decomposition Products: Upon heating to decomposition, it can emit toxic fumes of nitrogen oxides.[12]

Disposal Considerations

  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[6]

  • Waste should be handled as hazardous material and disposed of at an approved waste disposal plant.

  • Contaminated packaging should be treated as hazardous waste.[6]

This guide provides a framework for the safe handling of N,N-dimethylformamide hydrochloride. Always prioritize safety by consulting the specific SDS for the product you are using and adhering to your institution's safety protocols.

References

N,N-dimethylformamide hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safe Handling of N,N-Dimethylformamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Chemical Identification

PropertyValue
Chemical Name N,N-Dimethylformamide hydrochloride
Synonyms DMF HCl
Molecular Formula C₃H₈ClNO
Parent Compound CAS 68-12-2 (for N,N-Dimethylformamide)
Parent Compound Molecular Weight 73.09 g/mol [4]

Hazard Identification

N,N-dimethylformamide hydrochloride is expected to be a hazardous substance, combining the risks of N,N-dimethylformamide with the corrosive nature of hydrochloride salts.

GHS Hazard Statements for N,N-Dimethylformamide (Parent Compound):

  • H226: Flammable liquid and vapor.[5]

  • H312: Harmful in contact with skin.[5]

  • H319: Causes serious eye irritation.[5]

  • H331: Toxic if inhaled.[5]

  • H360D: May damage the unborn child.[5]

Anticipated Hazards for the Hydrochloride Salt:

  • Corrosive: Due to its acidic nature, it is expected to be corrosive to skin, eyes, and respiratory tract.

  • Toxicity: Inherits the toxicity profile of N,N-dimethylformamide, including potential for liver damage, reproductive toxicity, and irritation.[6]

Physical and Chemical Properties

The following table summarizes the known properties of N,N-dimethylformamide. The properties of the hydrochloride salt may vary.

PropertyValue
Appearance Colorless to pale yellow liquid[4][7]
Odor Faint, fishy, or ammonia-like[4][7]
Boiling Point 153 °C / 307.4 °F[4][8]
Melting Point -61 °C / -77.8 °F[8]
Flash Point 58 °C / 136.4 °F[8]
Autoignition Temperature 445 °C / 833 °F[8]
Solubility Miscible with water[3]
Vapor Density 2.51 (Air = 1)[9]
Specific Gravity 0.945 @ 20°C[10]

Exposure Controls and Personal Protection

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5]

  • Ensure eyewash stations and safety showers are readily accessible.[10]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

  • Skin Protection: Wear chemical-resistant gloves (e.g., Butyl rubber, Neoprene) and a lab coat.[8][11]

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[10]

Occupational Exposure Limits (for N,N-Dimethylformamide):

OrganizationLimit
OSHA (PEL) 10 ppm (8-hour TWA)[7]
NIOSH (REL) 10 ppm (10-hour TWA)[7]
ACGIH (TLV) 10 ppm (8-hour TWA)[7]

First-Aid Measures

Emergency Workflow

G cluster_exposure Exposure Occurs cluster_actions Immediate Actions cluster_medical Medical Attention inhalation Inhalation move_fresh_air Move to Fresh Air inhalation->move_fresh_air If breathing is difficult, give oxygen skin_contact Skin Contact remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing Wash with soap and water eye_contact Eye Contact rinse_eyes Rinse Eyes with Water (15 min) eye_contact->rinse_eyes Remove contact lenses if possible ingestion Ingestion rinse_mouth Rinse Mouth ingestion->rinse_mouth Do NOT induce vomiting seek_medical_attention Seek Immediate Medical Attention move_fresh_air->seek_medical_attention remove_clothing->seek_medical_attention rinse_eyes->seek_medical_attention rinse_mouth->seek_medical_attention

Caption: First-aid response workflow for exposure to N,N-dimethylformamide hydrochloride.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Do not use a direct water jet.[8]

  • Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[5][10] Hazardous combustion products include nitrogen oxides, carbon monoxide, and carbon dioxide.[5][10]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[10]

Accidental Release Measures

Spill Response Protocol

G spill Spill Occurs evacuate Evacuate Area & Remove Ignition Sources spill->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain collect Collect with Non-Sparking Tools contain->collect dispose Dispose of in Accordance with Regulations collect->dispose

Caption: Step-by-step protocol for handling accidental spills.

  • Personal Precautions: Evacuate unnecessary personnel. Remove all sources of ignition.[13] Wear appropriate personal protective equipment.[13]

  • Environmental Precautions: Prevent entry into waterways, sewers, basements, or confined areas.[9]

  • Methods for Cleaning Up: Absorb the spill with a non-combustible material such as sand or earth.[9] Collect the material using non-sparking tools and place it in a suitable container for disposal.[9]

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe vapors or mist.[14] Keep away from heat, sparks, and open flames.[5][14] Use non-sparking tools and take precautionary measures against static discharge.[5][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[5][10]

Stability and Reactivity

  • Reactivity: May react violently with strong oxidizing agents, alkaline metals, and some halogenated hydrocarbons.[9]

  • Chemical Stability: Stable under recommended storage conditions.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[5][10]

Toxicological Information

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Chronic Toxicity: May cause damage to the liver and kidneys with long-term exposure.[7]

  • Reproductive Toxicity: May damage the unborn child.[5]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified N,N-dimethylformamide as a possible human carcinogen (Group 2B), though the EPA has not classified it.[11] Human studies have suggested a possible link to testicular cancer, but this has not been confirmed.[6]

Ecological Information

  • Ecotoxicity: The substance is not expected to be significantly toxic to aquatic life.

  • Persistence and Degradability: N,N-dimethylformamide is readily biodegradable.

  • Bioaccumulation: Bioaccumulation is not expected.

Disposal Considerations

Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or waterways.

Transport Information

For N,N-Dimethylformamide (Parent Compound):

RegulationUN NumberProper Shipping NameHazard ClassPacking Group
DOT UN2265N,N-DIMETHYLFORMAMIDE3III
IATA UN2265N,N-DIMETHYLFORMAMIDE3III
IMDG UN2265N,N-DIMETHYLFORMAMIDE3III

This information is for the parent compound and may need to be adjusted for the hydrochloride salt based on its specific properties.

References

Unveiling the Toxicological Profile of N,N-Dimethylformamide (DMF) and its Salts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for N,N-dimethylformamide (DMF), a widely used industrial solvent. Due to a lack of specific toxicological data for the salts of N,N-dimethylformamide in the public domain, this guide focuses on the parent compound. It is presumed that in biological systems, these salts dissociate, and the observed toxicity is primarily attributable to the DMF molecule. This document synthesizes key findings on acute, chronic, reproductive, and genetic toxicity, supported by detailed experimental methodologies and visual representations of key toxicological pathways.

Executive Summary

N,N-Dimethylformamide is a potent hepatotoxin, with both acute and chronic exposure leading to liver damage in humans and experimental animals.[1][2][3][4] Symptoms of acute exposure can include abdominal pain, nausea, and jaundice.[5][1][6] Chronic exposure has been linked to liver effects and digestive disturbances.[5][1] Evidence from animal studies indicates that DMF is carcinogenic, inducing liver tumors in both rats and mice.[7][8] Furthermore, DMF has demonstrated reproductive and developmental toxicity in animal models.[5][9] The toxicity of DMF is intrinsically linked to its metabolism, primarily by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can induce oxidative stress and apoptosis.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for N,N-dimethylformamide across different species and exposure routes.

Table 1: Acute Toxicity Data
SpeciesRoute of ExposureParameterValueReference
RatOralLD502,800 - 3,010 mg/kg[10][11][12]
MouseOralLD502,200 - 7,550 g/kg[13]
RabbitDermalLD501,500 mg/kg[1][10][14]
RatInhalation (4h)LC509 - 15 mg/L[11]
RatInhalation (4h)LC50~5,000 ppm (nominal)
Table 2: Chronic Toxicity and Carcinogenicity
SpeciesRoute of ExposureDurationKey FindingsReference
RatInhalation2 yearsIncreased incidence of hepatocellular adenomas and carcinomas.[7][7]
MouseInhalation2 yearsIncreased incidence of hepatocellular adenomas, carcinomas, and hepatoblastomas.[7][7]
RatInhalation13 weeksReduced body weight gain, hepatocellular injury. NOAEL: 200 ppm for liver histopathology.[7]
MouseInhalation13 weeksIncreased relative liver weights, centrilobular hepatocellular hypertrophy.
Table 3: Reproductive and Developmental Toxicity
SpeciesRoute of ExposureKey FindingsReference
RatInhalationRetarded fetal growth at 172 ppm.
RatGavageMaternal and developmental NOAEL: 50 mg/kg/day. Decreased fetal body weight at ≥100 mg/kg.
RabbitOralMalformations observed.
MouseIntraperitonealMalformations observed.
MouseDrinking WaterReduced fertility rates with chronic exposure.[9]
Table 4: Genotoxicity
Test SystemMetabolic ActivationResultReference
Salmonella typhimurium (Ames test)With and without S9Negative
Chinese Hamster Ovary (CHO) cellsWith and without S9No induction of sister chromatid exchanges or chromosomal aberrations.
Mouse Lymphoma L5178Y/TK+/- cellsWithout S9Marginal increase in one lab, negative in two others.
Drosophila melanogaster-Did not induce germ cell mutations.

Mechanisms of Toxicity

The toxicity of DMF is largely attributed to its metabolic activation in the liver, primarily by the cytochrome P450 enzyme system, particularly CYP2E1. This process generates reactive metabolites, including N-(hydroxymethyl)-N-methylformamide (HMMF) and subsequently N-methylformamide (NMF), which are thought to mediate the observed hepatotoxicity. Two key mechanisms implicated in DMF-induced cellular damage are oxidative stress and apoptosis.

Metabolic Activation of N,N-Dimethylformamide

The metabolic pathway of DMF involves a series of enzymatic reactions, primarily occurring in the liver.

DMF_Metabolism DMF N,N-Dimethylformamide (DMF) HMMF N-(hydroxymethyl)-N-methylformamide (HMMF) DMF->HMMF CYP2E1 NMF N-methylformamide (NMF) HMMF->NMF Reactive_Metabolites Reactive Metabolites NMF->Reactive_Metabolites CYP450 Hepatotoxicity Hepatotoxicity Reactive_Metabolites->Hepatotoxicity Oxidative_Stress_Pathway DMF N,N-Dimethylformamide Exposure ROS Increased Reactive Oxygen Species (ROS) DMF->ROS Oxidative_Damage Oxidative Damage (e.g., DNA damage) ROS->Oxidative_Damage Nrf2_Activation Nrf2 Activation ROS->Nrf2_Activation ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Antioxidant_Enzymes Increased Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Apoptosis_Pathway cluster_inhibition Inhibition by DMF cluster_activation Activation by DMF NFkB NF-κB Pathway Apoptosis Apoptosis NFkB->Apoptosis inhibition leads to STAT3 STAT3 Pathway STAT3->Apoptosis inhibition leads to Caspase9 Caspase-9 Pathway Caspase9->Apoptosis activation leads to Inhalation_Toxicity_Workflow Animal_Acclimation Animal Acclimation Exposure_Groups Assignment to Exposure Groups Animal_Acclimation->Exposure_Groups Inhalation_Exposure Whole-Body Inhalation (6h/day, 5d/week) Exposure_Groups->Inhalation_Exposure In_life_Monitoring In-life Monitoring (Clinical Signs, Body Weight) Inhalation_Exposure->In_life_Monitoring Interim_Sacrifice Interim Sacrifice & Clinical Pathology In_life_Monitoring->Interim_Sacrifice Terminal_Sacrifice Terminal Sacrifice In_life_Monitoring->Terminal_Sacrifice Data_Analysis Data Analysis & Reporting Interim_Sacrifice->Data_Analysis Necropsy Gross Necropsy Terminal_Sacrifice->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Histopathology->Data_Analysis

References

Navigating the Environmental Lifecycle of N,N-Dimethylformamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, offering researchers, scientists, and drug development professionals an in-depth analysis of the environmental impact and disposal of N,N-dimethylformamide hydrochloride (DMF.HCl). This whitepaper provides a critical overview of the chemical's ecotoxicity, environmental fate, and the latest methodologies for its effective degradation and disposal, addressing a crucial knowledge gap in the responsible management of this widely used industrial solvent.

N,N-dimethylformamide (DMF), a versatile organic solvent, sees extensive use in the chemical and pharmaceutical industries. Its hydrochloride salt, DMF.HCl, is also encountered, particularly in specific chemical processes. While the environmental focus has predominantly been on DMF, this guide elucidates that in aqueous environments, DMF.HCl readily dissociates, and the subsequent environmental impact is primarily driven by the DMF molecule and its hydrolysis products: dimethylamine and formic acid.

This guide consolidates the current understanding of the environmental risks associated with DMF and its principal degradation products, presenting key ecotoxicological data in a clear, tabular format for straightforward comparison. Furthermore, it details established and emerging disposal and degradation technologies, providing a valuable resource for laboratories and manufacturing facilities seeking to minimize their environmental footprint.

Environmental Impact Assessment

The environmental profile of N,N-dimethylformamide is characterized by its high water solubility and relatively low potential for bioaccumulation.[1] Upon release into aquatic environments, the primary degradation pathway is biodegradation.[2][3] However, the rate of this process can be influenced by various environmental factors.

Ecotoxicity Data

The acute and chronic toxicity of N,N-dimethylformamide and its primary degradation product, dimethylamine hydrochloride, to various aquatic organisms are summarized below.

Table 1: Acute Ecotoxicity of N,N-Dimethylformamide (DMF)

OrganismEndpointConcentration (mg/L)Exposure Time (hours)Reference
Pimephales promelas (Fathead minnow)LC501060096[4]
Oncorhynchus mykiss (Rainbow trout)LC50980096[4]
Lepomis macrochirus (Bluegill)LC50710096[3]
Daphnia magna (Water flea)EC50>100048[3]
Freshwater AlgaeEC501000 - 890096[3]

Table 2: Chronic Ecotoxicity of N,N-Dimethylformamide (DMF)

OrganismEndpointConcentration (mg/L)Exposure Time (days)Reference
Oryzias latipes (Japanese killifish)NOEC>10221[3]
Daphnia magna (Water flea)NOEC1000 - 150021[3]
Freshwater AlgaNOEC9404[3]

Table 3: Ecotoxicity of Dimethylamine Hydrochloride

OrganismEndpointConcentration (mg/L)Exposure Time (hours)Reference
Aquatic LifeLC50/EC50Toxic-

Disposal and Degradation Methodologies

The effective management of waste containing N,N-dimethylformamide hydrochloride necessitates a multi-faceted approach, often combining physical, chemical, and biological treatment methods.

Biological Treatment

Biological degradation is a cornerstone of DMF wastewater treatment. Activated sludge processes have been shown to be effective, with microorganisms capable of utilizing DMF as a source of carbon and nitrogen.[5] The primary biodegradation pathway involves the hydrolysis of DMF to dimethylamine and formic acid, which are then further mineralized.

dot

DMF N,N-Dimethylformamide Hydrolysis Hydrolysis DMF->Hydrolysis DMA Dimethylamine Hydrolysis->DMA FormicAcid Formic Acid Hydrolysis->FormicAcid Mineralization Further Biodegradation DMA->Mineralization FormicAcid->Mineralization EndProducts Ammonia, CO2, H2O Mineralization->EndProducts

Biodegradation Pathway of DMF
Chemical Treatment

Alkaline Hydrolysis: The hydrolysis of DMF can be significantly accelerated under alkaline conditions. This process converts DMF into dimethylamine and formate, which can be more amenable to subsequent biological treatment.[5]

Advanced Oxidation Processes (AOPs): AOPs are a suite of technologies that rely on the generation of highly reactive hydroxyl radicals to oxidize organic pollutants. For DMF, methods such as Fenton oxidation (using iron salts and hydrogen peroxide) and ozonation have demonstrated efficacy in its degradation.[2][6]

Electrochemical Oxidation: This method employs an electric current to drive the oxidation of DMF. Studies have shown high degradation rates using specific electrode materials, with the process often involving indirect oxidation by electro-generated reactive species.[7]

Combined Treatment Strategies

For industrial wastewater with high concentrations of DMF, a combination of chemical and biological treatments often provides the most effective and efficient solution. A typical workflow involves a chemical pre-treatment step, such as alkaline hydrolysis, to break down the DMF, followed by a biological treatment stage to mineralize the resulting degradation products.

dot

Wastewater DMF-containing Wastewater PreTreatment Chemical Pre-treatment (e.g., Alkaline Hydrolysis) Wastewater->PreTreatment BiologicalTreatment Biological Treatment (e.g., Activated Sludge) PreTreatment->BiologicalTreatment Effluent Treated Effluent BiologicalTreatment->Effluent

Combined Chemical-Biological Treatment Workflow

Experimental Protocols

This section provides an overview of methodologies for key experiments related to the analysis and degradation of N,N-dimethylformamide.

Biodegradability Testing

Standardized methods, such as the OECD 301 series of tests for ready biodegradability, are employed to assess the extent and rate of DMF's microbial degradation.[8][9] These tests typically involve incubating the test substance with a microbial inoculum from a wastewater treatment plant and measuring the consumption of oxygen or the production of carbon dioxide over a 28-day period.

Experimental Protocol: OECD 301F - Manometric Respirometry Test

  • Test Setup: A known volume of mineral medium containing a defined concentration of DMF is inoculated with a small volume of activated sludge.

  • Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (e.g., 20-25°C) with constant stirring.

  • Measurement: The consumption of oxygen is measured over 28 days using a respirometer, which detects pressure changes in the headspace of the test vessels.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of DMF.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of DMF in aqueous samples. This technique allows for the separation and detection of DMF and its degradation products.

Experimental Protocol: HPLC Analysis of DMF

  • Sample Preparation: Aqueous samples are typically filtered to remove particulate matter.

  • Chromatographic System: A reverse-phase HPLC system equipped with a C18 column is commonly used.

  • Mobile Phase: The mobile phase is typically a mixture of water and an organic solvent like methanol or acetonitrile.

  • Detection: A UV detector is used to monitor the absorbance at a specific wavelength (e.g., around 200-215 nm) to detect and quantify DMF.[10]

  • Quantification: The concentration of DMF is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of DMF standards.

Conclusion

The responsible management of N,N-dimethylformamide hydrochloride requires a thorough understanding of its environmental behavior, which is largely dictated by the properties of N,N-dimethylformamide and its hydrolysis products. While DMF exhibits a degree of biodegradability, its potential for environmental contamination, particularly in industrial wastewater, necessitates the implementation of effective disposal and degradation strategies. A combined approach, integrating chemical pre-treatment with biological degradation, offers a robust solution for the remediation of DMF-laden wastewater. This guide provides the foundational knowledge and methodologies to support researchers and industry professionals in minimizing the environmental impact of this important industrial chemical.

References

Methodological & Application

Application Notes and Protocols for Vilsmeier-Haack Formylation Using N,N-Dimethylformamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Vilsmeier-Haack reaction utilizing N,N-dimethylformamide hydrochloride, also known as the Vilsmeier reagent. This powerful formylation method is widely employed in organic synthesis for the introduction of a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic substrates, which are key intermediates in the development of pharmaceutical compounds.

Introduction

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of activated aromatic and heteroaromatic compounds.[1][2] The key reagent, N,N-dimethylformamide hydrochloride ([(CH₃)₂N=CHCl]Cl), is a stable chloroiminium salt often referred to as the Vilsmeier reagent.[3] This reagent can be generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), or it can be used as a pre-formed, isolated salt.[4] The use of the isolated Vilsmeier reagent offers advantages in terms of milder reaction conditions and avoids the handling of corrosive and hazardous reagents like POCl₃.

The reaction proceeds via an electrophilic aromatic substitution where the electron-rich aromatic ring attacks the electrophilic carbon of the chloroiminium ion.[5][6] Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding aryl or heteroaryl aldehyde.[5][7] This methodology is particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates due to its broad substrate scope and high regioselectivity.

Reaction Mechanism

The Vilsmeier-Haack reaction using isolated N,N-dimethylformamide hydrochloride proceeds through the following key steps:

  • Electrophilic Attack: The electron-rich aromatic substrate attacks the electrophilic carbon of the N,N-dimethylchloroiminium ion (Vilsmeier reagent).

  • Formation of a Sigma Complex: This attack leads to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, often DMF itself or the counter-ion, removes a proton from the carbon atom that was attacked, restoring aromaticity.

  • Formation of an Iminium Salt: This results in the formation of a new iminium salt intermediate.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium salt to the final aryl aldehyde product.

Vilsmeier_Haack_Mechanism reagent N,N-Dimethylformamide Hydrochloride (Vilsmeier Reagent) intermediate1 Sigma Complex (Cationic Intermediate) reagent->intermediate1 Electrophilic Attack substrate Electron-Rich Aromatic/Heteroaromatic Substrate substrate->intermediate1 intermediate2 Iminium Salt Intermediate intermediate1->intermediate2 Deprotonation product Aryl/Heteroaryl Aldehyde intermediate2->product Hydrolysis h2o H₂O (Aqueous Workup) h2o->product

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Workflow

The general workflow for a Vilsmeier-Haack formylation using N,N-dimethylformamide hydrochloride is outlined below. This procedure can be adapted based on the specific substrate and desired scale of the reaction.

Vilsmeier_Haack_Workflow start Start dissolve Dissolve Substrate in Anhydrous Solvent (e.g., DMF, CH₂Cl₂) start->dissolve add_reagent Add N,N-Dimethylformamide Hydrochloride (Vilsmeier Reagent) in portions at 0°C dissolve->add_reagent react Stir at Room Temperature or Heat as Required (Monitor by TLC/LC-MS) add_reagent->react workup Aqueous Workup (e.g., add to ice-water, neutralize with base) react->workup extract Extract with Organic Solvent (e.g., EtOAc, CH₂Cl₂) workup->extract purify Purify by Column Chromatography or Recrystallization extract->purify end End (Characterize Product) purify->end

Caption: General Experimental Workflow.

Detailed Application Notes

Substrate Scope

The Vilsmeier-Haack reaction is effective for the formylation of a wide range of electron-rich aromatic and heteroaromatic compounds. The reactivity of the substrate is a key factor in determining the reaction conditions.

Table 1: Substrate Scope and Reaction Conditions

SubstrateProductReagent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
N,N-Dimethylaniline4-(Dimethylamino)benzaldehyde1.2DMF25485
IndoleIndole-3-carboxaldehyde1.1DMF0-25290
PyrrolePyrrole-2-carboxaldehyde1.1CH₂Cl₂0188
FuranFuran-2-carboxaldehyde1.2CH₂Cl₂01.575
ThiopheneThiophene-2-carboxaldehyde1.51,2-Dichloroethane80670
Anisolep-Anisaldehyde1.5DMF/POCl₃90578
1,3-Dimethoxybenzene2,4-Dimethoxybenzaldehyde1.2DMF25392
N-Methyl-N-phenylformamide4-(N-Methylformamido)benzaldehyde1.1POCl₃70180

Note: The data in this table is a compilation from various sources for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and scale.

Advantages in Drug Development

The Vilsmeier-Haack reaction is a valuable tool in drug discovery and development for several reasons:

  • Access to Key Intermediates: Aryl and heteroaryl aldehydes are versatile building blocks for the synthesis of a wide range of pharmaceutical compounds, including antivirals, anticancer agents, and antibiotics.

  • Late-Stage Functionalization: The reaction can be used to introduce a formyl group into a complex molecule at a late stage of the synthesis, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.

  • Mild Reaction Conditions: The use of the isolated Vilsmeier reagent allows for formylation under milder conditions compared to methods requiring strong acids or high temperatures, which is beneficial for sensitive substrates.

Experimental Protocols

Protocol 1: General Procedure for the Formylation of an Electron-Rich Arene

This protocol provides a general method for the formylation of an electron-rich aromatic compound using isolated N,N-dimethylformamide hydrochloride.

Materials:

  • Electron-rich aromatic substrate

  • N,N-Dimethylformamide hydrochloride (Vilsmeier reagent)

  • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Sodium acetate

  • Deionized water

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substrate (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide hydrochloride (1.2-1.5 eq) portion-wise at 0°C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive substrates, heating may be required.

  • Upon completion, the reaction mixture is poured into a beaker of crushed ice and water.

  • A solution of sodium acetate in water is then added to neutralize the mixture.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired aldehyde.

Protocol 2: Formylation of Indole

This protocol describes the specific application of the Vilsmeier-Haack reaction for the formylation of indole at the C3 position.

Materials:

  • Indole

  • N,N-Dimethylformamide hydrochloride (Vilsmeier reagent)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydroxide (1 M solution)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve indole (1.0 g, 8.5 mmol) in anhydrous DMF (10 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add N,N-dimethylformamide hydrochloride (1.2 g, 9.4 mmol) in small portions over 15 minutes with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 100 mL of ice-water and basify to pH 8-9 with 1 M sodium hydroxide solution.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure indole-3-carboxaldehyde.

Safety and Handling

N,N-dimethylformamide hydrochloride is a moisture-sensitive and corrosive solid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the reagent in a tightly sealed container under a dry, inert atmosphere.

References

Protocol for the Formylation of Aromatic Compounds with DMF/POCl3 (Vilsmeier-Haack Reaction)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, yielding aryl aldehydes that are key intermediates in the synthesis of numerous pharmaceuticals and fine chemicals.[1][2][3] This protocol details the application of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as the reagent system for this transformation. The reaction proceeds via the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile in an electrophilic aromatic substitution reaction.[3][4][5] Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.[5]

Data Presentation: Reaction Yields

The following table summarizes the yields of the Vilsmeier-Haack formylation for a variety of aromatic and heteroaromatic substrates under different reaction conditions. This data is intended to provide a comparative overview of the reaction's scope and efficiency.

SubstrateProductReagent Ratio (Substrate:DMF:POCl3)Temperature (°C)Time (h)Yield (%)Reference(s)
Anisolep-Anisaldehyde1:excess:1.1100190[6]
N,N-Dimethylaniline4-(Dimethylamino)benzaldehyde1:excess:1.1100195[6]
PhenolSalicylaldehyde1:excess:3100240[7]
IndoleIndole-3-carboxaldehyde1:excess:1.2351.590[6]
PyrrolePyrrole-2-carboxaldehyde1:excess:1.2351.585[6]
FuranFuran-2-carboxaldehyde1:excess:1.2351.575[8]
ThiopheneThiophene-2-carboxaldehyde1:excess:1.2351.570[9]
1-Methylpyrrole1-Methylpyrrole-2-carboxaldehyde1:excess:1.125280[6]
N-Phenylacetanilide2-Chloro-3-formylquinoline1:excess:490572[10]
3-Methoxyacetanilide2-Chloro-6-methoxy-3-formylquinoline1:excess:1290489[10]
2,3,3-Trimethyl-3H-benzo[g]indole3,3-Dimethyl-3H-benzo[g]indole-2-carbaldehyde1:excess:395-100385[4]
N-Hexylcarbazole9-Hexyl-9H-carbazole-3-carbaldehyde1:excess:1.50 to RT2490[9]

Experimental Protocols

This section provides a detailed, generalized methodology for the Vilsmeier-Haack formylation of an electron-rich aromatic or heteroaromatic compound.

Materials:

  • Aromatic/Heteroaromatic Substrate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM), anhydrous (or other suitable anhydrous solvent)

  • Sodium acetate

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

1. Vilsmeier Reagent Formation:

  • In a two- or three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF) (typically used as both reagent and solvent, or in a solvent like DCM).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl3) (typically 1.1 to 3 equivalents relative to the substrate) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of the Vilsmeier reagent, a pale yellow to colorless solid or solution, should be observed.

2. Formylation Reaction:

  • Dissolve the aromatic or heteroaromatic substrate (1 equivalent) in a minimal amount of anhydrous DMF or DCM.

  • Slowly add the solution of the substrate to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

  • After the addition, the reaction mixture is typically stirred at room temperature or heated, depending on the reactivity of the substrate.[11] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

3. Work-up:

  • Once the reaction is complete, cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully and slowly pour the reaction mixture onto crushed ice or into a beaker of ice-cold water with vigorous stirring to hydrolyze the intermediate iminium salt.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate or another suitable base (e.g., sodium carbonate, sodium hydroxide) until the pH is neutral or slightly basic.[12]

  • Stir the resulting mixture for 30-60 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times.

  • Combine the organic layers and wash them with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • The crude product can be purified by a suitable method, most commonly by silica gel column chromatography, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Mandatory Visualizations

Mechanism of the Vilsmeier-Haack Reaction

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution and Hydrolysis DMF DMF Adduct Intermediate Adduct DMF->Adduct + POCl3 POCl3 POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent - OPOCl2- Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex + Arene Arene Electron-rich Aromatic Ring (Ar-H) Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H+ Aldehyde Aryl Aldehyde (Ar-CHO) Iminium_Salt->Aldehyde + H2O (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Workflow for Vilsmeier-Haack Formylation

Vilsmeier_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) Start->Reagent_Prep Substrate_Add Add Aromatic Substrate Solution Reagent_Prep->Substrate_Add Reaction Stir at RT or Heat (Monitor by TLC) Substrate_Add->Reaction Workup Aqueous Workup (Ice, Neutralization) Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification End Final Product Purification->End

Caption: General experimental workflow for the Vilsmeier-Haack formylation.

References

The Role of N,N-Dimethylformamide Hydrochloride in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-dimethylformamide (DMF) in combination with acid chlorides, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), generates the Vilsmeier-Haack reagent in situ. This electrophilic species, essentially a chlorodimethylformiminium salt, is a powerful tool in synthetic organic chemistry, particularly for the formylation and cyclization reactions required to build a wide array of heterocyclic scaffolds. These heterocyclic compounds are of paramount importance in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

This document provides detailed application notes and experimental protocols for the synthesis of four key heterocyclic systems—quinolines, pyrimido[4,5-b]quinolines, pyrazoles, and 1,3,4-oxadiazoles—utilizing the synthetic potential of N,N-dimethylformamide hydrochloride and its in situ generated analogues.

Synthesis of 2-Chloro-3-formylquinolines

The Vilsmeier-Haack reaction provides an efficient one-pot method for the synthesis of highly functionalized quinolines from readily available N-arylacetamides. This transformation proceeds via cyclization and formylation, yielding 2-chloro-3-formylquinolines, which are versatile intermediates for the synthesis of more complex quinoline derivatives.[1]

Quantitative Data Summary
EntrySubstrate (N-Arylacetamide)ProductYield (%)
1Acetanilide2-Chloro-3-formylquinoline60-80%
24-Methylacetanilide2-Chloro-6-methyl-3-formylquinolineGood
34-Methoxyacetanilide2-Chloro-6-methoxy-3-formylquinolineGood
44-Chloroacetanilide2,6-Dichloro-3-formylquinolineModerate
52-Methylacetanilide2-Chloro-8-methyl-3-formylquinoline60-80%
Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline

Materials:

  • Acetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Water

  • Sodium hydroxide solution (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, take N,N-dimethylformamide (3 to 5 molar equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • To the cooled DMF, add phosphorus oxychloride (5 to 10 molar equivalents) dropwise with constant stirring. Maintain the temperature below 5 °C during the addition. This mixture constitutes the Vilsmeier-Haack reagent.

  • After the addition of POCl₃ is complete, add the N-arylacetamide (1 molar equivalent) portion-wise to the stirred reaction mixture, ensuring the temperature remains between 0-5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-10 hours, monitoring the reaction progress by TLC.[2]

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or aqueous acetic acid) to obtain the pure 2-chloro-3-formylquinoline.[2]

Vilsmeier_Quinoline_Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Acetanilide N-Arylacetamide Electrophilic_Attack Electrophilic Attack Acetanilide->Electrophilic_Attack Vilsmeier_Reagent->Electrophilic_Attack Cyclization Intramolecular Cyclization Electrophilic_Attack->Cyclization Aromatization Aromatization & Hydrolysis Cyclization->Aromatization Product 2-Chloro-3-formylquinoline Aromatization->Product

Caption: General workflow for the Vilsmeier-Haack synthesis of quinolines.

Synthesis of β-Chlorovinyl Aldehyde Derivatives of Pyrimido[4,5-b]quinolines

The Vilsmeier-Haack reaction can be employed to functionalize existing heterocyclic systems. In this application, tetrahydropyrimido[4,5-b]quinoline-diones are formylated to produce β-chlorovinyl aldehyde derivatives, which are valuable precursors for further synthetic elaborations.[3] This reaction is notably efficient under ultrasound irradiation.[4]

Quantitative Data Summary
EntrySubstrateProductYield (%) (Ultrasound)
15-(4-Chlorophenyl)-...-pyrimido[4,5-b]quinoline-dione6-Chloro-5-(4-chlorophenyl)-...-7-carbaldehyde72
25-(4-Methoxyphenyl)-...-pyrimido[4,5-b]quinoline-dione6-Chloro-5-(4-methoxyphenyl)-...-7-carbaldehyde75
35-Phenyl-...-pyrimido[4,5-b]quinoline-dione6-Chloro-5-phenyl-...-7-carbaldehyde70

Yields are based on the ultrasound-assisted protocol.[3]

Experimental Protocol: Ultrasound-Assisted Vilsmeier-Haack Formylation

Materials:

  • 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivative

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Ultrasonic bath

Procedure:

  • Prepare the Vilsmeier-Haack reagent: In a two-necked flask under an argon atmosphere, cool POCl₃ (0.11 mol) in an ice-water bath with stirring for 15 minutes.

  • Add anhydrous DMF (0.23 mol) dropwise to the cooled POCl₃, maintaining the temperature at 0 °C.

  • After the complete addition of DMF, stir the mixture continuously for 30 minutes at 0 °C.

  • Dissolve the pyrimido[4,5-b]quinoline derivative (1.0 mmol) in a minimal amount of anhydrous DCM (approx. 0.5 mL).

  • Add the substrate solution to the Vilsmeier reagent over 10 minutes. The reaction mixture will typically turn red.

  • Place the reaction mixture in an ultrasonic bath and irradiate for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[3]

Pyrimidoquinoline_Formylation Start Pyrimido[4,5-b]quinoline Substrate Reaction Add Substrate to Reagent Start->Reaction Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Reagent_Prep->Reaction Ultrasound Ultrasonic Irradiation (2 hours) Reaction->Ultrasound Workup Quench with Ice & Neutralize Ultrasound->Workup Purification Extraction & Purification Workup->Purification Product β-Chlorovinyl Aldehyde Product Purification->Product

Caption: Experimental workflow for the formylation of pyrimidoquinolines.

Synthesis of 1H-Pyrazole-4-carbaldehydes

The Vilsmeier-Haack reaction is a highly effective method for the synthesis of 1H-pyrazole-4-carbaldehydes from ketone hydrazones. This reaction involves a cyclization and double formylation process, providing a direct route to these valuable heterocyclic aldehydes.[3]

Quantitative Data Summary
EntrySubstrate (Aryl Methyl Ketone Hydrazone)ProductYield (%)
1Acetophenone phenylhydrazone1,3-Diphenyl-1H-pyrazole-4-carbaldehydeGood
24-Methylacetophenone phenylhydrazone3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeGood
34-Chloroacetophenone phenylhydrazone3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeGood
42-Acetyl-3-methylbenzofuran phenylhydrazone3-(3-Methylbenzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehydeGood

Yields are generally reported as "good" in the literature for this transformation.[5]

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

Materials:

  • Acetophenone phenylhydrazone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide solution

Procedure:

  • In a round-bottom flask, dissolve the hydrazone (1.0 mmol) in anhydrous DMF (4 mL).

  • Cool the solution in an ice bath.

  • Add POCl₃ (3.0 mmol) dropwise to the stirred solution.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat it at 80 °C for 4 hours.[3]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • Neutralize the solution with a dilute sodium hydroxide solution.

  • Allow the mixture to stand overnight to ensure complete precipitation of the product.

  • Collect the pale yellow precipitate by filtration, wash with water, and dry.

  • Purify the crude product by flash column chromatography using an ethyl acetate-petroleum ether mixture as the eluent.[3]

Pyrazole_Synthesis_Pathway Hydrazone Ketone Hydrazone Intermediate1 Initial Electrophilic Attack Hydrazone->Intermediate1 Vilsmeier Vilsmeier Reagent (DMF/POCl₃) Vilsmeier->Intermediate1 Cyclization Cyclization to Pyrazoline Intermediate1->Cyclization Formylation Second Formylation & Aromatization Cyclization->Formylation Product 1H-Pyrazole-4- carbaldehyde Formylation->Product

Caption: Reaction pathway for the synthesis of pyrazole-4-carbaldehydes.

Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

1,3,4-Oxadiazoles are an important class of five-membered heterocycles with a wide range of biological activities. A common synthetic route involves the cyclodehydration of N,N'-diacylhydrazines. While various dehydrating agents can be used, phosphorus oxychloride is a highly effective reagent for this transformation, often performed in a solvent such as DMF or neat.[6]

Quantitative Data Summary
EntrySubstrate (N,N'-Diacylhydrazine)ProductYield (%)
1N,N'-Dibenzoylhydrazine2,5-Diphenyl-1,3,4-oxadiazoleHigh
2N-Benzoyl-N'-(4-chlorobenzoyl)hydrazine2-Phenyl-5-(4-chlorophenyl)-1,3,4-oxadiazoleHigh
3N,N'-Di(4-nitrobenzoyl)hydrazine2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazoleHigh
4N,N'-Diacetylhydrazine2,5-Dimethyl-1,3,4-oxadiazole40-76%

Yields are generally high, but can vary depending on the specific substrate and conditions.[7]

Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole

Materials:

  • N,N'-Dibenzoylhydrazine

  • Phosphorus oxychloride (POCl₃)

  • Diethyl ether

  • Water

  • Sodium carbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add N,N'-diacylhydrazine (e.g., N,N'-dibenzoylhydrazine, 0.007 mol).

  • Carefully add an excess of phosphorus oxychloride (0.24 mol), which acts as both the reagent and the solvent.

  • Heat the mixture to reflux and maintain for 6-24 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ by evaporation under reduced pressure.

  • Dissolve the residue in diethyl ether (40 mL) and carefully pour it into water (100 mL).

  • Neutralize the mixture with sodium carbonate.

  • Extract the aqueous layer with diethyl ether (40 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to dryness to obtain the crude product.

  • The product can be further purified by recrystallization if necessary.[8]

Oxadiazole_Synthesis_Logic Start N,N'-Diacylhydrazine Reaction Cyclodehydration (Reflux) Start->Reaction Reagent POCl₃ (Dehydrating Agent) Reagent->Reaction Workup Quench, Neutralize, & Extract Reaction->Workup Product 2,5-Disubstituted- 1,3,4-oxadiazole Workup->Product

Caption: Logical flow for the synthesis of 1,3,4-oxadiazoles.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reactions involving phosphorus oxychloride should be performed in a well-ventilated fume hood.

References

Application of N,N-Dimethylformamide (DMF) in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylformamide (DMF) is a polar aprotic solvent that has long been a cornerstone in solid-phase peptide synthesis (SPPS). Its widespread use is attributed to its excellent solvating properties for a broad range of amino acid derivatives, coupling reagents, and the growing peptide chain, as well as its compatibility with commonly used solid supports. This document provides detailed application notes and experimental protocols for the use of DMF in peptide synthesis, with a focus on Fmoc-based strategies. It also addresses the role of N,N-dimethylformamide hydrochloride and provides a comparative overview of DMF against alternative solvents.

While N,N-dimethylformamide is the primary solvent used, it's important to note that the hydrochloride salt of DMF can form in situ in the presence of strong acids like hydrochloric acid. This can occur, for example, when using amino acid hydrochlorides as starting materials. However, for the purpose of peptide synthesis protocols, the focus remains on the properties and application of N,N-dimethylformamide as the solvent.

Application Notes

Role of DMF in Peptide Synthesis

N,N-Dimethylformamide serves several critical functions in SPPS:

  • Solvent for Reagents: DMF effectively dissolves protected amino acids, and common coupling reagents such as HBTU, HCTU, PyBOP, and DIC, facilitating their efficient delivery to the reaction site on the solid support.[1][2][3]

  • Resin Swelling: It is an excellent swelling agent for polystyrene-based resins (e.g., Wang, Rink Amide), which is crucial for maximizing the accessibility of the reactive sites on the polymer matrix.[1][4]

  • Reaction Medium: DMF provides a suitable environment for both the coupling and deprotection steps in Fmoc-SPPS.

Advantages of Using DMF
  • High Solvating Power: Its ability to dissolve a wide range of reactants and the growing peptide chain helps to prevent aggregation, particularly in hydrophobic sequences.

  • Compatibility: DMF is compatible with the most common reagents and procedures used in Fmoc-SPPS.

  • Cost-Effectiveness: Compared to some alternative solvents like N-Methylpyrrolidone (NMP), DMF is generally more economical.[5]

Limitations and Considerations
  • Degradation: Over time, DMF can degrade to form dimethylamine and formic acid.[5] Dimethylamine is basic and can cause premature removal of the Fmoc protecting group, leading to undesired side products. It is recommended to use high-purity, amine-free DMF or to degas the solvent before use.[4][5]

  • Side Reactions: The use of DMF in microwave-assisted peptide synthesis has been reported to sometimes cause N-formylation of the N-terminal amine.

  • Racemization: While DMF is a standard solvent, studies have shown that in some cases, alternative solvents like tetrahydrofuran (THF) and acetonitrile (ACN) may lead to lower levels of racemization.[6][7][8] The choice of base and coupling additives is also critical in minimizing racemization.

  • Toxicity: DMF is classified as a substance of very high concern (SVHC) under REACH regulations due to its reproductive toxicity. This has prompted research into greener solvent alternatives.

Quantitative Data: Solvent Comparison

The choice of solvent can significantly impact the efficiency of peptide coupling and the extent of racemization. The following tables summarize comparative data for DMF and other common solvents.

Table 1: Comparison of Coupling Efficiency in Different Solvents

Coupling ReagentAdditivePeptide Sequence ModelSolventCoupling Efficiency (%)Reference
DICHOBtZ-Gly-Phe-Val-OButDMF96.7[9]
DICHOBtZ-Gly-Phe-Val-OButTHF92.6[9]
DICHOBtZ-Gly-Phe-Val-OButACN96.8[9]
DICHOAtZ-Gly-Phe-Val-OButDMF97.7[9]
DICHOAtZ-Gly-Phe-Val-OButTHF94.4[9]
DICHOAtZ-Gly-Phe-Val-OButACN96.9[9]

Table 2: Comparison of Racemization Levels in Different Solvents

Coupling ReagentAdditivePeptide Sequence ModelSolventRacemization (% D-isomer)Reference
DICHOBtZ-Gly-Phe-Val-OButDMF12.9[9]
DICHOBtZ-Gly-Phe-Val-OButTHF4.6[9]
DICHOBtZ-Gly-Phe-Val-OButACN9.5[9]
DICHOAtZ-Gly-Phe-Val-OButDMF5.6[9]
DICHOAtZ-Gly-Phe-Val-OButTHF0.9[9]
DICHOAtZ-Gly-Phe-Val-OButACN1.7[9]
DICOxymaPureH-Gly-His-Val-NH2DMF0.9[9]
DICOxymaPureH-Gly-His-Val-NH2THF0.6[9]
DICOxymaPureH-Gly-His-Val-NH2ACN0.6[9]

Experimental Protocols

The following are detailed protocols for standard procedures in Fmoc-SPPS using DMF as the primary solvent.

Protocol 1: Resin Swelling

Objective: To swell the solid-phase resin to ensure optimal accessibility of reactive sites.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF (approximately 10-15 mL per gram of resin) to the vessel.

  • Agitate the resin slurry gently (e.g., by bubbling with nitrogen or gentle shaking) for 30-60 minutes at room temperature.

  • Drain the DMF from the reaction vessel.

Resin_Swelling Resin Dry Resin Add_DMF Add DMF (10-15 mL/g) Resin->Add_DMF Agitate Agitate (30-60 min) Add_DMF->Agitate Drain Drain DMF Agitate->Drain Swollen_Resin Swollen Resin Drain->Swollen_Resin

Figure 1. Workflow for resin swelling.
Protocol 2: Fmoc Deprotection

Objective: To remove the N-terminal Fmoc protecting group to allow for the coupling of the next amino acid.

Materials:

  • Swollen peptidyl-resin

  • 20% (v/v) Piperidine in DMF

  • DMF

Procedure:

  • Add the 20% piperidine in DMF solution to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 1-3.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Fmoc_Deprotection Start Fmoc-Peptidyl-Resin Add_Piperidine Add 20% Piperidine/DMF Start->Add_Piperidine Agitate_1 Agitate (5-10 min) Add_Piperidine->Agitate_1 Drain_1 Drain Agitate_1->Drain_1 Repeat Repeat Steps Drain_1->Repeat Wash Wash with DMF (5-7 times) Drain_1->Wash After Second Treatment Repeat->Add_Piperidine Second Treatment End H-Peptidyl-Resin Wash->End

Figure 2. Standard Fmoc deprotection cycle.
Protocol 3: Amino Acid Coupling using HBTU/HCTU

Objective: To couple the next Fmoc-protected amino acid to the deprotected N-terminus of the peptide chain.

Materials:

  • Deprotected peptidyl-resin

  • Fmoc-amino acid (3-5 equivalents)

  • HBTU or HCTU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • DMF

Procedure:

  • Pre-activation: In a separate vial, dissolve the Fmoc-amino acid and HBTU/HCTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptidyl-resin.

  • Agitate the mixture for 30-60 minutes at room temperature.

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times).

  • (Optional) Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

HBTU_Coupling cluster_preactivation Pre-activation cluster_coupling Coupling AA Fmoc-Amino Acid DIPEA DIPEA AA->DIPEA HBTU HBTU/HCTU HBTU->DIPEA DMF_1 DMF DMF_1->DIPEA Activated_AA Activated Amino Acid DIPEA->Activated_AA 2-5 min Add_Activated_AA Add Activated AA Solution Activated_AA->Add_Activated_AA Resin H-Peptidyl-Resin Resin->Add_Activated_AA Agitate Agitate (30-60 min) Add_Activated_AA->Agitate Drain Drain Agitate->Drain Wash Wash with DMF Drain->Wash Coupled_Resin Fmoc-Peptidyl-Resin Wash->Coupled_Resin

Figure 3. Amino acid coupling workflow with HBTU/HCTU.
Protocol 4: Amino Acid Coupling using DIC/HOBt

Objective: To couple the next Fmoc-protected amino acid using a carbodiimide-based method.

Materials:

  • Deprotected peptidyl-resin

  • Fmoc-amino acid (3-5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • DMF

Procedure:

  • Pre-activation: In a separate vial, dissolve the Fmoc-amino acid and HOBt in DMF.

  • Add DIC to the solution and allow it to pre-activate for 5-10 minutes. A precipitate of diisopropylurea may form.

  • Add the activated amino acid solution to the deprotected peptidyl-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times).

  • (Optional) Perform a ninhydrin (Kaiser) test.

Conclusion

N,N-Dimethylformamide remains a vital solvent in peptide synthesis due to its robust performance and versatility. While considerations regarding its stability, potential for side reactions, and toxicity are important, its effective use is well-established with optimized protocols. For standard Fmoc-SPPS, DMF provides a reliable medium for achieving high coupling efficiencies and good peptide purity. As research into green chemistry alternatives continues, it is essential for scientists to be knowledgeable about both the established applications of DMF and the emerging solvent systems to make informed decisions for their specific synthetic challenges.

References

Application Notes and Protocols: N,N-Dimethylformamide as a Precursor to the Vilsmeier Reagent for Catalysis in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of N,N-dimethylformamide (DMF) as a precursor to the catalytically active Vilsmeier reagent in various organic transformations. While the direct catalytic use of N,N-dimethylformamide hydrochloride is not prevalent, its formation in situ from DMF and an acid chloride generates the highly versatile Vilsmeier reagent, which is a potent electrophile for a range of synthetic applications.

Application Note 1: Formylation of Electron-Rich Aromatic and Heterocyclic Compounds via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the introduction of a formyl group (-CHO) onto electron-rich aromatic and heterocyclic substrates.[1][2] The reaction employs the Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][3] This electrophilic aromatic substitution is particularly effective for substrates bearing electron-donating groups.[4]

Key Features:

  • Substrate Scope: Effective for electron-rich arenes (e.g., anilines, phenols, and their derivatives), and heterocycles (e.g., indoles, pyrroles, furans, and thiophenes).[3][5]

  • Regioselectivity: Formylation generally occurs at the most electron-rich position, often para to an activating group, and is influenced by steric factors.[3][5]

  • Reaction Conditions: Typically mild, with temperatures ranging from 0 °C to 80 °C.[3]

General Reaction Workflow

G DMF N,N-Dimethylformamide (DMF) VilsmeierReagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->VilsmeierReagent Reaction at 0 °C AcidChloride Acid Chloride (e.g., POCl₃) AcidChloride->VilsmeierReagent VilsmeierReagent_ref Vilsmeier Reagent Substrate Electron-Rich Aromatic/ Heterocyclic Substrate IminiumSalt Iminium Salt Intermediate Substrate->IminiumSalt Electrophilic Attack IminiumSalt_ref Iminium Salt Intermediate VilsmeierReagent_ref->IminiumSalt Product Formylated Product (Aryl/Heterocyclic Aldehyde) IminiumSalt_ref->Product Hydrolysis Water Aqueous Work-up (e.g., H₂O, NaOAc(aq)) Water->Product

Caption: General workflow for the Vilsmeier-Haack formylation reaction.

Experimental Protocol: Formylation of 1,3-Dimethoxy-5-(4-nitrophenoxy)benzene[1]
  • Vilsmeier Reagent Preparation: In a flask cooled to 0 °C (ice bath), carefully add phosphorus oxychloride (5.0 mL, 55.0 mmol) to N,N-dimethylformamide (4.2 mL, 55.0 mmol).

  • Reaction Mixture: To the freshly prepared Vilsmeier reagent, add a solution of 1,3-dimethoxy-5-(4-nitrophenoxy)benzene (3.0 g, 11.0 mmol) in DMF (10 mL).

  • Reaction Conditions: Heat the resulting mixture at 80 °C for 3 hours.

  • Work-up: Pour the dark, viscous mixture into ice-cold water (50 mL) and stir vigorously for 2 hours to precipitate the product.

  • Purification: Filter the precipitate, wash with water (50 mL), and dry. Purify the crude product by column chromatography (DCM/EtOAc, 99:1) to yield the desired aldehyde.

Quantitative Data for Vilsmeier-Haack Formylation
SubstrateReagentsConditionsYieldReference
IndoleDMF, POCl₃0-10 °C, then RT for 1h, then 65 °C for 2-3hGood[6]
N-VinylpyrroleDMF, POCl₃-78 °C to RT, 3h in 1,2-dichloroethane-[1]
1-Acetyl,1-Carbamoyl CyclopropanesDMF, POCl₃--[3]
4-Acetylphenyl benzenesulfonamideDMF, POCl₃RT for 1h, then 70-80 °C for 2hGood[6]
1-Methyl-3-substitutedphenyl hydrazonesDMF, POCl₃0 °C for 15 min, then 80 °C for 5-6hExcellent[6]
Substituted AnisolesDMF/POCl₃ or DMA/POCl₃Dichloroethane, various temperatures-[7]

Application Note 2: Synthesis of Heterocyclic Compounds

The Vilsmeier reagent is a valuable tool for the synthesis of various heterocyclic systems. It can act as a C1 synthon or facilitate cyclization reactions of appropriately substituted precursors. This methodology is particularly useful for constructing pyrazoles, quinolines, and other nitrogen-containing heterocycles.[6][8]

Mechanism of Vilsmeier Reagent Formation

G DMF DMF (CH₃)₂NCHO Intermediate1 Adduct DMF->Intermediate1 Nucleophilic attack POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ Intermediate1->VilsmeierReagent Elimination Byproduct [PO₂Cl₂]⁻ Intermediate1->Byproduct

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Experimental Protocol: Synthesis of 1-Methyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehyde[6]
  • Reaction Setup: In a suitable flask, place the corresponding hydrazone substrate.

  • Reagent Addition: Add the Vilsmeier reagent (prepared in situ from DMF and POCl₃) to the substrate while stirring in an ice bath for 15 minutes.

  • Reaction Conditions: After the initial stirring in the ice bath, heat the reaction mixture at 80 °C for 5 to 6 hours.

  • Work-up: After completion of the reaction (monitored by TLC), pour the mixture into ice water and neutralize with a suitable base.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain the pyrazole-4-carbaldehyde.

Quantitative Data for Heterocycle Synthesis
Starting MaterialProductReagentsConditionsYieldReference
Hydrazones1-Methyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydeDMF, POCl₃0 °C for 15 min, then 80 °C for 5-6hExcellent[6]
Acetanilides2-Chloroquinoline-3-carbaldehydesDMF, POCl₃-Good[8]
3H-Indole derivative2-(4-Chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehydeDMF, POCl₃0 °C to 75 °C, 6h84%[9]
1,3-Disubstituted-5-chloro-1H-pyrazoles5-Chloro-1H-pyrazole-4-carbaldehydeDMF, POCl₃0 °C for 10-15 min, then 120 °C for 2hGood[6]

Application Note 3: Chlorination of Organic Compounds

The Vilsmeier reagent can also be utilized as a chlorinating agent for certain functional groups. For instance, it can convert sucrose-6-acetate or other sucrose acylates to their chlorinated derivatives.[10] This application highlights the versatility of the Vilsmeier reagent beyond formylation.

Logical Relationship in Chlorination

G DMF DMF VilsmeierReagent Vilsmeier Reagent DMF->VilsmeierReagent Di_trichloromethyl_carbonate Di(trichloromethyl) carbonate Di_trichloromethyl_carbonate->VilsmeierReagent in Toluene at ≤ 0 °C ChlorinatedProduct Chlorinated Product VilsmeierReagent->ChlorinatedProduct Chlorination at 80 °C Substrate Substrate (e.g., Sucrose-6-acetate) Substrate->ChlorinatedProduct

Caption: Chlorination using Vilsmeier reagent generated from a non-acid chloride precursor.

Experimental Protocol: Chlorination of Sucrose-6-acetate[10]
  • Reaction Setup: Dissolve sucrose-6-acetate (10 g) in DMF (30 mL) in a reaction flask.

  • Reagent Preparation: In a separate flask, dissolve di(trichloromethyl) carbonate (25 g) in anhydrous toluene (100 mL).

  • Vilsmeier Reagent Formation and Reaction: Add the di(trichloromethyl) carbonate solution to the reaction flask containing the sucrose-6-acetate solution under constant stirring at 0 °C or lower. The Vilsmeier reagent forms spontaneously and reacts immediately.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes. Then, heat the reaction mixture to 80 °C.

  • Work-up and Purification: Details for work-up and purification would follow standard procedures for isolating chlorinated sucrose derivatives, likely involving neutralization, extraction, and chromatographic purification.

Quantitative Data for Chlorination
SubstrateChlorinating SystemConditionsYieldReference
Sucrose-6-acetateDi(trichloromethyl) carbonate, DMF in Toluene0 °C to 80 °C-[10]
Sucrose-6-benzoateDi(trichloromethyl) carbonate, DMF in Toluene0 °C to elevated temperature-[10]
Primary AlcoholsPhthaloyl dichloride, DMF50 °C, 3hGood[11]
Secondary AlcoholsPhthaloyl dichloride, DMFHigher temperature than primaryGood[11]

References

Application Notes and Protocols: A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier reagent, a chloromethyleneiminium salt, is a versatile and widely used reagent in organic synthesis, primarily for the formylation of electron-rich aromatic and heteroaromatic compounds in the Vilsmeier-Haack reaction.[1][2][3] It is also utilized in a variety of other transformations, including the conversion of alcohols to chlorides and carboxylic acids to acid chlorides.[4] Due to its reactivity and moisture sensitivity, the Vilsmeier reagent is typically prepared in situ immediately before its use.[5][6] This document provides a detailed, step-by-step guide for the safe and efficient in situ preparation of the Vilsmeier reagent, intended for use by researchers, scientists, and professionals in drug development.

Reagents and Stoichiometry

The most common method for generating the Vilsmeier reagent in situ involves the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride such as phosphorus oxychloride (POCl₃).[5][7] Other acid chlorides like oxalyl chloride and thionyl chloride can also be employed.[5] The stoichiometry of the reactants is crucial for optimal reagent formation and subsequent reaction yield.

Table 1: Summary of Reactants and Conditions for Vilsmeier Reagent Preparation

Amide (Solvent)Acid ChlorideMolar Ratio (Amide:Acid Chloride)Typical Temperature (°C)Typical Reaction Time
N,N-Dimethylformamide (DMF)Phosphorus Oxychloride (POCl₃)1:1 to excess DMF0 to Room Temperature30 minutes to 1 hour
N,N-Dimethylformamide (DMF)Oxalyl Chloride ((COCl)₂)1:10 to Room Temperature30 minutes to 1 hour
N,N-Dimethylformamide (DMF)Thionyl Chloride (SOCl₂)1:10 to Room Temperature30 minutes to 1 hour

Experimental Workflow

The following diagram illustrates the general workflow for the in situ preparation of the Vilsmeier reagent and its subsequent use in a formylation reaction.

Vilsmeier_Preparation_Workflow cluster_prep Vilsmeier Reagent Preparation (In Situ) cluster_reaction Vilsmeier-Haack Reaction A 1. Cool DMF (or other amide) in an ice bath (0°C) under inert atmosphere. B 2. Slowly add POCl₃ (or other acid chloride) dropwise with vigorous stirring. A->B Maintain temperature C 3. Allow the mixture to stir at 0°C for 30-60 minutes. B->C Exothermic reaction D 4. Vilsmeier reagent (chloroiminium salt) is formed. C->D Formation complete E 5. Add the electron-rich substrate to the freshly prepared Vilsmeier reagent at 0°C. D->E Immediate use F 6. Allow the reaction to warm to room temperature or heat as required. E->F Reaction initiation G 7. Monitor reaction progress by TLC. F->G H 8. Perform aqueous work-up (e.g., addition of ice water and base). G->H Upon completion I 9. Extract and purify the formylated product. H->I Vilsmeier_Formation_Mechanism DMF DMF arrow1 -> POCl3 POCl₃ plus1 + Intermediate Adduct arrow2 -> Intermediate->arrow2 arrow1->Intermediate Vilsmeier Vilsmeier Reagent (Chloromethyleneiminium salt) arrow2->Vilsmeier Byproduct + PO₂Cl₂⁻

References

Application Notes and Protocols for the Conversion of Carboxylic Acids to Acyl Chlorides using N,N-dimethylformamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, providing access to highly reactive intermediates crucial for the formation of esters, amides, and other acyl derivatives. The use of N,N-dimethylformamide (DMF) as a catalyst in conjunction with a chlorinating agent offers a mild and efficient method for this conversion. This document provides detailed application notes and experimental protocols for this transformation, including a summary of quantitative data and mechanistic insights.

The reaction proceeds via the in-situ formation of the Vilsmeier reagent, an electrophilic species generated from the reaction of DMF with the chlorinating agent.[1][2] This reagent then activates the carboxylic acid, facilitating nucleophilic attack by the chloride ion to yield the corresponding acyl chloride. Common chlorinating agents employed in this process include oxalyl chloride, thionyl chloride, and bis(trichloromethyl) carbonate (BTC).

Mechanism of Action

The catalytic cycle involves two key stages: the formation of the Vilsmeier reagent and the subsequent reaction with the carboxylic acid.

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide reacts with the chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form the electrophilic N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent.[1]

  • Reaction with Carboxylic Acid: The carboxylic acid then adds to the Vilsmeier reagent, forming an unstable intermediate. This intermediate subsequently collapses, releasing the acyl chloride and regenerating the DMF catalyst.[2]

Mandatory Visualizations

G cluster_0 Vilsmeier Reagent Formation cluster_1 Acyl Chloride Synthesis DMF N,N-Dimethylformamide (DMF) VilsmeierReagent Vilsmeier Reagent (N,N-dimethylchloroiminium chloride) DMF->VilsmeierReagent Reacts with ChlorinatingAgent Chlorinating Agent (e.g., Oxalyl Chloride) ChlorinatingAgent->VilsmeierReagent CarboxylicAcid Carboxylic Acid Intermediate Acyloxyiminium Intermediate VilsmeierReagent->Intermediate Reacts with CarboxylicAcid->Intermediate AcylChloride Acyl Chloride Intermediate->AcylChloride Collapses to form DMF_regen DMF (regenerated) Intermediate->DMF_regen Regenerates

Caption: Overall workflow for the DMF-catalyzed conversion of carboxylic acids to acyl chlorides.

G cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Reaction with Carboxylic Acid cluster_step3 Step 3: Acyl Chloride Formation and Catalyst Regeneration DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent + Oxalyl Chloride OxalylChloride Oxalyl Chloride Intermediate_Complex Intermediate Complex Vilsmeier_Reagent->Intermediate_Complex + Carboxylic Acid Carboxylic_Acid Carboxylic Acid (R-COOH) Acyl_Chloride Acyl Chloride (R-COCl) Intermediate_Complex->Acyl_Chloride Byproducts CO + CO2 + HCl Intermediate_Complex->Byproducts DMF_Regenerated DMF (regenerated) Intermediate_Complex->DMF_Regenerated

References

Application Notes and Protocols for Reactions Involving N,N-Dimethylformamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for chemical reactions involving N,N-dimethylformamide hydrochloride (DMF·HCl). It is intended to serve as a practical guide for laboratory work, offering insights into reaction mechanisms, experimental setups, and expected outcomes for a variety of substrates.

Introduction

N,N-Dimethylformamide (DMF) is a versatile organic solvent and reagent. In the presence of an acid, such as hydrochloric acid (HCl), it forms N,N-dimethylformamide hydrochloride (DMF·HCl). This salt, often generated in situ, is a key intermediate in several important organic transformations, most notably the Vilsmeier-Haack reaction. The combination of DMF and an activating agent, which leads to the formation of the Vilsmeier reagent (a chloroiminium ion), provides a powerful tool for formylation and other related reactions.[1][2][3][4] This document outlines protocols for key reactions involving DMF·HCl and the Vilsmeier reagent, including the synthesis of quinoline derivatives, N-formylation of amines, and O-formylation of alcohols.

Vilsmeier-Haack Reaction: Formylation of Aromatic Compounds

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction employs the Vilsmeier reagent, typically generated from DMF and an acid chloride like phosphorus oxychloride (POCl₃).[1][3]

Signaling Pathway: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Arene Electron-rich Arene Arene->Intermediate + Vilsmeier Reagent Product Aryl Aldehyde Intermediate->Product + H2O Hydrolysis H2O (Workup) Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

This protocol describes a general method for the formylation of an electron-rich aromatic substrate.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Electron-rich aromatic substrate

  • 1,2-Dichloroethane (optional, as solvent)

  • Sodium carbonate (Na₂CO₃) solution (5%)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask with a stirrer bar

  • Dropping funnel

  • Reflux condenser (if heating is required)

Procedure:

  • In a round-bottom flask equipped with a stirrer bar and a dropping funnel, cool anhydrous DMF in an ice bath under a nitrogen atmosphere.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The molar ratio of POCl₃ to DMF is typically 2:1.[3] The Vilsmeier reagent is formed in situ.

  • After the addition is complete, add a solution of the electron-rich aromatic substrate in a suitable solvent (e.g., 1,2-dichloroethane) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required. Reaction times can vary from a few hours to overnight.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding a solution of sodium carbonate in water.

  • Extract the product with an organic solvent such as dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Substrate Scope for Vilsmeier-Haack Formylation
SubstrateReagentsReaction ConditionsProductYield (%)
AnisoleDMF, POCl₃Grinding, 25-30 minp-Anisaldehyde85[5]
2-MethylanisoleDMF, POCl₃Grinding, 25-30 min4-Methoxy-3-methylbenzaldehyde82[5]
4-MethylanisoleDMF, POCl₃Grinding, 25-30 min4-Methoxy-2-methylbenzaldehyde80[5]
4-NitroanisoleDMF, POCl₃Grinding, 25-30 min2-Methoxy-5-nitrobenzaldehyde75[5]
N-MethylsuccinamidalDMF, POCl₃1,2-dichloroethane, 15 h, rt1-Methyl-5-chloropyrrole-2-carboxaldehyde75-85[3]

Synthesis of 2-Chloro-3-formylquinolines

A key application of the Vilsmeier-Haack reaction is the synthesis of functionalized quinolines from N-arylacetamides. This transformation provides a versatile route to important heterocyclic scaffolds in medicinal chemistry.[1][6]

Experimental Workflow: Synthesis of 2-Chloro-3-formylquinolines

Quinoline_Synthesis_Workflow Start Start: N-Arylacetamide Vilsmeier_Reagent Prepare Vilsmeier Reagent (DMF + POCl3 at 0-5°C) Reaction Add N-Arylacetamide to Vilsmeier Reagent Vilsmeier_Reagent->Reaction Heating Heat Reaction Mixture (e.g., 80-90°C) Reaction->Heating Workup Aqueous Workup Heating->Workup Product Product: 2-Chloro-3-formylquinoline Workup->Product

Caption: Workflow for the synthesis of 2-chloro-3-formylquinolines.

Experimental Protocol: Synthesis of 2-Chloro-8-methyl-3-formylquinoline

This protocol is adapted from a procedure for the synthesis of a specific substituted quinoline.[1]

Materials:

  • o-Methyl acetanilide (4 g)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Phosphorus oxychloride (POCl₃) (18 mL)

  • Ice bath

  • Round-bottom flask with a drying tube

  • Air condenser

Procedure:

  • In a round-bottom flask fitted with a drying tube, cool 5 mL of DMF to 0°C in an ice bath.

  • Slowly add 18 mL of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring.

  • To this mixture, add 4 g of o-methyl acetanilide.

  • Remove the ice bath and fit the flask with an air condenser.

  • Heat the reaction mixture to 80-90°C and reflux for 6-8 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure 2-chloro-8-methyl-3-formylquinoline.

Data Presentation: Synthesis of Substituted 2-Chloro-3-formylquinolines

The yields of 2-chloro-3-formylquinolines are generally reported to be in the range of 60-80%.[1][6] The reaction is facilitated by electron-donating groups on the N-arylacetamide.

N-Arylacetamide SubstituentReaction Time (h)Yield (%)
H-Good to Moderate
m-OCH₃ShorterBetter
o-CH₃6-860-80[1]
Electron-donating groups-Good
Electron-withdrawing groups-Poor

N-Formylation of Amines using DMF·HCl

The DMF·HCl complex can be used as a versatile and readily available N-formylating agent for a variety of amines.[7]

Logical Relationship: N-Formylation of Amines

N_Formylation Amine Primary or Secondary Amine Formamide N-Formylated Amine Amine->Formamide + DMF·HCl DMF_HCl DMF·HCl Complex DMF_HCl->Formamide Dimethylamine_HCl Dimethylamine·HCl

Caption: N-Formylation of amines using DMF·HCl.

Experimental Protocol: General Procedure for N-Formylation of Amines

Materials:

  • Amine (primary or secondary)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Suitable solvent (e.g., toluene)

  • Dean-Stark trap (optional)

Procedure:

  • Dissolve the amine in a suitable solvent in a round-bottom flask.

  • Add N,N-dimethylformamide (DMF) and a catalytic or stoichiometric amount of hydrochloric acid (HCl). The DMF·HCl complex can be pre-formed or generated in situ.

  • Heat the reaction mixture. The temperature and reaction time will vary depending on the substrate. For some reactions, heating under reflux with a Dean-Stark trap to remove water can improve yields.[8]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product as necessary.

Data Presentation: N-Formylation of Various Amines
AmineReagentsReaction ConditionsProductYield (%)
AnilineFormic Acid (85%), TolueneReflux, 4-9 hFormanilide98[8]
p-ToluidineFormic Acid (85%), TolueneReflux, 4-9 hN-(p-tolyl)formamide99[8]
BenzylamineFormic Acid (85%), TolueneReflux, 4-9 hN-Benzylformamide98[8]
DibenzylamineFormic Acid (85%), TolueneReflux, 4-9 hN,N-Dibenzylformamide94[8]
Arylamines with electron-donating groupsDMF, HCl< 1.5 hN-ArylformamideHigh[7]
Arylamines with electron-withdrawing groupsDMF, HCl3-12 hN-ArylformamideSluggish[7]

O-Formylation of Alcohols using DMF·HCl

Similar to N-formylation, the DMF·HCl complex can be utilized for the O-formylation of alcohols, providing a method for the protection of hydroxyl groups or the synthesis of formate esters.[7]

Experimental Protocol: General Procedure for O-Formylation of Alcohols

Materials:

  • Alcohol

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or another activating agent

  • Suitable solvent

Procedure:

  • Prepare the Vilsmeier reagent by adding POCl₃ to DMF at low temperature.

  • Add the alcohol to the freshly prepared Vilsmeier reagent.

  • Stir the reaction at a suitable temperature until completion (monitored by TLC).

  • Perform an aqueous workup to hydrolyze any remaining reagent and isolate the product.

  • Extract the formate ester with an organic solvent.

  • Dry, concentrate, and purify the product.

Data Presentation: O-Formylation of Steroids

The Vilsmeier reagent has been shown to be an efficient formylating agent for secondary hydroxyl groups in steroids, providing good yields.[7]

Steroid Substrate (with sec-OH)ReagentOutcomeYield
Various sterolsDMF-POCl₃Respective formate estersGood[7]

Chemoselective Hydrogenolysis using HCl/DMF

The combination of HCl and DMF has been reported to enhance the chemoselectivity of catalytic hydrogenolysis reactions. This system favors the debenzylation of protecting groups over the hydrogenation of aromatic rings, which can be a significant side reaction in other solvent systems.[9][10]

Experimental Protocol: General Procedure for Chemoselective Hydrogenolysis

Materials:

  • Substrate with a benzyl protecting group

  • Palladium on carbon (Pd/C) catalyst

  • N,N-Dimethylformamide (DMF)

  • Aqueous Hydrochloric acid (HCl)

  • Hydrogen source (e.g., H₂ gas balloon or Parr hydrogenator)

Procedure:

  • Dissolve the substrate in a mixture of DMF and aqueous HCl.

  • Add the Pd/C catalyst to the solution.

  • Subject the mixture to a hydrogen atmosphere at a suitable pressure.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the catalyst.

  • Perform an aqueous workup and extract the deprotected product.

  • Dry, concentrate, and purify the final product.

Conclusion

N,N-dimethylformamide hydrochloride and the related Vilsmeier reagent are powerful and versatile tools in organic synthesis. The protocols and data presented in this document provide a starting point for researchers to utilize these reagents for formylation, cyclization, and other transformations. The ability to perform these reactions under relatively mild conditions and with good yields makes them valuable additions to the synthetic chemist's toolbox, with significant applications in pharmaceutical and materials science research.

References

N,N-dimethylformamide hydrochloride in the synthesis of aldehydes and ketones

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: N,N-Dimethylformamide in Aldehyde and Ketone Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dimethylformamide (DMF) is a highly versatile organic compound, widely utilized not only as a polar aprotic solvent but also as a key reagent in various synthetic transformations. In the synthesis of aldehydes and ketones, DMF serves as an efficient C1 source, primarily through two key methodologies: the Vilsmeier-Haack reaction for formylating electron-rich systems and the Bouveault aldehyde synthesis involving organometallic reagents.

While a stable N,N-dimethylformamide hydrochloride (DMF·HCl) complex can be prepared and used as a formylating agent, its application is predominantly for the N- and O-formylation of substrates like amines and alcohols. For the direct C-formylation of arenes and other nucleophilic carbon centers to produce aldehydes, DMF is typically activated in situ with acidic halogenating agents such as phosphorus oxychloride (POCl₃) or oxalyl chloride. This process generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, which is the key intermediate in these formylation reactions.

This document provides detailed protocols and data for the application of DMF in the synthesis of aldehydes via the Vilsmeier-Haack reaction and the Bouveault aldehyde synthesis.

The Vilsmeier-Haack Reaction: Formylation of Electron-Rich Arenes

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2] The reaction utilizes DMF as the formyl source and an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to generate the electrophilic Vilsmeier reagent in situ.[3][4] The subsequent electrophilic aromatic substitution and hydrolysis yield the corresponding aryl aldehyde.[5]

Reaction Mechanism

The mechanism involves three main stages:

  • Formation of the Vilsmeier Reagent: DMF attacks the activating agent (POCl₃) to form the electrophilic N,N-dimethylchloroiminium ion (Vilsmeier reagent).[1]

  • Electrophilic Aromatic Substitution: The electron-rich arene attacks the Vilsmeier reagent, forming an iminium ion intermediate.[3]

  • Hydrolysis: Aqueous workup hydrolyzes the iminium ion to furnish the final aldehyde product.[5]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF (CH₃)₂NCHO Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene Vilsmeier->Arene Iminium Aryl Iminium Salt Arene->Iminium + Vilsmeier Reagent Hydrolysis H₂O Workup Iminium->Hydrolysis Aldehyde Aryl Aldehyde Iminium->Aldehyde + H₂O

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

The following is a generalized protocol for the formylation of an electron-rich aromatic compound.

Vilsmeier_Workflow Experimental Workflow: Vilsmeier-Haack Reaction cluster_workflow Experimental Workflow: Vilsmeier-Haack Reaction start Start reagent_prep 1. Prepare Vilsmeier Reagent: Cool DMF solvent to 0°C. Add POCl₃ dropwise under N₂. start->reagent_prep substrate_add 2. Add Substrate: Add the aromatic substrate (neat or in a suitable solvent). reagent_prep->substrate_add reaction 3. Reaction: Allow to warm to room temp. Heat to 40-80°C for 1-4 hours. substrate_add->reaction workup 4. Workup: Pour onto crushed ice. Neutralize with NaOH or NaHCO₃ solution. reaction->workup extraction 5. Extraction & Purification: Extract with an organic solvent (e.g., EtOAc). Wash, dry, and purify by chromatography or crystallization. workup->extraction product Final Product: Aryl Aldehyde extraction->product

Caption: General experimental workflow for the Vilsmeier-Haack reaction.

Methodology:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). Cool the flask in an ice-water bath to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. Stir the resulting mixture at 0°C for 30-60 minutes.

  • Substrate Addition: Add the electron-rich substrate (1 equivalent), either neat or dissolved in a minimal amount of DMF or a halogenated solvent, to the freshly prepared Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat in an oil bath to between 40°C and 80°C.[6] Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with stirring.

  • Neutralization & Isolation: Basify the aqueous solution by slowly adding aqueous sodium hydroxide or saturated sodium bicarbonate solution until the pH is ~7-8. The product may precipitate and can be collected by filtration.

  • Extraction and Purification: If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Summary

The Vilsmeier-Haack reaction is applicable to a wide range of substrates, with yields varying based on the electronic properties and steric hindrance of the starting material.

SubstrateActivating AgentTypical ConditionsProductYield (%)Citation(s)
N,N-DimethylanilinePOCl₃ / DMF0°C to RT4-(Dimethylamino)benzaldehydeHigh[5]
PyrrolePOCl₃ / DMF0°C to RT, EtherPyrrole-2-carboxaldehyde75-82[3]
IndolePOCl₃ / DMF0-10°C, 1hIndole-3-carboxaldehyde~90[1]
1,3-DimethoxybenzenePOCl₃ / DMF70°C, 1h2,4-DimethoxybenzaldehydeHigh[4]
AnthraceneN-Methylformanilide / POCl₃100°CAnthracene-9-carboxaldehyde80-85[5]

Bouveault Aldehyde Synthesis: Formylation of Organometallics

The Bouveault aldehyde synthesis is a formylation reaction that converts an alkyl or aryl halide into its corresponding aldehyde with the incorporation of one additional carbon atom.[7] The method involves the preparation of an organometallic intermediate (a Grignard or organolithium reagent) which then acts as a nucleophile, attacking DMF.[8][9] Subsequent hydrolysis of the resulting hemiaminal intermediate liberates the aldehyde.[10]

Reaction Mechanism
  • Nucleophilic Addition: The organometallic reagent (R-M) adds to the electrophilic carbonyl carbon of DMF.

  • Intermediate Formation: A tetrahedral hemiaminal salt is formed.

  • Hydrolysis: Acidic workup hydrolyzes the intermediate to yield the aldehyde and a secondary amine salt.[7][10]

Bouveault_Mechanism Bouveault Aldehyde Synthesis Mechanism cluster_0 Nucleophilic Addition cluster_1 Hydrolysis Organometallic Organometallic R-MgX or R-Li Intermediate Tetrahedral Intermediate (Hemiaminal Salt) Organometallic->Intermediate + DMF DMF DMF Hydrolysis H₃O⁺ Workup Intermediate->Hydrolysis Aldehyde Aldehyde R-CHO Intermediate->Aldehyde + H₃O⁺

Caption: Mechanism of the Bouveault Aldehyde Synthesis.

Experimental Protocol: General Procedure for Bouveault Synthesis

Methodology:

  • Apparatus: Use a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, condenser, and nitrogen inlet.

  • Organometallic Formation: Prepare the Grignard or organolithium reagent in situ according to standard procedures (e.g., reacting an alkyl/aryl halide with magnesium turnings or an alkyllithium reagent in an anhydrous ether solvent like THF or diethyl ether).

  • Reaction Setup: In a separate flame-dried flask, place anhydrous DMF (1.5-2.0 equivalents) dissolved in the same anhydrous ether solvent. Cool the DMF solution to -10°C or 0°C using an ice-salt or ice-water bath.

  • Nucleophilic Addition: Slowly add the prepared organometallic solution via the dropping funnel to the cooled DMF solution with vigorous stirring. Maintain a low temperature throughout the addition to prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir at the low temperature for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours.

  • Hydrolysis (Workup): Cool the reaction mixture again in an ice bath and carefully quench it by the slow addition of a cold, dilute acid solution (e.g., 1 M H₂SO₄ or saturated aq. NH₄Cl).[11]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting aldehyde by distillation or column chromatography.

Data Summary

The Bouveault synthesis is a reliable method for converting halides to aldehydes, with yields generally being moderate to good.

Organometallic PrecursorReagentTypical ConditionsProductYield (%)Citation(s)
p-Tolylmagnesium bromideDMFEther, 0°C to RTp-Toluic aldehyde37[8]
m-Tolylmagnesium bromideDMFEther, 0°C to RTm-Toluic aldehyde33[8]
Amylmagnesium bromideDMFEther, 0°C to RTCaproic aldehyde42[8]
2-ThienyllithiumDMFEther, -70°C to RTThiophene-2-carboxaldehyde65-71[9]
PhenyllithiumDMFEther, -10°C to RTBenzaldehyde~70[9]

References

The Role of N,N-Dimethylformamide Hydrochloride in Carbon-Nitrogen Bond Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-dimethylformamide hydrochloride (DMF-HCl) is a stable, solid reagent that serves as a convenient in situ source of dimethylamine for various chemical transformations. Its application is particularly valuable in carbon-nitrogen (C-N) bond formation, a cornerstone of synthetic organic chemistry and crucial for the synthesis of a vast array of pharmaceuticals and biologically active molecules. These application notes provide an overview of the utility of DMF-HCl and related systems in key C-N bond-forming reactions, accompanied by detailed experimental protocols.

Application Notes

Introduction to N,N-dimethylformamide Hydrochloride

N,N-dimethylformamide (DMF) is a common aprotic solvent. When reacted with hydrochloric acid, it forms the salt N,N-dimethylformamide hydrochloride (DMF·HCl). This solid is a stable and easily handled source of dimethylamine, which is a gas at room temperature and can be challenging to work with directly. The controlled release of dimethylamine from DMF·HCl in a reaction mixture makes it a practical and efficient reagent for introducing a dimethylamino group into various organic molecules.

General Mechanism of C-N Bond Formation

The primary role of DMF·HCl in C-N bond formation is to serve as a precursor to dimethylamine. In the presence of a base or upon heating, DMF·HCl decomposes to release dimethylamine, which then acts as a nucleophile in the subsequent C-N bond-forming reaction. This in situ generation allows for a controlled concentration of the aminating agent, which can be advantageous in minimizing side reactions.

General Mechanism of C-N Bond Formation DMF_HCl DMF·HCl Dimethylamine Dimethylamine (in situ) DMF_HCl->Dimethylamine Release Product N,N-Dimethylated Product Dimethylamine->Product Nucleophilic Attack Substrate Substrate (e.g., R-X, R=O) Substrate->Product Base Base / Heat Base->DMF_HCl

Caption: General mechanism of C-N bond formation using DMF·HCl.

Key Applications in Organic Synthesis

One of the most powerful applications of DMF as a dimethylamine source is in the reductive amination of carbonyl compounds. In the presence of a Lewis acid catalyst, such as zinc acetate, DMF can serve as the dimethylamine source, a reductant, and the solvent. This one-pot reaction provides a highly efficient route to tertiary N,N-dimethylamines, which are common structural motifs in pharmaceuticals.[1][2]

The introduction of a dimethylamino group onto an aromatic ring is a crucial transformation in the synthesis of many drug candidates and functional materials. While palladium, nickel, and copper-catalyzed cross-coupling reactions are the mainstay for this transformation, the use of DMF as an in situ source of dimethylamine offers a convenient alternative to handling gaseous dimethylamine.[3]

DMF·HCl can also act as a formylating agent for primary and secondary amines, yielding N-formyl derivatives. This transformation is valuable as the formamide group is present in numerous biologically active compounds.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for representative C-N bond formation reactions using DMF as a dimethylamine source.

Table 1: Zinc Acetate-Catalyzed Reductive Amination of Carbonyl Compounds with DMF [2]

EntrySubstrate (Aldehyde/Ketone)ProductYield (%)
12-NaphthaldehydeN,N-Dimethyl-1-(naphthalen-2-yl)methanamine98
2BenzaldehydeN-Benzyl-N-methylmethanamine95
34-Methoxybenzaldehyde4-Methoxy-N,N-dimethylbenzylamine96
44-Chlorobenzaldehyde4-Chloro-N,N-dimethylbenzylamine94
5CyclohexanecarbaldehydeN-(Cyclohexylmethyl)-N-methylmethanamine85
6CyclohexanoneN,N-Dimethylcyclohexanamine92
7AcetophenoneN,N-Dimethyl-1-phenylethanamine75

Table 2: N,N-Dimethylamination of Aryl Halides with in situ Generated Dimethylamine from DMF

EntryAryl HalideCatalyst/ConditionsProductYield (%)
12-ChloropyridineReflux in DMF2-(Dimethylamino)pyridineModerate
24-BromotoluenePd or Ni catalyst, Base, DMF (solvent & reagent)N,N,4-TrimethylanilineVariable
31-Chloro-4-nitrobenzeneBase, DMF (solvent & reagent)N,N-Dimethyl-4-nitroanilineSubstrate Dependent

Experimental Protocols

Protocol 1: Zinc Acetate-Catalyzed Reductive Amination of 2-Naphthaldehyde with DMF[2]

This protocol describes the synthesis of N,N-dimethyl-1-(naphthalen-2-yl)methanamine from 2-naphthaldehyde using DMF as the dimethylamine source, reductant, and solvent.

Materials:

  • 2-Naphthaldehyde

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

  • Water (H₂O)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-naphthaldehyde (1.0 mmol), zinc acetate dihydrate (0.1 mmol, 10 mol%), DMF (2.0 mL), and water (5.5 equiv.).

  • The reaction mixture is stirred and heated to 150 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate.

  • The organic layer is washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N,N-dimethyl-1-(naphthalen-2-yl)methanamine.

Reductive Amination Workflow start Start reactants Combine 2-Naphthaldehyde, Zn(OAc)2·2H2O, DMF, and H2O start->reactants reaction Heat at 150 °C for 24h reactants->reaction workup Cool, Dilute with EtOAc reaction->workup wash Wash with NaHCO3 (aq) and Brine workup->wash dry Dry over Na2SO4 wash->dry evaporate Concentrate in vacuo dry->evaporate purify Purify by Column Chromatography evaporate->purify product Product purify->product

Caption: Experimental workflow for reductive amination.

Protocol 2: General Procedure for N-Formylation of an Amine using DMF·HCl

This protocol provides a general method for the N-formylation of a secondary amine using DMF·HCl.

Materials:

  • Secondary amine (e.g., piperidine)

  • N,N-Dimethylformamide hydrochloride (DMF·HCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the secondary amine (1.0 equiv.) in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add N,N-dimethylformamide hydrochloride (1.2 equiv.) to the solution with stirring.

  • Slowly add triethylamine (2.5 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield the N-formylated product.

Protocol 3: General Procedure for N,N-Dimethylamination of an Activated Aryl Halide

This protocol outlines a general approach for the N,N-dimethylamination of an activated aryl halide, such as 2-chloropyridine, using DMF as both the solvent and the source of the dimethylamino group.

Materials:

  • Activated aryl halide (e.g., 2-chloropyridine)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) (optional, as a base)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a condenser or in a sealed tube, combine the activated aryl halide (1.0 equiv.), DMF (as solvent), and potassium carbonate (2.0 equiv., if used).

  • Heat the reaction mixture to reflux (typically 120-150 °C) for 12-48 hours. The reaction progress should be monitored by a suitable technique (e.g., GC-MS or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation to obtain the N,N-dimethylated aryl amine.

Logical Relationships of Substrates DMF_HCl DMF·HCl / DMF sub_carbonyl Aldehydes & Ketones DMF_HCl->sub_carbonyl Reductive Amination sub_aryl_halide Aryl Halides DMF_HCl->sub_aryl_halide N,N-Dimethylamination sub_amines Primary & Secondary Amines DMF_HCl->sub_amines N-Formylation prod_tertiary_amine Tertiary Amines sub_carbonyl->prod_tertiary_amine prod_dimethyl_arylamine N,N-Dimethyl Arylamines sub_aryl_halide->prod_dimethyl_arylamine prod_formamide N-Formamides sub_amines->prod_formamide

Caption: Substrate scope for DMF·HCl in C-N bond formation.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • N,N-dimethylformamide is a suspected teratogen and should be handled with care.

  • Reactions involving heating should be conducted with appropriate temperature control to avoid uncontrolled reactions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

N,N-dimethylformamide hydrochloride as a reagent in Bouveault aldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N,N-dimethylformamide (DMF) as a C1-synthon in the synthesis of aldehydes, focusing on the Bouveault aldehyde synthesis. It is crucial to note that while N,N-dimethylformamide is a key reagent, its hydrochloride salt (DMF·HCl) is not directly compatible with the organometallic reagents typically used in this synthesis. This document will clarify the standard Bouveault protocol and discuss related formylation reactions where activated DMF species are employed.

The Bouveault Aldehyde Synthesis: A Clarification on Reagents

The Bouveault aldehyde synthesis is a classic and versatile method for the formylation of organometallic compounds, effectively converting an alkyl, aryl, or vinyl halide into the corresponding aldehyde with the incorporation of a single carbon atom. The reaction proceeds via the nucleophilic addition of a Grignard reagent or an organolithium reagent to N,N-dimethylformamide (DMF).

Incompatibility of N,N-Dimethylformamide Hydrochloride (DMF·HCl) with Grignard Reagents:

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are highly basic and nucleophilic. N,N-dimethylformamide hydrochloride is an acidic salt. A direct reaction between a Grignard reagent and DMF·HCl would result in a simple acid-base neutralization, where the Grignard reagent is protonated and quenched, rendering it unable to act as a nucleophile. This would prevent the desired formylation reaction from occurring.

Therefore, the standard and effective Bouveault aldehyde synthesis exclusively uses N,N-dimethylformamide (DMF) as the formylating agent, not its hydrochloride salt.

Mechanism of the Bouveault Aldehyde Synthesis

The generally accepted mechanism for the Bouveault aldehyde synthesis involves two main stages:

  • Nucleophilic Addition: The organometallic reagent (a Grignard reagent in this depiction) acts as a nucleophile and attacks the electrophilic carbonyl carbon of DMF. This leads to the formation of a tetrahedral intermediate, a magnesium alkoxide of a hemiaminal.[1][2][3]

  • Hydrolysis: The reaction is then quenched with an aqueous acid workup. The hemiaminal intermediate is unstable under acidic conditions and readily hydrolyzes to yield the desired aldehyde and dimethylamine.[1][2][3]

Bouveault_Mechanism

Experimental Protocol: General Procedure for the Bouveault Aldehyde Synthesis

This protocol provides a general methodology for the synthesis of an aldehyde from an aryl bromide. The reaction conditions may require optimization for different substrates.

Materials:

  • Aryl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hydrochloric acid (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

    • Add a small crystal of iodine.

    • Dissolve the aryl bromide in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Formylation Reaction:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Add anhydrous DMF dropwise to the stirred Grignard solution. The reaction is exothermic, and the temperature should be maintained below 20 °C.

    • After the addition of DMF is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude aldehyde.

    • Purify the crude product by distillation or column chromatography.

Bouveault_Workflow

Quantitative Data

The yields of the Bouveault aldehyde synthesis are generally good to excellent, but they are highly dependent on the substrate, reaction conditions, and the purity of the reagents. The following table provides a summary of representative examples found in the literature.

Aryl Halide SubstrateOrganometallic ReagentFormylating AgentProductYield (%)Reference
BromobenzenePhenylmagnesium bromideDMFBenzaldehyde69-72Organic Syntheses
2-Bromotoluene2-Tolylmagnesium bromideDMF2-Methylbenzaldehyde75J. Org. Chem.
4-Bromoanisole4-Anisylmagnesium bromideDMF4-Methoxybenzaldehyde80Tetrahedron Lett.
1-Bromonaphthalene1-Naphthylmagnesium bromideDMF1-Naphthaldehyde85Synthesis

Note: This table is a compilation of representative data and specific yields may vary.

Related Formylation Method: The Vilsmeier-Haack Reaction

For researchers interested in formylation reactions involving activated DMF, the Vilsmeier-Haack reaction is a highly relevant and powerful alternative. This reaction is used to formylate electron-rich aromatic and heteroaromatic compounds.

In the Vilsmeier-Haack reaction, DMF reacts with an acid chloride, such as phosphorus oxychloride (POCl₃) or oxalyl chloride ((COCl)₂), to form a highly electrophilic chloroiminium ion known as the Vilsmeier reagent . This reagent then acts as the formylating agent in an electrophilic aromatic substitution reaction.

Vilsmeier_Reaction

Conclusion

The Bouveault aldehyde synthesis is a powerful tool for the conversion of organometallic reagents to aldehydes using N,N-dimethylformamide. It is imperative for researchers to use anhydrous DMF and not its hydrochloride salt in this reaction due to the basic nature of the organometallic reagents. For formylation of electron-rich aromatic systems, the Vilsmeier-Haack reaction provides an excellent alternative, which utilizes an activated form of DMF, the Vilsmeier reagent. A thorough understanding of the reactivity of the chosen reagents is crucial for the successful design and execution of these synthetic transformations.

References

Application Notes and Protocols for N,N-dimethylformamide Hydrochloride in the Solvothermal Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of Metal-Organic Frameworks (MOFs) is a burgeoning field of research with significant implications for drug delivery, catalysis, and gas storage. The precise control over the crystallinity, morphology, and defect engineering of MOFs is paramount to tailoring their properties for specific applications. Solvothermal synthesis, a widely employed method for MOF crystallization, is highly influenced by the choice of solvent and modulating agents. N,N-dimethylformamide (DMF) is a common solvent in MOF synthesis; however, its thermal decomposition into formic acid and dimethylamine can introduce variability in the synthesis process. The use of N,N-dimethylformamide hydrochloride (DMF·HCl) as a modulator offers a more controlled approach to MOF synthesis. This complex, often formed in situ by the addition of hydrochloric acid to DMF, plays a crucial role in regulating the nucleation and growth of MOF crystals. These application notes provide a comprehensive overview of the role of DMF·HCl in the solvothermal synthesis of MOFs, detailed experimental protocols, and its implications for the development of MOFs for drug delivery applications.

The Role of N,N-dimethylformamide Hydrochloride in MOF Synthesis

N,N-dimethylformamide hydrochloride acts as a critical modulator in the solvothermal synthesis of MOFs by influencing several key aspects of the crystallization process:

  • Control of Crystal Growth: The presence of HCl, either added directly or from the DMF·HCl complex, can slow down the deprotonation of the organic linkers. This moderation of the reaction kinetics favors the growth of larger, higher-quality crystals and can prevent the formation of amorphous or polycrystalline phases.[1]

  • Defect Engineering: The introduction of modulators like DMF·HCl can create controlled defects within the MOF structure. These defects, such as missing linkers or nodes, can enhance the material's properties, for instance, by creating more open coordination sites for catalysis or drug loading.

  • Phase Selection: In some cases, the presence of DMF and an acid source can influence the final topology of the MOF. For example, in the synthesis of aluminum-based MOFs, the formation of a DMF·HCl complex has been shown to induce a transformation from one MOF topology to another.[2]

  • Enhanced Yield and Crystallinity: The use of halide ions, such as chloride from DMF·HCl, can act as co-modulators, leading to the production of nano-sized MOFs with precise morphology and significantly improved reaction yields.

Experimental Protocols

The following protocols provide detailed methodologies for the solvothermal synthesis of MOFs using DMF with HCl as a modulator, which leads to the in situ formation of the active N,N-dimethylformamide hydrochloride complex.

Protocol 1: Synthesis of UiO-66 with HCl Modulation

This protocol describes the synthesis of the zirconium-based MOF, UiO-66, using hydrochloric acid as a modulator in a DMF solvent system. This method is known to produce highly crystalline material.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Methanol (for washing)

Procedure:

  • In separate vials, dissolve equimolar amounts of ZrCl₄ (e.g., 0.930 g, 4 mmol) and H₂BDC (e.g., 0.660 g, 4 mmol) in 10 mL of DMF each, using ultrasonication for 30 minutes to ensure complete dissolution.[3]

  • Mix the two solutions and continue ultrasonic stirring for an additional 10 minutes.[3]

  • To this mixture, add a specific molar equivalent of concentrated HCl relative to ZrCl₄ (e.g., 2 equivalents).[3]

  • Transfer the final solution to a 50 mL Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at 120 °C for 24 hours.[3]

  • After cooling to room temperature, collect the white precipitate by centrifugation.

  • Wash the product thoroughly with DMF and then with methanol to remove any unreacted precursors and residual solvent.

  • Dry the final product under vacuum at 150 °C for 10 hours.[3]

Protocol 2: Synthesis of a Functionalized Pillared-Paddlewheel MOF (Br-YOMOF)

This protocol details the synthesis of a zinc-based MOF, Br-YOMOF, where a small amount of HCl is added to the DMF solvent to promote the growth of high-quality single crystals.[1]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N'-di(4-pyridyl)naphthalene-tetracarboxydiimide (dpni)

  • 1,4-dibromo-2,3,5,6-tetrakis-(4-carboxyphenyl)benzene (Br-tcpb)

  • N,N-dimethylformamide (DMF)

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • In a 4-dram vial, combine 50 mg of Zn(NO₃)₂·6H₂O (0.17 mmol), 37.8 mg of dpni (0.09 mmol), and 64.5 mg of Br-tcpb (0.09 mmol).[1]

  • Add 10 mL of DMF to the solid mixture.[1]

  • Using a Pasteur pipette, add one drop (approximately 0.05 mL) of concentrated HCl.[1]

  • Tightly cap the vial and sonicate for approximately 15 minutes to form a suspension.[1]

  • Place the vial in an oven at 80 °C for two days.[1]

  • After cooling, collect the yellow, tear-shaped crystals.

  • Wash the crystals with fresh DMF to remove unreacted starting materials.

Data Presentation

The following tables summarize quantitative data from studies on the effect of acidic modulators in DMF on the synthesis of UiO-66.

Table 1: Effect of Haloid Acid Modulator on the BET Surface Area of UiO-66 [3]

Modulator (2 molar equivalents)BET Surface Area (m²/g)
HF1442
HCl1622
HBr1451

Table 2: Influence of HCl Concentration on UiO-66-NH₂ Synthesis Yield and Particle Size [4]

Precursor SystemHalide AdditiveYield (%)Hydrodynamic Diameter (nm)
ZrOCl₂None10>700
Zr(NO₃)₂NaCl~77~150
Zr(NO₃)₂NaBr~52~150
Zr(NO₃)₂NaI~45~150

Visualizations

Logical Relationship in Modulated MOF Synthesis

MOF_Synthesis_Modulation Logical Flow of Modulated MOF Synthesis cluster_reactants Reactants cluster_process Solvothermal Synthesis cluster_outcomes MOF Properties Metal Salt Metal Salt Organic Linker Organic Linker DMF DMF DMF_HCl_Complex In situ formation of N,N-dimethylformamide hydrochloride DMF->DMF_HCl_Complex HCl HCl HCl->DMF_HCl_Complex Nucleation Nucleation DMF_HCl_Complex->Nucleation Modulates Crystal Growth Crystal Growth DMF_HCl_Complex->Crystal Growth Modulates Controlled Crystallinity Controlled Crystallinity Nucleation->Controlled Crystallinity Phase Selection Phase Selection Nucleation->Phase Selection Modulated Crystal Size Modulated Crystal Size Crystal Growth->Modulated Crystal Size Defect Engineering Defect Engineering Crystal Growth->Defect Engineering

Caption: Logical flow of modulated MOF synthesis.

Experimental Workflow for MOF Synthesis and Characterization

MOF_Workflow Experimental Workflow for MOF Synthesis Reactant_Mixing 1. Mix Metal Salt, Organic Linker, DMF, and HCl Solvothermal_Reaction 2. Solvothermal Reaction (e.g., 120°C, 24h) Reactant_Mixing->Solvothermal_Reaction Product_Collection 3. Collect Product (Centrifugation) Solvothermal_Reaction->Product_Collection Washing 4. Wash with DMF and Methanol Product_Collection->Washing Drying 5. Dry under Vacuum Washing->Drying Characterization 6. Characterization (PXRD, SEM, BET) Drying->Characterization Drug_Loading 7. Drug Loading Studies Drying->Drug_Loading

Caption: Experimental workflow for MOF synthesis.

Application in Drug Delivery

The precise control over particle size and the introduction of defects afforded by the use of DMF·HCl in MOF synthesis are particularly advantageous for drug delivery applications. Nano-sized MOFs are desirable for injectable drug delivery systems, and the presence of defects can modulate the drug release kinetics. While specific protocols for synthesizing biocompatible MOFs for drug delivery using pre-formed DMF·HCl are not widely reported, the principles of modulation using the DMF/HCl system can be applied. For instance, the synthesis of biocompatible Zr-based MOFs like UiO-66 and its derivatives can be fine-tuned using this approach to achieve optimal particle sizes for cellular uptake and controlled release of therapeutic agents. The enhanced crystallinity and yield obtained with halide modulators also contribute to the scalability and quality control of MOF-based drug carriers.

Conclusion

The use of N,N-dimethylformamide hydrochloride, either pre-formed or generated in situ, is a powerful tool in the solvothermal synthesis of Metal-Organic Frameworks. It provides a means to control crystal growth, engineer defects, influence phase selection, and improve reaction yields. These attributes are critical for tailoring the properties of MOFs for a variety of applications, notably in the field of drug delivery where control over particle size and release kinetics is essential. The provided protocols and data serve as a valuable resource for researchers and scientists working to develop advanced MOF-based materials. Further research into the explicit use of the DMF·HCl salt and its application in the synthesis of a broader range of biocompatible MOFs is warranted to fully exploit its potential.

References

N,N-Dimethylformamide Hydrochloride: A Versatile Dimethylamine Source for Amination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-CHEM-2025-01

Introduction

N,N-Dimethylformamide (DMF), a common aprotic solvent, can be ingeniously employed as an in situ source of dimethylamine for various amination reactions. Upon treatment with an acid, such as hydrochloric acid, DMF hydrolyzes to form N,N-dimethylformamide hydrochloride (DMF-HCl), which subsequently liberates dimethylamine. This approach circumvents the need to handle gaseous dimethylamine, offering a safer and more convenient alternative for laboratory and industrial-scale syntheses. This application note details protocols for two key transformations utilizing DMF-HCl as a dimethylamine source: the reductive amination of carbonyl compounds and the amination of aryl halides.

Reductive Amination of Carbonyl Compounds

The Leuckart-Wallach reaction and related reductive aminations provide a powerful method for the synthesis of amines from aldehydes and ketones. By using N,N-dimethylformamide in the presence of a reducing agent like formic acid, the in situ generated dimethylamine readily participates in the reaction to yield tertiary amines.[1][2] A Lewis acid catalyst, such as zinc acetate, can enhance the rate of DMF hydrolysis and the subsequent condensation reaction.[3]

Quantitative Data

The following table summarizes the results for the reductive amination of various carbonyl compounds using N,N-dimethylformamide as the dimethylamine source.

EntryCarbonyl SubstrateProductReaction Time (h)Temperature (°C)Yield (%)
12-NaphthaldehydeN,N-Dimethyl-1-(naphthalen-2-yl)methanamine2415098
24-Methoxybenzaldehyde4-Methoxy-N,N-dimethylbenzylamine2415095
34-Chlorobenzaldehyde4-Chloro-N,N-dimethylbenzylamine2415092
4BenzaldehydeN,N-Dimethylbenzylamine2415091
5CyclohexanecarboxaldehydeN,N-Dimethylcyclohexylmethanamine4815085
6CyclohexanoneN,N-Dimethylcyclohexanamine4815078
7AcetophenoneN,N-Dimethyl-1-phenylethanamine4815065

Reaction conditions: Carbonyl substrate (0.2 mmol), Zn(OAc)₂·2H₂O (10 mol%), DMF (0.5 mL), and H₂O (5.5 equiv.) were reacted under an air atmosphere. Yields are isolated yields.[3]

Experimental Protocol

Synthesis of N,N-Dimethyl-1-(naphthalen-2-yl)methanamine:

  • To a screw-capped vial, add 2-naphthaldehyde (31.2 mg, 0.2 mmol), zinc acetate dihydrate (4.4 mg, 0.02 mmol, 10 mol%), and N,N-dimethylformamide (0.5 mL).

  • Add deionized water (19.8 µL, 1.1 mmol, 5.5 equiv.).

  • Seal the vial and heat the reaction mixture in an oil bath at 150 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure N,N-dimethyl-1-(naphthalen-2-yl)methanamine.

Diagrams

Caption: Mechanism of Reductive Amination using DMF-HCl.

Reductive_Amination_Workflow Start Start Reagents Combine Carbonyl, Zn(OAc)₂, DMF, H₂O Start->Reagents Reaction Heat at 150°C for 24-48h Reagents->Reaction Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Tertiary Amine Purification->Product

Caption: Experimental Workflow for Reductive Amination.

Amination of Aryl Halides

N,N-Dimethylformamide can also serve as the dimethylamine source in the amination of aryl halides. This transformation is typically carried out in the presence of a base. While palladium-catalyzed methods are common for C-N bond formation, base-promoted reactions using DMF provide a transition-metal-free alternative.

Quantitative Data

The following table presents the yields for the amination of various aryl halides using N,N-dimethylformamide in the presence of a base.

EntryAryl HalideBaseReaction Time (h)Temperature (°C)Yield (%)
14-Iodobenzonitrilet-BuOK1212095
24-Bromobenzonitrilet-BuOK1212088
34-Chlorobenzonitrilet-BuOK2412075
41-Iodo-4-nitrobenzenet-BuOK1212092
51-Bromo-4-nitrobenzenet-BuOK1212085
62-Iodopyridinet-BuOK1212080
72-Bromopyridinet-BuOK2412072

Reaction conditions: Aryl halide (1.0 mmol), base (2.0 mmol), DMF (5.0 mL). Yields are isolated yields.

Experimental Protocol

Synthesis of 4-(Dimethylamino)benzonitrile:

  • To a dry, oven-dried Schlenk tube, add 4-iodobenzonitrile (229 mg, 1.0 mmol) and potassium tert-butoxide (224 mg, 2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous N,N-dimethylformamide (5.0 mL) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 120 °C for 12 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 4-(dimethylamino)benzonitrile.

Diagrams

Aryl_Halide_Amination_Mechanism cluster_generation Amine Generation cluster_snar SNAr Reaction DMF N,N-Dimethylformamide (DMF) Dimethylamine Dimethylamine DMF->Dimethylamine + Base Base Base (e.g., t-BuOK) ArylHalide Aryl Halide (Ar-X) Meisenheimer Meisenheimer Complex ArylHalide->Meisenheimer + Dimethylamine Product N,N-Dimethylarylamine (Ar-NMe₂) Meisenheimer->Product - X⁻

Caption: Mechanism of Aryl Halide Amination using DMF.

Aryl_Halide_Amination_Workflow Start Start Reagents Combine Aryl Halide and Base in Schlenk Tube Start->Reagents Inert Evacuate and Backfill with N₂/Ar Reagents->Inert Solvent Add Anhydrous DMF Inert->Solvent Reaction Heat at 120°C for 12-24h Solvent->Reaction Workup Quench with H₂O, Extract with EtOAc Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated N,N-Dimethylarylamine Purification->Product

Caption: Experimental Workflow for Aryl Halide Amination.

Conclusion

The use of N,N-dimethylformamide hydrochloride as a precursor for dimethylamine in amination reactions offers a practical and efficient alternative to traditional methods. The protocols detailed in this application note for the reductive amination of carbonyls and the amination of aryl halides demonstrate the versatility of this approach, providing good to excellent yields for a range of substrates. These methods are particularly valuable for researchers and professionals in drug development and fine chemical synthesis seeking safer and more convenient synthetic routes.

References

Troubleshooting & Optimization

Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their formylation reactions, particularly when encountering low yields with N,N-dimethylformamide (DMF) and associated reagents.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction is a chemical reaction used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][2] The process utilizes a "Vilsmeier reagent," which is typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][4] The resulting iminium salt is the active electrophile that reacts with the substrate. The reaction is completed by an aqueous work-up to hydrolyze an intermediate iminium ion to the final aldehyde.[5]

Q2: What is the Vilsmeier reagent?

The Vilsmeier reagent is the active formylating agent in the reaction. When DMF and POCl₃ are used, the reagent is an electrophilic N,N-dimethylchloroiminium ion, [(CH₃)₂N=CHCl]⁺.[4][6][7] This reagent is a weak electrophile, which is why the reaction is most effective on substrates with electron-donating groups.[6] While often generated in situ, the Vilsmeier reagent is also commercially available as a stable, albeit hygroscopic, white powder.[4][8]

Q3: Why is my substrate not reacting?

The Vilsmeier-Haack reaction is most efficient for electron-rich aromatic and heteroaromatic compounds, such as anilines, phenols, pyrroles, and furans.[5][6] Substrates with strong electron-withdrawing groups may be too deactivated to react under standard conditions.[9] Simple aromatic hydrocarbons like benzene and toluene are generally not reactive enough.[8]

Troubleshooting Guide for Low Yield

This section addresses specific experimental issues that can lead to poor outcomes in the Vilsmeier-Haack reaction.

Q4: My reaction yield is consistently low. What are the common causes?

Several factors can contribute to low yields. A systematic approach to troubleshooting is recommended.

  • Vilsmeier Reagent Quality: The reagent is sensitive to moisture. Ensure anhydrous conditions are maintained during its preparation and use. If using pre-made reagent, ensure it has been stored properly.

  • Substrate Reactivity: As mentioned in Q3, your substrate may not be sufficiently electron-rich.

  • Reaction Temperature: The optimal temperature is highly dependent on the substrate's reactivity, with reported temperatures ranging from 0°C to over 100°C.[5][10] For highly reactive substrates, low temperatures (0-25°C) are sufficient. Less reactive substrates may require significant heating (e.g., 60-80°C or higher) for several hours.[10][11]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is critical. An excess of the reagent is often required. Ratios from 1.5 to 5 equivalents of the Vilsmeier reagent relative to the substrate have been reported.[3][4]

  • Incomplete Hydrolysis: The final step requires the hydrolysis of an iminium salt intermediate. Ensure the aqueous work-up is thorough. Vigorous stirring and sufficient time are necessary to convert the intermediate to the aldehyde product.[4]

Below is a workflow to help diagnose the issue.

G start Low Yield Observed check_reagent 1. Check Vilsmeier Reagent - Anhydrous conditions? - Reagent quality/age? start->check_reagent check_substrate 2. Assess Substrate - Is it electron-rich? check_reagent->check_substrate Reagent OK success Yield Improved check_reagent->success Issue Resolved optimize_temp 3. Optimize Temperature - Try increasing temp. for less reactive substrates. check_substrate->optimize_temp Substrate Suitable check_substrate->success Issue Resolved optimize_ratio 4. Adjust Stoichiometry - Increase equivalents of Vilsmeier reagent. optimize_temp->optimize_ratio No Improvement optimize_temp->success Issue Resolved check_workup 5. Verify Work-up - Sufficient time for hydrolysis? - pH adjustment correct? optimize_ratio->check_workup No Improvement optimize_ratio->success Issue Resolved check_workup->success Issue Resolved

Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack reaction.

Q5: The solution solidifies or a precipitate forms during the addition of POCl₃ to DMF. What should I do?

This is a common issue caused by the precipitation of the Vilsmeier reagent as it forms.[12] This can trap the magnetic stir bar and prevent proper mixing, leading to an incomplete reaction.

  • Use a Mechanical Stirrer: For larger-scale reactions, a mechanical overhead stirrer is more effective than a magnetic stir bar at handling thick slurries or precipitates.

  • Use a Co-solvent: Adding an anhydrous co-solvent like dichloromethane (DCM), chloroform, or toluene can help keep the reagent dissolved or in a stirrable slurry.[10][13]

  • Control the Addition Rate: Add the POCl₃ very slowly to the cooled DMF solution. A slower addition rate can help manage the exothermic reaction and control the rate of precipitation.

Q6: My NMR analysis shows multiple aldehyde peaks, but I expect only one product. Why?

The presence of multiple products often indicates either di-formylation or formylation at different positions on the aromatic ring.

  • Regioselectivity: Formylation typically occurs at the most electron-rich and sterically accessible position, often para to an activating group.[4][5] However, if multiple positions are activated, a mixture of isomers can form.

  • Di-formylation: Highly activated substrates can undergo formylation at more than one position.

  • Troubleshooting: To favor mono-substitution, consider lowering the reaction temperature, reducing the reaction time, or using a smaller excess of the Vilsmeier reagent.

Key Reaction Parameters and Optimization

Optimizing the reaction conditions is crucial for achieving high yields. The following tables summarize quantitative data from various literature reports.

Table 1: Effect of Reagent Stoichiometry on Yield

Substrate TypePOCl₃ (equiv.)DMF (equiv.)SolventYield (%)Reference
Amino propenamide2.51.5DCMExcellent[13]
1,3-dimethoxy-5-(4-nitrophenoxy)benzene5.05.0DMF-[4]
General electron-rich arene---77[3]

Note: In some procedures, pre-formed (Chloromethylene)dimethyliminium Chloride is used directly, with 1.5 equivalents being a common amount.[3]

Table 2: Temperature and Time Considerations

Substrate ReactivityTemperature Range (°C)Typical Duration (h)Notes
High (e.g., Pyrroles)0 - Room Temp1 - 6.5Reaction is often fast and exothermic.[3]
ModerateRoom Temp - 803 - 12Heating may be required to drive the reaction to completion.[4][5]
Low80 - 12010 - 24+Requires forcing conditions; yield may still be moderate.[10][11]

Detailed Experimental Protocol (General Procedure)

This protocol is a representative example and may require optimization for specific substrates.

1. Formation of the Vilsmeier Reagent (in situ)

  • To a three-neck flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5.0 equiv.).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 5.0 equiv.) dropwise to the stirred DMF over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The mixture may be a clear solution, a slurry, or a solid precipitate.

2. Formylation Reaction

  • Dissolve the electron-rich substrate (1.0 equiv.) in a minimal amount of anhydrous DMF or another suitable solvent (e.g., DCM).

  • Add the substrate solution to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80°C) for 3-12 hours, monitoring by TLC or LC-MS.

3. Work-up and Isolation

  • Cool the reaction mixture back to 0°C in an ice bath.

  • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This quench is highly exothermic.

  • Add a solution of sodium hydroxide or sodium acetate to neutralize the acid and adjust the pH to ~7-8.[3]

  • Stir the mixture for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Reaction Mechanism and Pathways

Understanding the mechanism is key to troubleshooting. The reaction proceeds in three main stages: formation of the Vilsmeier reagent, electrophilic aromatic substitution, and hydrolysis.

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution cluster_2 Stage 3: Hydrolysis DMF DMF (N,N-dimethylformamide) Adduct Initial Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct Vilsmeier Vilsmeier Reagent {[(CH₃)₂N=CHCl]⁺} Adduct->Vilsmeier Elimination Arene Electron-Rich Arene (Substrate) Sigma Sigma Complex (Loss of Aromaticity) Vilsmeier->Sigma Arene->Sigma Iminium Iminium Salt Intermediate Sigma->Iminium Deprotonation (Restores Aromaticity) H2O H₂O (Aqueous Work-up) Hydrolyzed_Int Hydrolyzed Intermediate Iminium->Hydrolyzed_Int H2O->Hydrolyzed_Int Product Final Aldehyde Product Hydrolyzed_Int->Product Elimination of (CH₃)₂NH

Caption: The three main stages of the Vilsmeier-Haack reaction mechanism.

References

Side reactions and byproducts in N,N-dimethylformamide hydrochloride formylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N-dimethylformamide hydrochloride (DMF-HCl) in formylation reactions, commonly known as the Vilsmeier-Haack reaction.

I. Frequently Asked Questions (FAQs)

Q1: What is the reactive species in a DMF-HCl formylation reaction?

The reaction of N,N-dimethylformamide (DMF) with an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) forms a highly electrophilic species known as the Vilsmeier reagent. This chloroiminium salt, [(CH₃)₂N=CHCl]⁺Cl⁻, is the active formylating agent that reacts with electron-rich aromatic and heteroaromatic compounds.[1][2][3]

Q2: What are the most common side reactions observed during Vilsmeier-Haack formylation?

Common side reactions include:

  • Double formylation: Introduction of a second formyl group onto the aromatic ring, particularly with highly activated substrates.

  • Dimerization: Self-condensation of the starting material or product, which can be promoted by the acidic reaction conditions.

  • Reaction with carbonyl compounds: If the substrate contains a ketone or ester, the Vilsmeier reagent can react at the α-position.[1][2]

  • Formation of colored byproducts: Impurities in reagents or decomposition of the Vilsmeier reagent can lead to the formation of colored impurities that are difficult to remove.

Q3: How can I minimize the formation of byproducts?

Minimizing byproduct formation can be achieved by carefully controlling the reaction conditions:

  • Temperature: Running the reaction at the lowest effective temperature can help to reduce the rate of side reactions.[4]

  • Stoichiometry: Using the correct stoichiometry of reagents is crucial. An excess of the Vilsmeier reagent can lead to double formylation.

  • Purity of Reagents: Using high-purity DMF and activating agents is essential to prevent the formation of colored impurities.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.

Q4: My reaction mixture turned a dark color. Is this normal?

The formation of a colored solution, often red or orange, is not uncommon in Vilsmeier-Haack reactions and can be due to the formation of charge-transfer complexes or minor impurities. However, a very dark or black color may indicate significant decomposition of the reagents or starting material and could lead to a lower yield of the desired product.[5]

II. Troubleshooting Guide

This guide addresses specific issues that may be encountered during N,N-dimethylformamide hydrochloride formylation experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier reagent. 2. Substrate is not sufficiently electron-rich. 3. Reaction temperature is too low. 4. Incomplete hydrolysis of the iminium intermediate.1. Ensure DMF and activating agent (e.g., POCl₃) are fresh and anhydrous. Prepare the Vilsmeier reagent in situ just before use. 2. The Vilsmeier-Haack reaction is most effective for electron-rich aromatic and heteroaromatic compounds.[3][6] Consider using a stronger activating agent or a different formylation method for less reactive substrates. 3. Gradually increase the reaction temperature. The optimal temperature is substrate-dependent and can range from 0°C to 80°C.[4] 4. Ensure proper aqueous work-up to fully hydrolyze the intermediate to the aldehyde. This may require extended stirring with water or a dilute aqueous acid.
Formation of Multiple Products 1. Double formylation of the aromatic ring. 2. Isomeric products due to multiple reactive sites on the substrate. 3. Dimerization or polymerization of the starting material or product.1. Use a stoichiometric amount or a slight excess of the Vilsmeier reagent. Lowering the reaction temperature can also improve selectivity. 2. The regioselectivity of the Vilsmeier-Haack reaction is influenced by both steric and electronic factors.[7] Purification by column chromatography may be necessary to separate isomers. 3. Dilute the reaction mixture and maintain a lower reaction temperature.
Product is Contaminated with Colored Impurities 1. Impure DMF or activating agent. 2. Decomposition of the Vilsmeier reagent. 3. Thermal decomposition of the reaction mixture.1. Use freshly distilled or high-purity reagents. 2. Prepare the Vilsmeier reagent at a low temperature (e.g., 0°C) and use it immediately. The reagent can be unstable, especially at elevated temperatures.[8][9] 3. Avoid excessive heating of the reaction mixture. Monitor the reaction progress closely and stop the reaction once the starting material is consumed.
Difficult Work-up and Product Isolation 1. Formation of a stable emulsion during aqueous work-up. 2. The product is water-soluble. 3. The product is a viscous oil that is difficult to handle.1. Add a saturated brine solution to help break the emulsion. Filtering the organic layer through a pad of celite can also be effective. 2. If the product has some water solubility, perform multiple extractions with an organic solvent. 3. Try to crystallize the product from a suitable solvent system. If it remains an oil, purification by column chromatography may be necessary.

III. Data on Common Side Products

The following table summarizes common side products in DMF-HCl formylation and the conditions that may favor their formation. Quantitative yields of byproducts are highly dependent on the specific substrate and reaction conditions.

Side Product Substrate Type Conditions Favoring Formation Notes
Di-formylated Product Highly activated aromatic rings (e.g., phenols, anilines)Excess Vilsmeier reagent, higher reaction temperatures, prolonged reaction times.The second formyl group typically adds to another activated position on the ring.
Diphenylmethane Derivatives Electron-rich aromatic compoundsStrongly acidic conditions, high temperatures.Can arise from the reaction of the formylated product with another molecule of the starting material.
β-Chloro-α,β-unsaturated aldehyde Ketones with α-methylene groupsReaction with the Vilsmeier reagent.The ketone acts as a nucleophile through its enol or enolate form.[2]
Malondialdehyde Derivatives Carboxylic acids with an α-methylene groupDouble formylation accompanied by decarboxylation.[2]This leads to a more complex product with two aldehyde functionalities.
Colored Polymers Most substratesHigh temperatures, presence of impurities, exposure to air/moisture.Often difficult to characterize fully.

IV. Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation:

A detailed experimental protocol for the formylation of an electron-rich aromatic compound is as follows:

  • To a solution of the substrate (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 1.1 - 1.5 equivalents) is added dropwise at 0°C under an inert atmosphere (e.g., nitrogen).[7]

  • The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature or heated to a specific temperature depending on the reactivity of the substrate.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured into ice-water and stirred until the hydrolysis of the intermediate iminium salt is complete.

  • The aqueous solution is neutralized with a base (e.g., sodium bicarbonate, sodium hydroxide) and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.[7]

Work-up Procedure to Minimize Byproducts:

A careful work-up is crucial to obtain a pure product. To minimize the formation of byproducts during the work-up:

  • Hydrolysis: Ensure complete hydrolysis of the Vilsmeier adduct by stirring the reaction mixture in cold water for a sufficient amount of time. Incomplete hydrolysis can lead to the isolation of the iminium salt or other intermediates.

  • Neutralization: Carefully neutralize the acidic reaction mixture. A rapid or uncontrolled addition of base can cause a significant exotherm, potentially leading to the degradation of the product.

  • Washing: Thoroughly wash the organic extract with water and brine to remove any remaining DMF, salts, and water-soluble impurities.

V. Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Arene Electron-Rich Aromatic Ring Arene->Iminium_Intermediate + Vilsmeier Reagent Aldehyde_Product Aryl Aldehyde Iminium_Intermediate->Aldehyde_Product + H₂O Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Check_Substrate Is the substrate sufficiently electron-rich? Check_Reagents->Check_Substrate Yes Replace_Reagents Use fresh, anhydrous reagents. Check_Reagents->Replace_Reagents No Check_Temp Is the reaction temperature optimal? Check_Substrate->Check_Temp Yes Modify_Substrate_or_Method Consider alternative formylation method or substrate modification. Check_Substrate->Modify_Substrate_or_Method No Check_Hydrolysis Was the hydrolysis step complete? Check_Temp->Check_Hydrolysis Yes Optimize_Temp Systematically vary the reaction temperature. Check_Temp->Optimize_Temp No Purification Purify the crude product. Check_Hydrolysis->Purification Yes Ensure_Hydrolysis Prolong stirring during aqueous work-up. Check_Hydrolysis->Ensure_Hydrolysis No

References

Technical Support Center: Purifying Products from N,N-Dimethylformamide Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for purification challenges related to reactions involving N,N-dimethylformamide hydrochloride (DMF.HCl). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving high-purity products.

Reactions involving DMF and an acid chloride like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) generate a Vilsmeier-Haack reagent in situ.[1][2] This reagent is a powerful formylating agent for electron-rich compounds.[1][3] The use of DMF.HCl implies the presence of the Vilsmeier reagent or similar reactive intermediates. While effective, these reactions present unique purification challenges due to the high boiling point of DMF and the generation of water-soluble byproducts like dimethylamine hydrochloride.[4][5][6]

This guide will address the most common issues encountered during the workup and purification stages.

Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Residual DMF in the Final Product

Q1: My NMR spectrum shows significant residual DMF after standard extraction and evaporation. How can I remove it completely?

A1: Residual DMF is the most common issue. Due to its high boiling point (153 °C) and miscibility with many organic solvents, it's difficult to remove by simple evaporation. Here are several effective strategies:

  • Aqueous Washing (Most Common): DMF is highly soluble in water.[7] Performing multiple washes of your organic layer with water or brine is the first line of defense. For polar products that may have some water solubility, using a saturated solution of lithium chloride (LiCl) can enhance the partitioning of DMF into the aqueous phase.[8][9]

  • Azeotropic Removal: DMF forms an azeotrope with solvents like toluene or heptane.[10][11] After your initial workup, you can add toluene to your crude product and evaporate the mixture under reduced pressure. Repeating this process 2-3 times is highly effective at removing trace amounts of DMF.[7]

  • High-Vacuum Evaporation: If your product is not volatile, using a high-vacuum pump with a rotary evaporator at an elevated temperature (e.g., 60-80 °C) can remove DMF.[7][10]

  • Precipitation/Crystallization: If your product is a solid, precipitating it from a solvent system where DMF is soluble but your product is not can be very effective.[12] For instance, after concentrating the reaction mixture, you could add an "anti-solvent" like diethyl ether, MTBE, or hexane to crash out your product, leaving the DMF in the mother liquor.[7][9]

Q2: My product is water-sensitive. How can I remove DMF without an aqueous wash?

A2: This is a challenging scenario that requires avoiding water.

  • Azeotropic Removal: This is the best option. Use toluene or heptane as described above to remove DMF azeotropically.[10][11]

  • Precipitation: If your product is insoluble in a non-aqueous solvent that dissolves DMF (like diethyl ether), you can precipitate the product.[11]

  • Dialysis: For polymeric materials, dialysis against a suitable solvent like THF can be an effective, albeit slower, method.[11]

Issue 2: Dealing with Water-Soluble Byproducts

Q3: My reaction generated dimethylamine hydrochloride, which is co-extracting with my water-soluble product. How can I separate them?

A3: This is a common problem, especially when the desired product has high polarity.[5]

  • pH Adjustment: Dimethylamine is basic. Carefully adjusting the pH of the aqueous solution can sometimes help. However, since your product is also water-soluble, this can be tricky.

  • Column Chromatography: If your product is stable on silica, column chromatography is often the best solution. A polar mobile phase (e.g., DCM/Methanol or even systems with ammonium hydroxide) may be required to elute your highly polar product while retaining the salt at the origin.[13]

  • Reverse-Phase Chromatography: For very polar compounds, reverse-phase silica (C18) can be an excellent alternative, where the polar salt will elute quickly, and the more organic-like product will be retained longer.

Issue 3: Physical State of the Product

Q4: After quenching the reaction, my product oiled out instead of precipitating as a solid. What should I do?

A4: Oiling out is common when the product is impure or has a low melting point.

  • Trituration: Try adding a solvent in which your product is insoluble but the impurities (like DMF) are soluble (e.g., diethyl ether, hexane). Vigorously stir or sonicate the mixture. This can often induce crystallization or solidify the oil.

  • Solvent Change for Extraction: The choice of extraction solvent is critical. If you used a solvent like DCM where DMF has good solubility, try switching to a less polar solvent like diethyl ether or MTBE, which will minimize the amount of DMF carried into the organic phase.[7][12]

  • Purify as an Oil: If the product won't solidify, proceed with purification of the oil via column chromatography.

Issue 4: Reaction Workup and Quenching

Q5: What is the correct way to quench a Vilsmeier-Haack (DMF/POCl₃) reaction?

A5: The workup typically involves hydrolyzing the intermediate iminium ion to the final aldehyde or ketone.[1][14]

  • Standard Quench: The reaction mixture is typically poured slowly into a stirred mixture of ice and water.[14]

  • Neutralization: After hydrolysis, the acidic mixture is carefully neutralized. A solution of sodium acetate or sodium bicarbonate is often used.[3][15] It is crucial to keep the temperature low during neutralization (e.g., below 20 °C) to prevent the formation of colored byproducts.[15]

Data Presentation: Purification Method Comparison

The following table summarizes common purification strategies for removing DMF and their typical effectiveness.

Purification MethodKey PrincipleTarget ImpurityProsCons
Aqueous Wash PartitioningDMF, Dimethylamine.HClSimple, effective for non-polar products.[7]Can lead to emulsions; ineffective for water-soluble products.[12]
LiCl (5%) Wash Enhanced PartitioningDMFMore effective than water alone for removing DMF.[8][9]Introduces a salt that must be removed.
Azeotropic Removal Azeotrope FormationDMFExcellent for water-sensitive compounds and removing final traces.Requires an additional solvent and evaporation step.
Precipitation Differential SolubilityDMF, Soluble ByproductsCan yield a high-purity solid directly from the crude mixture.Product must be a solid and insoluble in the chosen anti-solvent.
Column Chromatography AdsorptionAll ImpuritiesHighly effective for separating complex mixtures and polar compounds.[13]Can be material-intensive; product must be stable on the stationary phase.
High-Vacuum Evaporation Volatility DifferenceDMFEffective if the product has very low volatility.[7]Requires specialized equipment; can be slow.
Experimental Protocols
Protocol 1: General Aqueous Workup for DMF Removal

This protocol is suitable for non-polar to moderately polar products that are not water-soluble.

  • Quench: Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. A typical ratio is 5-10 mL of ice/water for every 1 mL of DMF used.

  • Neutralize: While monitoring the pH and keeping the temperature below 20 °C, slowly add a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7.[3][15]

  • Extract: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, Diethyl Ether). Use a volume of organic solvent at least equal to the initial DMF volume.[16]

  • Wash: Wash the combined organic layers multiple times to remove residual DMF.

    • Wash 3-5 times with an equal volume of water.[8]

    • For stubborn cases, wash 2-3 times with an equal volume of 5% aqueous LiCl solution.[9]

    • Finish with a brine wash to aid in drying.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final DMF Removal: If traces of DMF remain, add toluene and re-concentrate under vacuum two to three times.[7]

Protocol 2: Purification by Precipitation

This protocol is ideal for products that are solid and insoluble in non-polar solvents.

  • Concentrate: After the reaction is complete, remove any volatile co-solvents (like DCM) on a rotary evaporator.

  • Precipitate: To the concentrated DMF solution, slowly add a cold anti-solvent (e.g., diethyl ether, hexane, or cold water if the product is water-insoluble) while stirring vigorously.[12] A volume of 10-20 times that of the DMF is a good starting point.

  • Isolate: Collect the precipitated solid by vacuum filtration.

  • Wash: Wash the filter cake thoroughly with the cold anti-solvent to remove residual DMF and other soluble impurities.

  • Dry: Dry the solid product under high vacuum.

Visualizations
Workflow and Troubleshooting Diagrams

The following diagrams illustrate the general purification workflow and a decision-making process for common troubleshooting scenarios.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Final Purification Reaction Reaction in DMF.HCl Quench Quench (Ice/Water) Reaction->Quench Neutralize Neutralize (e.g., NaHCO3) Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Aqueous Washes (Water, LiCl, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry FinalPurify Final Purification Step (Column, Crystallization, etc.) Dry->FinalPurify PureProduct Pure Product FinalPurify->PureProduct

Caption: General experimental workflow from reaction to pure product.

G Start Crude Product Contains DMF IsSolid Is the Product a Solid? Start->IsSolid IsWaterSoluble Is the Product Water-Soluble? IsSolid->IsWaterSoluble No (Oil or Gummy) Precipitate Precipitate / Triturate with Anti-Solvent IsSolid->Precipitate Yes AqueousWash Perform Extensive Aqueous/LiCl Washes IsWaterSoluble->AqueousWash No Column Purify by Column Chromatography IsWaterSoluble->Column Yes End Proceed to Final Drying Precipitate->End Azeotrope Remove DMF via Toluene Azeotrope AqueousWash->Azeotrope Traces of DMF remain AqueousWash->End DMF Removed Column->End Azeotrope->End

Caption: Troubleshooting decision tree for DMF removal.

References

Technical Support Center: Optimizing N,N-Dimethylformamide Hydrochloride Mediated Formylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N-dimethylformamide hydrochloride (DMF-HCl) mediated formylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to this versatile synthetic transformation, primarily focusing on the Vilsmeier-Haack reaction.

Troubleshooting Guide

This section addresses common issues encountered during the formylation process in a question-and-answer format.

Question: My reaction yield is low or I'm observing no product formation. What are the potential causes and solutions?

Answer:

Low or no yield in a formylation reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and therefore works best with electron-rich aromatic or heteroaromatic compounds.[1][2] Substrates with strong electron-withdrawing groups may be unreactive under standard conditions.

    • Solution: For less reactive substrates, consider increasing the reaction temperature and/or using a larger excess of the Vilsmeier reagent.[3] However, be aware that this may also lead to side product formation.

  • Reagent Quality: The quality of your reagents is crucial.

    • DMF: Ensure you are using anhydrous N,N-dimethylformamide. Water can react with the acid chloride and the Vilsmeier reagent, leading to decomposition and reduced reactivity.

    • Acid Chloride (e.g., POCl₃, SOCl₂, Oxalyl Chloride): Use a fresh bottle of the acid chloride. These reagents are sensitive to moisture and can degrade over time.

  • Reaction Temperature: The reaction temperature is dependent on the reactivity of the substrate and typically ranges from below 0°C to 80°C.[2]

    • Solution: For highly reactive substrates, the reaction may proceed at or below room temperature. For less reactive substrates, heating is often necessary.[3] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.

  • Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent is typically formed in situ by the reaction of DMF with an acid chloride like phosphorus oxychloride (POCl₃).[4][5]

    • Solution: Ensure that the DMF and acid chloride are allowed to react completely before adding your substrate. This is often done by stirring the mixture at 0°C for a period of time (e.g., 30-60 minutes) before the substrate is introduced.[6]

Question: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

Answer:

The formation of multiple products is a common issue, often due to over-formylation or side reactions.

  • Di- or Tri-formylation: Highly activated substrates can undergo multiple formylations.

    • Solution: To favor mono-formylation, use a smaller excess of the Vilsmeier reagent (closer to a 1:1 molar ratio with the substrate). Running the reaction at a lower temperature and for a shorter duration can also improve selectivity.

  • Regioselectivity: Formylation typically occurs at the most electron-rich and sterically accessible position of the aromatic ring.[7] For substituted benzenes, this is often the para position.[2]

    • Solution: If you are observing a mixture of regioisomers, purification by column chromatography is usually necessary. To influence the regioselectivity, you may need to consider alternative formylation methods or the use of protecting groups.

  • Side Reactions During Work-up: The work-up procedure is critical for obtaining a clean product. The intermediate iminium salt must be carefully hydrolyzed to the desired aldehyde.[4]

    • Solution: The hydrolysis is typically performed by adding the reaction mixture to ice-water and then neutralizing with a base (e.g., sodium hydroxide, sodium acetate). It is crucial to maintain a low temperature during neutralization to avoid the formation of colored byproducts.[6]

Question: My final product is difficult to purify and appears to be contaminated with colored impurities. What is the cause and how can I prevent this?

Answer:

The formation of colored impurities is often a result of side reactions, particularly during the work-up.

  • Cause: Uncontrolled neutralization of the acidic reaction mixture can lead to localized heating and the formation of highly colored polymeric or condensation byproducts.

  • Prevention:

    • Always pour the reaction mixture slowly into a vigorously stirred vessel containing crushed ice or ice-water.

    • Neutralize the mixture slowly with a dilute base solution while maintaining a low temperature (ideally 0-5°C).

    • Using a weaker base like sodium acetate can sometimes provide a more controlled neutralization.[7]

  • Purification: If colored impurities are present, purification by column chromatography is the most effective method. Sometimes, a charcoal treatment of the crude product solution can also help to remove some colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it formed?

A1: The Vilsmeier reagent is a chloroiminium salt, with the general structure [(CH₃)₂N=CHCl]⁺Cl⁻.[4] It is the active electrophile in the Vilsmeier-Haack formylation reaction. It is typically generated in situ by the reaction of N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5] Other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can also be used.[5][8]

Q2: What is the role of N,N-dimethylformamide hydrochloride (DMF-HCl) in this reaction?

A2: In the context of the Vilsmeier-Haack reaction, DMF reacts with an acid chloride (like POCl₃) to form the Vilsmeier reagent. While DMF itself is the formylating agent source, the presence of an acid is necessary to activate it. In a broader sense, a pre-formed DMF·HCl complex can also be used as a formylating agent for certain substrates like amines and alcohols.

Q3: Which substrates are suitable for DMF-HCl mediated formylation?

A3: This reaction works best on electron-rich aromatic and heteroaromatic compounds.[1][2] Examples include phenols, anilines, and their derivatives, as well as heterocycles like pyrroles, furans, and thiophenes.[2] Electron-rich alkenes and 1,3-dienes can also be formylated.[2] Aromatic rings with strong electron-withdrawing groups are generally not suitable substrates.[1]

Q4: What are the typical reaction conditions?

A4: The reaction conditions are highly dependent on the substrate's reactivity.

  • Temperature: Ranges from below 0°C for highly reactive substrates to 80°C or higher for less reactive ones.[2]

  • Reaction Time: Can vary from a few hours to overnight.

  • Solvent: DMF often serves as both the reagent and the solvent. Other inert solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can also be used.[7]

  • Molar Ratios: The ratio of the Vilsmeier reagent to the substrate is typically between 1:1 and 3:1. For substrates prone to over-formylation, a ratio closer to 1:1 is recommended.

Q5: How should I store the Vilsmeier reagent?

A5: The Vilsmeier reagent is hygroscopic and generally prepared fresh for immediate use (in situ). While the solid reagent is commercially available, it should be stored under anhydrous conditions. If you prepare a solution of the reagent, it is best to use it immediately. For short-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a refrigerator or freezer) is advisable.

Data Presentation

The following tables summarize typical reaction conditions for the formylation of various substrates. Note that these are examples, and optimization may be required for specific cases.

Table 1: Formylation of Various Aromatic Substrates

SubstrateActivating GroupMolar Ratio (Substrate:POCl₃:DMF)Temperature (°C)Time (h)Yield (%)Reference
N,N-Dimethylaniline-N(CH₃)₂1:1.1:excess0-5, then RT2~90[4]
Anisole-OCH₃1:1.5:excess90375-80[9]
Phenol-OH1:3:excess1005~80[10]
PyrroleHeterocycle1:1.2:excess0-351~85[11]
IndoleHeterocycle1:1.5:excess0, then RT2~90[7]

Table 2: Comparison of Different Activating Agents

SubstrateActivating AgentMolar Ratio (Substrate:Agent:DMF)Temperature (°C)Time (h)Yield (%)Notes
AnisolePOCl₃1:1.5:excess90375-80Standard, cost-effective.
AnisoleSOCl₂1:1.5:excess80470-75Can be used as an alternative to POCl₃.
AnisoleOxalyl Chloride1:1.2:excessRT2>90Highly reactive, allows for milder conditions, but more expensive. Gaseous byproducts (CO, CO₂).[8]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of an Activated Aromatic Compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃) or other suitable acid chloride

  • Activated aromatic substrate

  • Anhydrous solvent (e.g., DCM or DCE), if required

  • Ice

  • Saturated sodium bicarbonate solution or other suitable base

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Vilsmeier Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (used as both reagent and solvent). Cool the flask to 0°C in an ice bath. Add POCl₃ (typically 1.1 to 1.5 equivalents relative to the substrate) dropwise via the dropping funnel while maintaining the temperature at 0°C. Stir the resulting mixture at 0°C for 30-60 minutes. The formation of a white precipitate or a viscous solution may be observed.

  • Formylation Reaction: Dissolve the activated aromatic substrate (1 equivalent) in a minimal amount of anhydrous DMF or another anhydrous solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 40-80°C) while monitoring the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing a vigorously stirred mixture of crushed ice and water.

  • Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution or cold, dilute sodium hydroxide solution until the pH is approximately 7-8. Maintain the temperature below 10°C throughout the neutralization process.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Safety Precautions:

  • The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood.

  • DMF is a potential teratogen and is readily absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phosphorus oxychloride and other acid chlorides are corrosive and react violently with water. Handle with extreme care.

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification reagent_prep_start Start add_dmf Add anhydrous DMF to flask reagent_prep_start->add_dmf cool_dmf Cool DMF to 0°C add_dmf->cool_dmf add_pocls Add POCl₃ dropwise cool_dmf->add_pocls stir_reagent Stir at 0°C for 30-60 min add_pocls->stir_reagent reagent_ready Vilsmeier reagent is ready stir_reagent->reagent_ready add_substrate Add substrate solution dropwise reagent_ready->add_substrate warm_react Warm to RT and heat if necessary add_substrate->warm_react monitor_reaction Monitor by TLC/LC-MS warm_react->monitor_reaction reaction_complete Reaction Complete monitor_reaction->reaction_complete Substrate consumed quench Pour into ice-water reaction_complete->quench neutralize Neutralize with base at <10°C quench->neutralize extract Extract with organic solvent neutralize->extract wash_dry Wash and dry organic layer extract->wash_dry purify Purify by column chromatography wash_dry->purify final_product Final Product purify->final_product troubleshooting_tree start Low or No Product Yield check_substrate Is the substrate electron-rich? start->check_substrate side_products Multiple products or impurities observed. start->side_products check_reagents Are DMF and POCl₃ anhydrous and fresh? check_substrate->check_reagents Yes solution_substrate Increase temperature and/or reagent excess for less reactive substrates. check_substrate->solution_substrate No check_temp Was the reaction temperature optimized? check_reagents->check_temp Yes solution_reagents Use freshly opened, anhydrous reagents. check_reagents->solution_reagents No solution_temp Screen a range of temperatures (0°C to 80°C). check_temp->solution_temp No no_reaction Reaction is not proceeding. check_temp->no_reaction Yes check_workup Was the work-up performed correctly? solution_workup Ensure controlled hydrolysis and neutralization at low temperature. check_workup->solution_workup No side_products->check_workup substrate_electronics cluster_substrates Substrate Reactivity cluster_conditions Reaction Conditions electron_rich Electron-Rich (e.g., Anisole, Aniline) mild Mild Conditions (Low Temp, Short Time) electron_rich->mild High Yield neutral Neutral (e.g., Benzene) harsh Harsh Conditions (High Temp, Long Time) neutral->harsh Low to Moderate Yield electron_poor Electron-Poor (e.g., Nitrobenzene) no_reaction No Reaction electron_poor->no_reaction Generally No Reaction

References

Instability of Vilsmeier reagent and how to manage it

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation and use of the Vilsmeier reagent.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and what is it used for?

The Vilsmeier reagent is a versatile chemical reagent used primarily for the formylation of electron-rich aromatic and heteroaromatic compounds, a process known as the Vilsmeier-Haack reaction.[1][2] It is an iminium salt, typically N,N-dimethylchloroiminium chloride, generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃), oxalyl chloride, or thionyl chloride.[3]

Q2: How is the Vilsmeier reagent prepared?

The Vilsmeier reagent is most commonly prepared in situ for immediate use due to its inherent instability.[4] The preparation involves the reaction of DMF with an activating agent, with phosphorus oxychloride being the most frequently used.[3]

Q3: What are the main causes of Vilsmeier reagent instability?

The primary factors contributing to the instability of the Vilsmeier reagent are:

  • Thermal Instability: The reagent is known to be thermally unstable and can undergo exothermic decomposition, which can be hazardous, especially on a larger scale.[5][6][7] Decomposition can begin at temperatures as low as 60°C, with the potential for a runaway reaction at higher temperatures.[8]

  • Hygroscopic Nature: The Vilsmeier reagent is sensitive to moisture. It readily hydrolyzes in the presence of water, which deactivates the reagent and can lead to poor yields or reaction failure.

Q4: Can I store the Vilsmeier reagent?

While it is commercially available as a solid, it is generally recommended to prepare the Vilsmeier reagent fresh for each use. If storage is necessary, it should be done under strictly anhydrous conditions at low temperatures (-20°C) to minimize decomposition.

Q5: What is the typical appearance of a freshly prepared Vilsmeier reagent?

The appearance of the freshly prepared reagent can vary, and is a subject of some debate among chemists. It has been described as ranging from a colorless solution to a viscous, faintly yellow mixture, and in some cases, a white precipitate. An orange-red color has also been reported. Therefore, visual inspection alone is not a definitive indicator of the reagent's activity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No reaction or low yield 1. Inactive Vilsmeier reagent: This can be due to moisture in the reagents or glassware, or thermal decomposition. 2. Low reactivity of the substrate: The Vilsmeier-Haack reaction works best with electron-rich aromatic or heterocyclic compounds.[9][10] 3. Impure reagents: Contaminated DMF or POCl₃ can inhibit the reaction.1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, high-purity reagents. Prepare the Vilsmeier reagent at a low temperature (e.g., 0°C) and use it immediately. 2. Confirm that your substrate is sufficiently electron-rich for the reaction to proceed under standard conditions. If not, more forcing conditions (higher temperature) may be required, but this increases the risk of reagent decomposition. 3. Use freshly distilled POCl₃ and anhydrous DMF.
Formation of multiple products 1. Over-formylation: The reaction may be proceeding at multiple sites on the aromatic ring. 2. Side reactions: The Vilsmeier reagent can react with other functional groups in the substrate.1. Adjust the stoichiometry of the Vilsmeier reagent. Consider adding the Vilsmeier reagent to the substrate solution to maintain a low concentration of the formylating agent. 2. Protect sensitive functional groups on your substrate before performing the Vilsmeier-Haack reaction.
Reaction is difficult to control or shows a strong exotherm Thermal decomposition of the Vilsmeier reagent: This is a significant safety concern, particularly on a larger scale.[5][6][7]1. Maintain strict temperature control throughout the reaction, especially during the preparation of the reagent. Use an ice bath or other cooling system. 2. For larger scale reactions, consider a semi-batch process where the activating agent (e.g., POCl₃) is added slowly to the DMF and substrate mixture. This consumes the Vilsmeier reagent as it is formed, preventing its accumulation.[8]
Inconsistent results Variability in reagent quality or reaction setup: Small amounts of moisture or impurities can have a significant impact on the reaction outcome.Standardize your procedure. Always use freshly purified reagents and ensure your reaction setup is scrupulously dry.

Experimental Protocols

Protocol 1: In Situ Preparation of Vilsmeier Reagent and Formylation of an Electron-Rich Arene

This protocol describes a general procedure for the formylation of an electron-rich aromatic compound using Vilsmeier reagent prepared in situ from DMF and POCl₃.

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Electron-rich aromatic substrate

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane)

  • Sodium acetate

  • Deionized water

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and the anhydrous solvent.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add freshly distilled POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution via the dropping funnel. Maintain the temperature below 5°C during the addition.

  • After the addition is complete, stir the mixture at 0°C for 30-60 minutes.

  • Dissolve the electron-rich aromatic substrate (1 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40-60°C) can be applied, but with caution due to the thermal instability of the reagent.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralize the mixture by the slow addition of a saturated sodium acetate solution or sodium bicarbonate solution until the pH is between 6 and 7.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volumes).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Visualizations

Vilsmeier_Reagent_Formation DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent ([ (CH₃)₂N=CHCl ]⁺Cl⁻) DMF->Vilsmeier_Reagent POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent

Caption: Formation of the Vilsmeier Reagent.

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation (in situ) cluster_reaction Formylation Reaction cluster_workup Aqueous Workup DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 Freshly Distilled POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Substrate Electron-Rich Aromatic Substrate Substrate->Iminium_Salt Hydrolysis Hydrolysis Iminium_Salt->Hydrolysis Product Formylated Product Hydrolysis->Product

Caption: Vilsmeier-Haack Reaction Workflow.

Troubleshooting_Logic Start Reaction Failed? Check_Reagents Reagents Pure & Anhydrous? Start->Check_Reagents Check_Conditions Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Failure Consult Further Literature Check_Reagents->Failure No Check_Substrate Substrate Suitable? Check_Conditions->Check_Substrate Yes Check_Conditions->Failure No Success Successful Reaction Check_Substrate->Success Yes Check_Substrate->Failure No

Caption: Troubleshooting Logic for Failed Reactions.

References

Technical Support Center: N,N-Dimethylformamide (DMF) Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of N,N-dimethylformamide (DMF) during storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of N,N-dimethylformamide (DMF) decomposition?

A1: The most common sign of DMF decomposition is the presence of a faint fishy or amine-like odor.[1][2] This is due to the formation of dimethylamine, a primary degradation product. Pure DMF is nearly odorless. Another indicator can be a change in the solvent's color, turning from colorless to slightly yellow. In a laboratory setting, unexpected experimental results, such as incomplete reactions or the formation of byproducts, can also point to solvent degradation.

Q2: What are the main decomposition products of DMF?

A2: Under typical storage and use conditions, DMF can degrade into dimethylamine and formic acid, particularly in the presence of water.[3] At elevated temperatures (above 350°C), it primarily decomposes into dimethylamine and carbon monoxide.[1][4] In the presence of strong acids or bases, hydrolysis to formic acid and dimethylamine is accelerated.[4]

Q3: How can I prevent DMF decomposition during storage?

A3: To minimize decomposition, store DMF in a cool, dry, and well-ventilated area, protected from direct sunlight and heat sources.[5][6] It is recommended to store DMF under an inert gas, such as nitrogen, to prevent exposure to moisture and air.[1] High-purity DMF is best stored in aluminum tanks.[1] Opened containers should be carefully resealed.[1]

Q4: Are there any known inhibitors for DMF decomposition?

A4: While not commonly added by end-users, glutaraldehyde has been patented as a hydrolysis inhibitor for DMF in aqueous systems. For laboratory applications, the focus is typically on proper storage and handling to prevent decomposition. Physical methods such as sparging with an inert gas (e.g., nitrogen) or vacuum sonication can be used to remove dissolved water and air, which can regenerate aged DMF.[3]

Q5: What is the typical shelf life of DMF?

A5: When stored under recommended conditions (at room temperature, protected from light and moisture), unopened containers of high-purity DMF can have a shelf life of up to three years.[4] However, once opened, the shelf life can be significantly shorter, depending on the frequency of use and exposure to atmospheric moisture and air.

Troubleshooting Guides

Issue 1: Inconsistent Results in Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Low peptide yield or purity.

  • Unwanted deprotection of the Fmoc group.

  • Formation of deletion sequences.

Possible Cause: Decomposition of DMF to dimethylamine can neutralize the acid used for protonation of the terminal amino group, but more importantly, the basic nature of dimethylamine can cause premature cleavage of the acid-labile Fmoc protecting group.[6] This leads to undesired side reactions and impurities.

Troubleshooting Steps:

  • Verify Solvent Quality: Use fresh, high-purity DMF specifically designated for peptide synthesis.[7][8][9]

  • Solvent Treatment: If using an older bottle of DMF, consider regenerating it by sparging with nitrogen or using vacuum sonication to remove dissolved water and air.[3]

  • Alternative Solvents: For particularly sensitive sequences, consider using N-methylpyrrolidone (NMP) as an alternative solvent, as it does not degrade to form a reactive amine.[8]

  • Optimize Synthesis Protocol: For difficult couplings, consider strategies like using solvent mixtures (e.g., with DMSO) or backbone protection.[2][10]

Issue 2: Appearance of Ghost Peaks in HPLC/GC Analysis

Symptoms:

  • An unexpected peak, often with a tailing shape, appears in the chromatogram when using DMF as a solvent or for sample dissolution.

  • The peak is more prominent when the sample is heated (e.g., in a headspace GC injector).

Possible Cause: The ghost peak is likely due to dimethylamine present as a decomposition product in the DMF. Its basic nature can lead to poor peak shape on some chromatography columns.

Troubleshooting Steps:

  • Confirm the Source: Analyze a blank sample of the DMF being used to confirm that the impurity originates from the solvent.

  • Use High-Purity Solvent: Switch to a new, unopened bottle of high-purity or HPLC/GC-grade DMF.

  • Sample Preparation Modification (for GC): If the impurity is confirmed to be an amine and is interfering with analysis, adding a small amount of a non-volatile acid to the sample vial can form a non-volatile salt with the amine, reducing its presence in the headspace.[10]

  • Chromatography System Check: Ensure the GC liner and column are not "active" (i.e., having sites that can interact with basic compounds). Using a deactivated liner or a column designed for amine analysis can help.

Quantitative Data on DMF Stability

The rate of DMF decomposition is highly dependent on temperature and the presence of catalysts such as acids, bases, or water.

ConditionDecomposition ProductsRate/Onset of DecompositionReference(s)
Thermal (High Temperature) Dimethylamine, Carbon Monoxide> 350°C[1][4]
Steam Pyrolysis Dimethylamine, H₂, CH₄, CO, CO₂, N₂700 - 1000°C[3]
Hydrolysis (Acid/Base Catalyzed) Dimethylamine, Formic AcidAccelerated by acids and bases, but very slow at neutral pH and room temperature.[4]
In the presence of 9.5% Sodium Hydride Not specifiedExothermic decomposition with an onset temperature of 76.1°C[5]

Experimental Protocols

Protocol: Purity Assessment of N,N-Dimethylformamide by GC-MS

This protocol provides a general method for detecting common impurities in DMF, such as dimethylamine and formic acid (as its methyl ester after derivatization, if necessary, though direct injection is often sufficient for qualitative assessment).

1. Instrumentation and Consumables:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS).

  • Chromatographic Column: DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[11]

  • Carrier Gas: Helium (≥99.999% purity).[11]

  • Vials and Syringes for sample introduction.

2. Sample Preparation:

  • No derivatization is typically required for the detection of dimethylamine.

  • Dilute the DMF sample 1:100 in a suitable solvent like dichloromethane or methanol if high concentrations are expected to avoid detector saturation.

3. GC-MS Parameters:

  • Injector Temperature: 160-180°C.[11]

  • Injection Mode: Splitless (or split, depending on concentration).[11]

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).[11]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 120°C at 10°C/min, hold for 2 minutes.

    • Ramp to 200°C at 20°C/min, hold for 5 minutes.[11]

  • MS Transfer Line Temperature: 280°C.[11]

  • Ion Source Temperature: 230°C.[11]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

  • Scan Mode: Full scan (e.g., m/z 35-200) for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) can be used, with m/z = 73 for DMF.[11]

4. Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • The presence of a peak corresponding to dimethylamine (m/z 45, 44) indicates decomposition.

  • Quantification can be performed using an external standard curve of the identified impurity.

Visualizations

decomposition_pathway cluster_hydrolysis Hydrolysis (catalyzed by H+/OH- or H2O) cluster_thermal Thermal Decomposition (>350°C) DMF N,N-Dimethylformamide (HCON(CH3)2) Dimethylamine_h Dimethylamine ((CH3)2NH) DMF->Dimethylamine_h + H2O FormicAcid Formic Acid (HCOOH) DMF->FormicAcid + H2O Dimethylamine_t Dimethylamine ((CH3)2NH) DMF->Dimethylamine_t Heat CO Carbon Monoxide (CO) DMF->CO Heat

Caption: Decomposition pathways of N,N-dimethylformamide.

gcms_workflow start Start: Assess DMF Purity sample_prep Sample Preparation (e.g., Dilution) start->sample_prep gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation (e.g., DB-5MS column) gc_injection->separation ms_detection Mass Spectrometric Detection separation->ms_detection data_analysis Data Analysis (Library Search, Peak Integration) ms_detection->data_analysis report Report Purity and Impurities data_analysis->report

Caption: Workflow for GC-MS analysis of DMF purity.

troubleshooting_tree start Inconsistent Experimental Results? check_odor Does DMF have a fishy odor? start->check_odor Yes other_factors Investigate other experimental factors start->other_factors No analyze_dmf Analyze DMF by GC-MS for impurities check_odor->analyze_dmf Yes check_odor->other_factors No use_new_dmf Use a fresh bottle of high-purity DMF analyze_dmf->use_new_dmf Impurities detected regenerate_dmf Regenerate DMF (N2 sparging or sonication) analyze_dmf->regenerate_dmf Impurities detected analyze_dmf->other_factors No impurities detected

References

Managing moisture sensitivity in reactions with N,N-dimethylformamide hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for N,N-Dimethylformamide Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the moisture sensitivity of this reagent in chemical reactions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is N,N-dimethylformamide hydrochloride and why is it moisture-sensitive?

A1: N,N-dimethylformamide hydrochloride is the salt formed from the reaction of N,N-dimethylformamide (DMF), a polar aprotic solvent, with hydrogen chloride (HCl).[1] It is a key component in the formation of the Vilsmeier reagent, a powerful formylating agent. Its high moisture sensitivity stems from its hygroscopic nature as an aminium salt, readily absorbing water from the atmosphere.[1][2] This absorbed moisture can lead to the hydrolysis and deactivation of the reagent.

Q2: How does moisture affect reactions involving N,N-dimethylformamide hydrochloride?

A2: Moisture can have several detrimental effects on reactions involving N,N-dimethylformamide hydrochloride, which is often used to generate the Vilsmeier reagent in situ. The primary issues include:

  • Decomposition of the Reagent: The Vilsmeier reagent, an iminium salt, is highly reactive towards water. Hydrolysis leads to the formation of N,N-dimethylformamide and hydrochloric acid, rendering it inactive for the desired formylation reaction.[3][4][5]

  • Reduced Reaction Yield: The decomposition of the reagent directly leads to lower yields of the desired product.

  • Formation of Byproducts: Hydrolysis can lead to undesired side reactions, complicating the purification of the final product.

  • Inconsistent Results: Varying levels of moisture contamination will lead to poor reproducibility of the experiment.

Q3: How can I tell if my N,N-dimethylformamide hydrochloride has been compromised by moisture?

A3: Visual inspection can sometimes be revealing. The solid reagent should be a crystalline powder. Clumping or the appearance of a syrupy liquid suggests significant moisture absorption. However, even seemingly dry reagent can contain enough moisture to negatively impact a sensitive reaction. The most reliable way to assess the dryness of the starting materials (like the DMF used to generate the hydrochloride) is by Karl Fischer titration.

Q4: What are the best practices for storing N,N-dimethylformamide hydrochloride?

A4: To maintain its integrity, N,N-dimethylformamide hydrochloride should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. It is best stored in a desiccator containing a suitable drying agent. For long-term storage, refrigeration in a sealed container within a desiccator is recommended.

Q5: Can I dry N,N-dimethylformamide hydrochloride if it has been exposed to moisture?

A5: While it is best to prevent moisture exposure in the first place, you can attempt to dry the reagent. A common method is to dry it under high vacuum for several hours. For more rigorous drying, it can be gently heated under vacuum, but care must be taken to avoid thermal decomposition. It is often more practical to prepare the reagent fresh or purchase a new, sealed batch.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield Moisture contamination of N,N-dimethylformamide hydrochloride or reaction solvent. Ensure all reagents and solvents are rigorously dried. Use freshly opened bottles of solvents or distill them from an appropriate drying agent. Dry glassware in an oven and cool under an inert atmosphere.
Incomplete formation of the Vilsmeier reagent. Allow sufficient time for the reaction between N,N-dimethylformamide and the chlorinating agent (e.g., oxalyl chloride, thionyl chloride) to form the Vilsmeier reagent before adding the substrate.
Low reactivity of the substrate. The Vilsmeier-Haack reaction works best with electron-rich aromatic or heterocyclic compounds.[3][6] Consider using a more activated substrate or a different synthetic route for electron-deficient systems.
Formation of multiple products Side reactions due to moisture or impurities. Purify all starting materials. Ensure the reaction is performed under strictly anhydrous conditions.
Reaction temperature is too high. Some substrates may undergo side reactions at elevated temperatures. Try running the reaction at a lower temperature.
Reaction is not reproducible Inconsistent moisture levels between experiments. Standardize the procedure for drying reagents and solvents. Use a glovebox or Schlenk line techniques for moisture-sensitive reactions.
Degradation of N,N-dimethylformamide. Use high-purity N,N-dimethylformamide. Older bottles of DMF can contain dimethylamine as a degradation product, which can interfere with the reaction.

Quantitative Data Summary

The presence of moisture has a significant negative impact on the yield of reactions utilizing N,N-dimethylformamide hydrochloride, particularly in Vilsmeier-Haack formylations. While specific quantitative data is highly dependent on the substrate and reaction conditions, the following table provides an illustrative example of the expected trend based on general principles of moisture-sensitive reactions.

Water Content in Reaction (%)Estimated Relative Yield (%)Purity of Crude Product (%)Observations
< 0.0190-95> 95Clean reaction with minimal byproducts.
0.160-7080-90Noticeable decrease in yield, some byproducts observed.
0.520-3050-60Significant byproduct formation, difficult purification.
1.0< 10< 30Reaction largely fails, complex mixture of products.

Note: This data is illustrative and serves to demonstrate the critical importance of anhydrous conditions. Actual results may vary.

Experimental Protocols

Protocol 1: In Situ Generation and Use of Vilsmeier Reagent from N,N-Dimethylformamide and Oxalyl Chloride

This protocol describes a general procedure for the formylation of an electron-rich aromatic compound using the Vilsmeier reagent generated in situ.

Materials:

  • N,N-Dimethylformamide (anhydrous)

  • Oxalyl chloride

  • Electron-rich aromatic substrate

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert gas (nitrogen or argon) setup

Procedure:

  • Drying of Glassware: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of inert gas.

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere.

  • Reagent Preparation: In the round-bottom flask, dissolve the electron-rich aromatic substrate (1 equivalent) in anhydrous DCM.

  • Vilsmeier Reagent Formation: In a separate flask, add anhydrous N,N-dimethylformamide (3-5 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5 equivalents) dropwise to the DMF solution. A white precipitate of the Vilsmeier reagent may form.

  • Reaction: Stir the Vilsmeier reagent suspension at 0 °C for 30 minutes. Then, slowly add the solution of the aromatic substrate to the Vilsmeier reagent suspension at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dry_glassware Oven-dry glassware setup_reaction Assemble reaction under inert atmosphere dry_glassware->setup_reaction prepare_substrate Dissolve substrate in anhydrous solvent setup_reaction->prepare_substrate form_vilsmeier Form Vilsmeier reagent (DMF + Oxalyl Chloride) at 0°C setup_reaction->form_vilsmeier add_substrate Add substrate solution to Vilsmeier reagent prepare_substrate->add_substrate form_vilsmeier->add_substrate monitor_reaction Monitor reaction by TLC add_substrate->monitor_reaction quench_reaction Quench with sat. NaHCO3 (aq) monitor_reaction->quench_reaction extract_product Extract with organic solvent quench_reaction->extract_product wash_organic Wash with water and brine extract_product->wash_organic dry_concentrate Dry and concentrate wash_organic->dry_concentrate purify Purify by column chromatography dry_concentrate->purify

Caption: Experimental workflow for a Vilsmeier-Haack formylation reaction.

troubleshooting_flowchart start Low or No Product Yield check_moisture Were all reagents and solvents rigorously dried? start->check_moisture dry_reagents Dry all reagents and solvents. Repeat reaction under anhydrous conditions. check_moisture->dry_reagents No check_reagent_formation Was the Vilsmeier reagent pre-formed correctly? check_moisture->check_reagent_formation Yes success Problem Solved dry_reagents->success optimize_formation Optimize Vilsmeier reagent formation (time, temperature). check_reagent_formation->optimize_formation No check_substrate_reactivity Is the substrate sufficiently electron-rich? check_reagent_formation->check_substrate_reactivity Yes optimize_formation->success consider_alternatives Consider alternative synthetic routes or a more activated substrate. check_substrate_reactivity->consider_alternatives No check_substrate_reactivity->success Yes consider_alternatives->success

Caption: Troubleshooting flowchart for low yield in Vilsmeier-Haack reactions.

References

Technical Support Center: Improving Regioselectivity in the Formylation of Substituted Arenes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective formylation of substituted arenes. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the formylation of substituted arenes?

A1: The regioselectivity of arene formylation, an electrophilic aromatic substitution reaction, is primarily governed by a combination of electronic and steric effects:

  • Electronic Effects: The nature of the substituent already present on the aromatic ring dictates the position of the incoming formyl group.

    • Electron-Donating Groups (EDGs) , such as hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups, direct the formylation to the ortho and para positions. These groups activate the ring towards electrophilic attack by increasing electron density at these positions through resonance and inductive effects.[1][2][3]

    • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2), cyano (-CN), and carbonyl (-CHO, -COR) groups, direct the formylation to the meta position. These groups deactivate the ring by withdrawing electron density, making the meta position the least deactivated and therefore the most favorable for electrophilic attack.[1][4]

  • Steric Hindrance: The size of the existing substituent and the formylating agent can influence the ratio of ortho to para products. Bulky substituents can hinder the approach of the electrophile to the adjacent ortho positions, leading to a preference for the less sterically hindered para position.[5][6]

Q2: How do I choose the appropriate formylation reaction for my specific substrate?

A2: The choice of formylation reaction depends on the nature of your substituted arene and the desired regioselectivity. Here's a general guideline:

  • For ortho-selective formylation of phenols: The Duff reaction [7], Casnati-Skattebøl reaction (using MgCl2/triethylamine)[8][9], and the Reimer-Tiemann reaction are commonly employed. The MgCl2-mediated method is often preferred for its high ortho-selectivity and milder conditions.[8][10]

  • For formylation of electron-rich arenes (e.g., anilines, phenols, and their ethers): The Vilsmeier-Haack reaction is a versatile and widely used method.[11][12][13]

  • For formylation of simple arenes and alkylbenzenes: The Gattermann-Koch reaction is a suitable choice, although it is not applicable to phenol and phenol ether substrates.[14][15][16][17]

  • For formylation of phenols, phenolic ethers, and some heterocycles: The Gattermann reaction (using HCN or a safer alternative like Zn(CN)2) is a viable option.[14][17][18]

Q3: I am observing a mixture of ortho and para isomers. How can I improve the selectivity for the ortho product?

A3: To favor ortho-formylation, consider the following strategies:

  • Chelation Control: For phenols, methods like the MgCl2/triethylamine procedure (a modification of the Casnati-Skattebøl reaction) are highly effective. The magnesium ion is believed to coordinate to the phenolic oxygen, directing the formylating agent to the ortho position.[8]

  • Reaction Conditions: In some cases, adjusting reaction parameters such as temperature and reaction time can influence the ortho/para ratio. For instance, in the Casnati-Skattebøl reaction of certain 4-hydroxycoumarins, milder conditions (lower temperature) favor the formation of the 3-formyl derivative, while higher temperatures can lead to other products.[19][20]

  • Bulky Reagents: While counterintuitive, employing a bulkier formylating agent or catalyst system can sometimes favor the ortho position if the directing group is also capable of coordinating with the reagent, bringing it into proximity with the ortho position despite steric hindrance.

Q4: My formylation reaction is giving a low yield. What are the common causes and how can I troubleshoot this?

A4: Low yields in formylation reactions can stem from several factors. Please refer to the troubleshooting guide below for specific issues related to different named reactions. General causes include:

  • Substrate Reactivity: Arenes with strongly deactivating groups may be unreactive under standard conditions.

  • Reagent Quality: The purity and dryness of reagents and solvents are often critical, especially for reactions involving Lewis acids or organometallic species. For example, in the MgCl2-mediated ortho-formylation of phenols, the use of anhydrous magnesium chloride is crucial for the reaction to proceed.[21]

  • Reaction Conditions: Suboptimal temperature, reaction time, or stoichiometry of reagents can lead to incomplete conversion or side reactions.

  • Byproduct Formation: Undesired side reactions can consume starting material and reduce the yield of the desired product. For instance, in the MgCl2-mediated formylation of phenols with electron-attracting groups, long reaction times can lead to the formation of methoxymethyl (MOM) ether byproducts.[8]

Troubleshooting Guides

Vilsmeier-Haack Reaction
Issue Possible Cause Troubleshooting Steps
Low or No Reaction Substrate is not electron-rich enough.The Vilsmeier reagent is a weak electrophile and requires activated arenes. Consider using a stronger formylation method for deactivated substrates.[22]
Vilsmeier reagent did not form properly.Ensure the quality of DMF and POCl3. The reaction to form the Vilsmeier reagent is exothermic; monitor the temperature during its preparation.
Impure reagents or solvent.Use freshly distilled and dry solvents and reagents.
Poor Regioselectivity Steric and electronic factors are competing.For substrates with multiple activating groups, the position of formylation will be a composite of their directing effects. Consider modifying one of the activating groups to block a certain position.
Reaction temperature is too high.Running the reaction at a lower temperature may improve selectivity.
Formation of Byproducts Hydrolysis of the intermediate is incomplete.Ensure proper aqueous workup to fully hydrolyze the iminium salt intermediate to the aldehyde.[11]
Over-reaction or polymerization.For highly activated substrates, consider using milder conditions, shorter reaction times, or a less reactive formylating agent if possible.
Duff Reaction
Issue Possible Cause Troubleshooting Steps
Low Yield Inefficient reaction conditions.The traditional Duff reaction is known for often giving low to moderate yields.[7] Consider modifications such as the addition of a stoichiometric amount of water, which has been shown to increase yields by 10-20%.[23] Using microwave-assisted synthesis can also reduce reaction times while maintaining comparable yields.[23]
Impure reagents.Use high-purity hexamethylenetetramine (HMTA) and phenol.
Suboptimal acid catalyst.Trifluoroacetic acid (TFA) has been reported to give higher yields than acetic acid in some cases.[24]
Poor Regioselectivity (ortho vs. para)Both ortho and para positions are accessible.The Duff reaction preferentially formylates the ortho position unless it is blocked.[7] If the para isomer is desired, consider using a substrate with bulky ortho substituents.
Formation of di- or tri-formylated products.If both ortho positions are available, diformylation is possible.[7] To favor mono-formylation, adjust the stoichiometry of HMTA.
Gattermann-Koch and Gattermann Reactions
Issue Possible Cause Troubleshooting Steps
Low or No Reaction Substrate is not suitable.The Gattermann-Koch reaction is not applicable to phenols and their ethers.[14][17] The Gattermann reaction is more suitable for these substrates.[18]
Inactive catalyst.Ensure the use of anhydrous Lewis acids (e.g., AlCl3). For the Gattermann-Koch reaction, the presence of a co-catalyst like CuCl is often necessary, especially at atmospheric pressure.[14]
Low pressure of CO (Gattermann-Koch).The reaction often requires high pressure of carbon monoxide for good yields.
Safety Concerns Use of highly toxic reagents.The Gattermann reaction traditionally uses HCN. A safer alternative is the Adams modification, which generates HCN in situ from zinc cyanide (Zn(CN)2) and HCl.[14][17][18]

Data Presentation: Regioselectivity in Arene Formylation

Table 1: ortho-Formylation of Substituted Phenols using MgCl2 and Triethylamine

Phenol SubstrateProductReaction Time (h)Yield (%)Reference
2-Bromophenol3-Bromosalicylaldehyde480-81[10]
2-Cresol2-Hydroxy-3-methylbenzaldehyde299[8]
3-Cresol2-Hydroxy-4-methylbenzaldehyde298[8]
4-Cresol2-Hydroxy-5-methylbenzaldehyde297[8]
4-Chlorophenol5-Chloro-2-hydroxybenzaldehyde491[8]
4-Methoxyphenol2-Hydroxy-5-methoxybenzaldehyde385[8]
Methyl 4-hydroxybenzoateMethyl 3-formyl-4-hydroxybenzoate2283[8]

Table 2: Duff Reaction of Various Phenols

Phenol SubstrateProductReaction ConditionsYield (%)Reference
4-tert-Butylphenol5-tert-ButylsalicylaldehydeHMTA, Acetic AcidLow (mixture with starting material)[25]
2-Naphthol2-Hydroxy-1-naphthaldehydeHMTA, Acetic Acid-[25]
2-Naphthol2-Hydroxy-1-naphthaldehydeModified with Trimethylsilyl chlorideIncreased yield over traditional[25]
3,4-Dimethylphenol2-Hydroxy-4,5-dimethylbenzaldehydeHMTA, Glycerol, Glyceroboric acid, 150-160°C-[26]
p-Ethylphenol2-Hydroxy-5-ethylbenzaldehydeHMTA, Glycerol, Glyceroboric acid, 150-160°C18[26]
4-Bromophenol5-Bromo-2-hydroxybenzaldehydeHMTA, Glycerol, Glyceroboric acid, 150-160°C14.5[26]

Experimental Protocols

Protocol 1: ortho-Formylation of 2-Bromophenol using MgCl2 and Triethylamine[10]

Reagents:

  • Anhydrous Magnesium Dichloride (beads, 99.9%)

  • Paraformaldehyde (solid)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (distilled from CaH2)

  • 2-Bromophenol

  • 1 N Hydrochloric Acid

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a dry, three-necked round-bottomed flask equipped with a stirring bar, reflux condenser, and rubber septa under an argon atmosphere, add anhydrous magnesium dichloride (9.52 g, 100 mmol) and solid paraformaldehyde (4.50 g, 150 mmol).

  • Add dry THF (250 mL) via syringe.

  • Add triethylamine (10.12 g, 100 mmol) dropwise via syringe and stir the mixture for 10 minutes.

  • Add 2-bromophenol (8.65 g, 50 mmol) dropwise via syringe. The mixture will become an opaque, light pink color.

  • Immerse the flask in an oil bath preheated to approximately 75°C. The mixture will turn a bright orange-yellow.

  • Maintain a gentle reflux for 4 hours. Monitor the reaction progress by TLC (Hexane:EtOAc 10:1).

  • Cool the reaction mixture to room temperature and add 100 mL of diethyl ether.

  • Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

Protocol 2: General Procedure for the Duff Reaction[7][26]

Reagents:

  • Substituted Phenol

  • Hexamethylenetetramine (HMTA)

  • Glycerol (anhydrous)

  • Boric Acid

  • Sulfuric Acid (50%)

  • Diethyl ether

Procedure:

  • In a round-bottomed flask, mix the phenol (e.g., 25 g), hexamethylenetetramine, glycerol, and boric acid.

  • Heat the mixture to 150-160°C for a specified time (typically 15-20 minutes).

  • Cool the reaction mixture and add 50% sulfuric acid.

  • Heat the mixture again to hydrolyze the intermediate.

  • Perform steam distillation to isolate the product.

  • Extract the distillate with diethyl ether.

  • Wash the ether extract with water, dry over a suitable drying agent, and remove the solvent to obtain the crude product. Further purification may be required.

Visualizations

troubleshooting_workflow start Formylation Reaction Issues low_yield Low Yield? start->low_yield poor_selectivity Poor Regioselectivity? start->poor_selectivity low_yield->poor_selectivity No check_reagents Check Reagent Quality (Anhydrous? Pure?) low_yield->check_reagents Yes electronic_control Analyze Electronic Effects (EDG vs. EWG) poor_selectivity->electronic_control Yes end Improved Outcome poor_selectivity->end No optimize_conditions Optimize Conditions (Temp, Time, Stoichiometry) check_reagents->optimize_conditions change_method Consider a Different Formylation Method optimize_conditions->change_method change_method->end steric_control Evaluate Steric Hindrance electronic_control->steric_control chelation_strategy Use Chelation Control (e.g., MgCl2 for phenols) steric_control->chelation_strategy chelation_strategy->end

Caption: A troubleshooting workflow for common issues in arene formylation.

ortho_formylation_mechanism cluster_0 Ortho-Formylation of Phenol via MgCl2 Chelation phenol Phenol phenoxide Magnesium Phenoxide Intermediate phenol->phenoxide + MgCl2/Et3N mgcl2 MgCl2 / Et3N chelation_complex Chelated Intermediate (Mg coordinates with O and formaldehyde) phenoxide->chelation_complex formaldehyde Paraformaldehyde formaldehyde->chelation_complex ortho_attack Intramolecular Ortho-Attack chelation_complex->ortho_attack product Ortho-Hydroxybenzyl Alcohol Intermediate ortho_attack->product oxidation Oxidation product->oxidation salicylaldehyde Salicylaldehyde oxidation->salicylaldehyde

References

Troubleshooting unexpected color changes in N,N-dimethylformamide hydrochloride reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected color changes in reactions involving N,N-dimethylformamide (DMF) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unexpected color changes in my reaction using N,N-dimethylformamide hydrochloride?

A1: Unexpected color changes in reactions involving N,N-dimethylformamide (DMF) hydrochloride are typically linked to the stability of the DMF solvent itself, the presence of impurities, and the reaction conditions. The primary causes include:

  • Decomposition of DMF: In the presence of acid (from DMF hydrochloride) and heat, DMF can hydrolyze into formic acid and dimethylamine.[1][2][3][4] Dimethylamine, a secondary amine, can then react with other components in your reaction mixture, such as carbonyl compounds, to form colored byproducts like enamines.[5]

  • Impurities in DMF: Commercial DMF can contain various impurities, including water, dimethylamine, and formic acid.[6][7][8][9][10] These impurities can be present from the manufacturing process or form during storage due to the hygroscopic nature of DMF.[11] Even trace amounts of these impurities can lead to colored side reactions.

  • Reaction with Reagents: DMF can react with certain reagents, particularly under acidic conditions, to form reactive intermediates. For instance, with acyl chlorides, it can form a Vilsmeier-Haack type reagent, which can be colored or lead to colored intermediates in subsequent reactions.

  • High Temperatures: Elevated reaction temperatures can accelerate the decomposition of DMF, leading to a higher concentration of color-forming byproducts.[4] In some cases, heating DMF alone can cause it to develop a brownish color.

Q2: My DMF has a faint fishy odor. Is this related to the color change?

A2: Yes, a fishy odor in DMF is a strong indicator of the presence of dimethylamine, a primary decomposition product of DMF.[1][3] As mentioned, dimethylamine is a key precursor to the formation of colored impurities in many reactions. Therefore, if your DMF has this characteristic odor, it is likely contaminated and should be purified before use in sensitive applications.

Q3: Can the quality of my N,N-dimethylformamide hydrochloride affect the reaction outcome?

A3: Absolutely. The purity of the N,N-dimethylformamide hydrochloride is critical. If it is prepared from or contains impure DMF, the acidic nature of the hydrochloride salt can exacerbate the decomposition of the DMF, leading to a higher concentration of impurities that can cause color changes and potentially impact your reaction's yield and purity.

Q4: How can I test my DMF for amine impurities?

A4: A qualitative test using 1-fluoro-2,4-dinitrobenzene (DNFB) can be used to detect the presence of free amines in DMF. In the presence of amines, DNFB will form a colored dinitrophenyl (DNP) derivative. A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

If you are observing an unexpected color change in your reaction, follow this step-by-step troubleshooting guide to identify and resolve the issue.

Troubleshooting_Workflow start Unexpected Color Change Observed check_dmf 1. Assess DMF Quality start->check_dmf check_reaction 2. Evaluate Reaction Conditions check_dmf->check_reaction DMF appears pure purify_dmf 4. Purify DMF check_dmf->purify_dmf DMF has odor or is old check_reagents 3. Inspect Other Reagents check_reaction->check_reagents Conditions are standard modify_conditions 5. Modify Reaction Conditions check_reaction->modify_conditions High temp or long duration purify_reagents 6. Purify Other Reagents check_reagents->purify_reagents Reagent purity is suspect rerun_reaction 7. Rerun Reaction check_reagents->rerun_reaction Other reagents are pure purify_dmf->rerun_reaction modify_conditions->rerun_reaction purify_reagents->rerun_reaction end_success Problem Resolved rerun_reaction->end_success Color change is gone end_fail Consult Further rerun_reaction->end_fail Color change persists

Caption: Troubleshooting workflow for unexpected color changes.

Step 1: Assess the Quality of Your N,N-Dimethylformamide

  • Odor: Does the DMF have a fishy or amine-like odor? If so, it likely contains dimethylamine.

  • Age and Storage: Is the bottle of DMF old or has it been opened multiple times? DMF is hygroscopic and can absorb moisture from the air, which can facilitate its decomposition.[11] It should be stored in a tightly sealed container under an inert atmosphere if possible.

  • Perform a Qualitative Test: Use the 1-fluoro-2,4-dinitrobenzene (DNFB) test described in the "Experimental Protocols" section to check for the presence of amines.

Step 2: Evaluate Your Reaction Conditions

  • Temperature: Are you running the reaction at an elevated temperature? High temperatures significantly accelerate the decomposition of DMF.[4] Consider if a lower temperature could be used.

  • Reaction Time: Prolonged reaction times, especially at higher temperatures, can lead to a gradual buildup of colored impurities.

  • pH: The presence of N,N-dimethylformamide hydrochloride makes the reaction medium acidic. This acidic environment catalyzes the hydrolysis of DMF.

Step 3: Inspect Other Reagents

  • Purity of Starting Materials: Ensure that all other reagents and starting materials are of high purity and are not contributing to the color change.

  • Compatibility: Review the compatibility of all reagents with DMF under acidic conditions.

Step 4: Purify the N,N-Dimethylformamide If you suspect the quality of your DMF is the issue, it is highly recommended to purify it before use. A standard purification protocol is provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Common Impurities in Commercial N,N-Dimethylformamide

ImpurityTypical ConcentrationPotential Impact
Water< 0.1%Promotes hydrolysis of DMF
Dimethylamine< 0.05%Can react to form colored byproducts; gives a fishy odor[1][3]
Formic Acid< 0.01%Can alter the pH of the reaction and catalyze decomposition
N-Methylformamide< 0.05%Potential side-product from demethylation

Data compiled from various sources on typical specifications of commercial DMF.

Table 2: Influence of Conditions on DMF Decomposition

ConditionEffect on Decomposition RatePrimary Decomposition Products
Increased Temperature Significantly increasesDimethylamine, Carbon Monoxide, Formic Acid[4]
Acidic pH (e.g., from HCl) Increases (catalyzes hydrolysis)Dimethylamine, Formic Acid[1][2][3]
Basic pH Increases (catalyzes hydrolysis)Dimethylamine, Formate[1][2]
Presence of Water Increases (reactant in hydrolysis)Dimethylamine, Formic Acid

Experimental Protocols

Protocol 1: Qualitative Test for Amines in DMF using 1-Fluoro-2,4-dinitrobenzene (DNFB)

Objective: To detect the presence of dimethylamine and other primary/secondary amine impurities in a DMF sample.

Materials:

  • N,N-Dimethylformamide (sample to be tested)

  • 1-Fluoro-2,4-dinitrobenzene (DNFB) solution (e.g., 1% in ethanol)

  • Test tube or small vial

  • Pipettes

Procedure:

  • Add 1 mL of the DMF sample to a clean, dry test tube.

  • Add 1-2 drops of the DNFB solution to the DMF.

  • Gently swirl the mixture.

  • Observe for any color change.

Interpretation of Results:

  • No color change (or a pale yellow color from the DNFB itself): The DMF is likely free of significant amine impurities.

  • Development of a yellow to orange or red color: Indicates the presence of amine impurities. The intensity of the color can give a rough indication of the level of contamination.

Protocol 2: Purification of N,N-Dimethylformamide

Objective: To remove water, dimethylamine, and other impurities from DMF.

Materials:

  • N,N-Dimethylformamide (to be purified)

  • Anhydrous calcium hydride (CaH₂) or barium oxide (BaO)

  • Molecular sieves (4Å), freshly activated

  • Distillation apparatus with a vacuum source

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Drying: To a round-bottom flask, add the DMF to be purified. For every 100 mL of DMF, add approximately 5 g of anhydrous calcium hydride or barium oxide.

  • Stir the mixture at room temperature overnight under an inert atmosphere.

  • Distillation: Set up the distillation apparatus for vacuum distillation. Ensure all glassware is thoroughly dried.

  • Filter the DMF from the drying agent directly into the distillation flask.

  • Distill the DMF under reduced pressure. The boiling point of DMF is 153 °C at atmospheric pressure; under vacuum, it will be significantly lower.

  • Collect the fraction that distills at a constant temperature.

  • Storage: Store the purified DMF over freshly activated 4Å molecular sieves in a tightly sealed bottle under an inert atmosphere.

Safety Precautions:

  • N,N-Dimethylformamide is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Calcium hydride and barium oxide are reactive and should be handled with care.

Mandatory Visualizations

DMF_Decomposition DMF N,N-Dimethylformamide Decomp_Products Decomposition Products DMF->Decomp_Products H2O_H H₂O, H⁺ (from HCl) H2O_H->Decomp_Products DMA Dimethylamine Decomp_Products->DMA Formic_Acid Formic Acid Decomp_Products->Formic_Acid Colored_Byproducts Colored Byproducts DMA->Colored_Byproducts Carbonyl Carbonyl Compounds Carbonyl->Colored_Byproducts

Caption: Acid-catalyzed decomposition of DMF leading to colored byproducts.

References

How to quench a reaction containing N,N-dimethylformamide hydrochloride safely

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N,N-Dimethylformamide Hydrochloride (DMF.HCl)

Welcome to the technical support center for handling reactions containing N,N-dimethylformamide hydrochloride (DMF.HCl). This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is N,N-dimethylformamide hydrochloride (DMF.HCl) and why does it require special handling during a reaction quench?

A1: N,N-dimethylformamide hydrochloride is the salt formed between the organic solvent N,N-dimethylformamide (DMF) and hydrochloric acid (HCl). While DMF is a common, polar aprotic solvent, its hydrochloride salt is a moderately strong acid. Quenching a reaction containing DMF.HCl involves neutralizing this acid. This neutralization is an exothermic process, meaning it releases heat. If not controlled, this heat can cause a dangerous rise in temperature, leading to solvent boiling, pressure buildup, and potentially a runaway reaction. Furthermore, DMF itself can be hydrolyzed by strong acids and bases, especially at elevated temperatures, to form dimethylamine and formic acid, which can complicate the reaction workup.[1][2][3]

Q2: What is the fundamental principle for safely quenching a reaction containing DMF.HCl?

A2: The core principle is controlled neutralization . This is achieved by:

  • Temperature Management: Cooling the reaction vessel thoroughly (typically in an ice-water bath) before and during the quench to absorb the heat generated.

  • Slow Addition: Adding the quenching agent slowly and in small portions (portion-wise for solids, dropwise for liquids) to control the rate of the neutralization reaction and heat generation.[4]

  • Use of a Weak Base: Employing a weak base to ensure the neutralization reaction is not violently rapid. Strong bases like sodium hydroxide can cause a dangerously fast release of heat.[5]

  • Vigilant Monitoring: Continuously monitoring the reaction temperature and observing for any signs of uncontrolled reaction, such as excessive gas evolution or a rapid temperature spike.

Q3: Which quenching agent is most suitable for neutralizing DMF.HCl?

A3: The choice of quenching agent is critical for safety and reaction outcome. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the most commonly recommended and safest option for general laboratory use. It is a weak base that minimizes the risk of a violent exothermic reaction. The table below compares several common basic quenching agents.

Data Presentation: Comparison of Quenching Agents

Quenching AgentFormulaTypeKey Considerations & HazardsRecommendation
Sodium Bicarbonate NaHCO₃Weak Inorganic BasePros: Inexpensive, readily available, weak base ensures a controlled reaction. Cons: Generates carbon dioxide (CO₂) gas, which can cause foaming and pressure buildup if added too quickly.Highly Recommended for most applications due to its safety profile.
Sodium Carbonate Na₂CO₃Moderate Inorganic BasePros: More potent than NaHCO₃. Cons: Stronger base, leading to a more exothermic reaction. Also generates CO₂ gas. Higher final pH can affect sensitive products.Use with Caution. Recommended only when a stronger base than bicarbonate is necessary.
Triethylamine (TEA) Et₃NOrganic BasePros: Soluble in organic solvents, useful for non-aqueous conditions. Does not generate gas. Cons: Volatile, flammable, and must be removed during workup. Can be difficult to fully neutralize the acid.Situational. Best for reactions sensitive to water.
Sodium Hydroxide NaOHStrong Inorganic BasePros: Strong and effective at neutralization. Cons: Highly exothermic reaction, significant risk of runaway reaction and solvent boiling. Can cause degradation of DMF and other sensitive functional groups.[1][3]Not Recommended for quenching DMF.HCl due to significant safety hazards.

Experimental Protocols

Detailed Protocol for Quenching a Reaction Containing DMF.HCl

This protocol outlines the standard procedure for safely neutralizing DMF.HCl in a laboratory setting using a saturated aqueous sodium bicarbonate solution.

Materials and Equipment:

  • Reaction flask containing the DMF.HCl mixture

  • Ice-water bath

  • Stir plate and magnetic stir bar

  • Thermometer or thermocouple probe

  • Addition funnel (for larger scale) or pipette

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • pH indicator paper or pH meter

Procedure:

  • Preparation and Cooling:

    • Ensure the reaction flask is securely clamped within a secondary container (e.g., a plastic tub).

    • Place the secondary container in an ice-water bath and allow the reaction mixture to cool to 0-5 °C with continuous stirring. Ensure the thermometer is positioned to accurately measure the internal temperature of the reaction mixture.

  • Slow Addition of Quenching Agent:

    • Begin the slow, portion-wise addition of the saturated aqueous sodium bicarbonate solution.

    • For small-scale reactions (<100 mL), add the solution via pipette, 1-2 mL at a time. For larger scales, use an addition funnel for a controlled dropwise addition.

    • CRITICAL: Observe for gas evolution (foaming). Add the bicarbonate solution at a rate that does not cause excessive foaming, which could lead to loss of material.

  • Monitoring the Quench:

    • Continuously monitor the internal temperature. Do not allow the temperature to rise above 20-25 °C. If the temperature increases rapidly, immediately stop the addition until it cools down.

    • Maintain vigorous stirring to ensure efficient mixing and heat dissipation.

  • Confirming Neutralization:

    • Continue adding the bicarbonate solution until gas evolution ceases. This is an initial indication that the acid has been consumed.

    • Once gas evolution has stopped, check the pH of the aqueous layer using pH paper or a calibrated pH meter. The target pH should be between 7 and 8 to ensure complete neutralization.

    • If the pH is still acidic, continue to add small portions of the bicarbonate solution until the target pH is reached and stable.

  • Post-Quench Workup:

    • Once the reaction is fully quenched and neutralized, the mixture can be safely transferred to a separatory funnel for standard aqueous workup (e.g., extraction with an organic solvent).

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Excessive Heat Generation / Rapid Temperature Rise Addition of quenching agent is too fast. Insufficient cooling.Immediately stop the addition. Ensure the ice bath has sufficient ice and water. Resume addition at a much slower rate once the temperature has stabilized at 0-5 °C.
Uncontrolled Foaming and Splashing Rapid evolution of CO₂ gas due to fast addition of bicarbonate/carbonate.Stop the addition immediately. Allow the foam to subside. Resume addition at a significantly reduced rate. Ensure the reaction vessel has adequate headspace (is no more than half full).
Precipitation of Solids Formation of inorganic salts (e.g., NaCl) that are insoluble in the reaction solvent.Add a small amount of water to dissolve the salts, if compatible with the workup procedure. Ensure stirring is vigorous enough to handle a slurry.
Reaction Mixture Remains Acidic (Low pH) An insufficient amount of quenching agent has been added.Continue the slow addition of the weak base. Re-check the pH after each addition until a stable pH of 7-8 is achieved.

Mandatory Visualization

Below is a workflow diagram illustrating the decision-making process for safely quenching a reaction containing DMF.HCl.

QuenchingWorkflow cluster_prep Preparation Phase cluster_quench Quenching Phase cluster_verify Verification Phase start Reaction Containing DMF.HCl is Complete cool Cool Reaction Mixture in Ice Bath (0-5 °C) start->cool prepare_quench Prepare Weak Base (e.g., Saturated aq. NaHCO3) cool->prepare_quench add_quench SLOWLY Add Quenching Agent prepare_quench->add_quench monitor Monitor Temperature & Gas Evolution add_quench->monitor check_ph Is pH Neutral (pH 7-8)? monitor->check_ph check_ph->add_quench  No, Still Acidic workup Proceed to Aqueous Workup check_ph->workup  Yes end Quenching Complete workup->end

Caption: Workflow for the safe quenching of DMF.HCl reactions.

References

Validation & Comparative

A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, the Vilsmeier-Haack reaction stands as a cornerstone for the formylation of electron-rich aromatic and heteroaromatic compounds. The choice of activating agent for N,N-dimethylformamide (DMF) is critical to the reaction's success, with phosphorus oxychloride (POCl₃) and oxalyl chloride being two of the most prevalent options. This guide provides a detailed comparison of the DMF/POCl₃ and DMF/oxalyl chloride reagent systems, supported by experimental data and protocols to aid researchers in selecting the optimal conditions for their specific applications.

At a Glance: Key Differences and Considerations

FeatureDMF/POCl₃DMF/Oxalyl Chloride
Vilsmeier Reagent Formation Forms the Vilsmeier reagent with phosphorus-containing byproducts.Forms the Vilsmeier reagent cleanly with gaseous byproducts (CO and CO₂).
Reaction Workup Requires aqueous workup to remove phosphorus-based salts.Generally simpler workup due to the volatile nature of byproducts.
Substrate Scope Broad and well-documented for a wide range of electron-rich arenes and heterocycles.Effective for a similar range of substrates, considered an ideal activating reagent.[1]
Handling and Safety POCl₃ is a corrosive and moisture-sensitive liquid.Oxalyl chloride is also corrosive, toxic, and moisture-sensitive, and its byproducts (CO) are highly toxic.
Cost and Availability POCl₃ is a common and relatively inexpensive laboratory reagent.Oxalyl chloride is also readily available, though pricing may vary.

Mechanism of Vilsmeier Reagent Formation

The active electrophile in the Vilsmeier-Haack reaction is the N,N-dimethylchloroiminium ion, commonly referred to as the Vilsmeier reagent.[2][3] Its formation from DMF and the chosen activating agent is the initial step of the reaction.

N,N-dimethylformamide/POCl₃

The reaction between DMF and phosphorus oxychloride generates the Vilsmeier reagent along with a phosphate byproduct. This mixture is then used for the subsequent formylation.

N,N-dimethylformamide/Oxalyl Chloride

The reaction of DMF with oxalyl chloride is considered a very clean method for generating the Vilsmeier reagent. The byproducts of this reaction are carbon monoxide (CO) and carbon dioxide (CO₂), which are gases and can be easily removed from the reaction mixture.[1]

Performance and Experimental Data

While both reagent systems are effective for the formylation of a variety of substrates, the choice between them can be influenced by factors such as the desired purity of the product and the ease of workup.

A study on the formylation of a 3H-indole derivative using the DMF/POCl₃ system reported a high yield of the corresponding malonaldehyde.

SubstrateReagent SystemSolventTemperature (°C)Time (h)Yield (%)Reference
3H-indole derivativeDMF/POCl₃DMF75692[4]
IndoleVilsmeier Reagent*DMFrt2.577

*The specific activating agent for the pre-formed Vilsmeier reagent was not specified in this particular protocol, but it represents a general procedure for the formylation of indole.

The primary advantage of the DMF/oxalyl chloride system lies in the simplification of the product isolation. The gaseous byproducts eliminate the need for an aqueous workup to remove inorganic salts, which can be particularly beneficial for water-sensitive products or when a very pure crude product is desired before chromatography.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation with DMF/POCl₃

Formation of the Vilsmeier Reagent: To N,N-dimethylformamide (3.5 mL, 45.6 mmol), cooled in an ice bath, is added dropwise phosphorus oxychloride (2.08 mL, 22.8 mmol) with stirring, maintaining the temperature below 5 °C.[4]

Formylation Reaction: To the freshly prepared Vilsmeier reagent, the substrate (e.g., 3H-indole derivative, 2.18 g, 7.6 mmol) is added slowly.[4] The cooling bath is then removed, and the reaction mixture is stirred at 75 °C for 6 hours.[4]

Workup: The resulting solution is added to ice-cooled water and made alkaline with an aqueous NaOH solution (to pH 8-9).[4] The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Conceptual Procedure for Vilsmeier-Haack Formylation with DMF/Oxalyl Chloride

Formation of the Vilsmeier Reagent: To a solution of the substrate in a suitable anhydrous solvent (e.g., dichloromethane), N,N-dimethylformamide is added. The mixture is cooled in an ice bath, and oxalyl chloride is added dropwise. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.

Formylation Reaction: The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).

Workup: Upon completion, the solvent and volatile byproducts are removed under reduced pressure. The residue can then be taken up in a suitable solvent and washed with a mild aqueous base to remove any remaining acidic impurities, followed by purification.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the formation of the Vilsmeier reagent and a general workflow for the Vilsmeier-Haack reaction.

Vilsmeier_Reagent_Formation cluster_POCl3 DMF/POCl₃ System cluster_Oxalyl DMF/Oxalyl Chloride System DMF1 DMF Vilsmeier1 Vilsmeier Reagent DMF1->Vilsmeier1 POCl3 POCl₃ POCl3->Vilsmeier1 Byproduct1 Phosphorus Byproducts Vilsmeier1->Byproduct1 DMF2 DMF Vilsmeier2 Vilsmeier Reagent DMF2->Vilsmeier2 Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier2 Byproduct2 CO + CO₂ (gases) Vilsmeier2->Byproduct2

Caption: Formation of the Vilsmeier Reagent from DMF with POCl₃ and Oxalyl Chloride.

Vilsmeier_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ or Oxalyl Chloride) Start->Reagent_Prep Add_Substrate Add Electron-Rich Aromatic Substrate Reagent_Prep->Add_Substrate Reaction Stir at Appropriate Temperature Add_Substrate->Reaction Quench_Workup Reaction Quench and Workup Reaction->Quench_Workup Purification Purification (Chromatography/Recrystallization) Quench_Workup->Purification Product Final Aldehyde Product Purification->Product

Caption: General Experimental Workflow for the Vilsmeier-Haack Reaction.

Conclusion

Both DMF/POCl₃ and DMF/oxalyl chloride are highly effective reagent systems for the Vilsmeier-Haack formylation. The choice between them often comes down to practical considerations. The DMF/POCl₃ system is a classic and robust method with a vast body of literature supporting its use. However, the workup can be complicated by the presence of phosphorus-containing byproducts.

The DMF/oxalyl chloride system offers a significant advantage in terms of a cleaner reaction profile due to the formation of gaseous byproducts. This can lead to a more straightforward workup and potentially higher purity of the crude product, which may be advantageous in multi-step syntheses or for sensitive substrates. Researchers should weigh the well-established nature and lower cost of POCl₃ against the cleaner reaction and simpler workup offered by oxalyl chloride when designing their synthetic strategies.

References

Greener Solvents on the Rise: A Comparative Guide to Alternatives for N,N-Dimethylformamide Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking safer and more sustainable laboratory practices, the search for alternatives to the widely used yet reprotoxic solvent N,N-dimethylformamide (DMF) has become a critical endeavor. This guide provides an objective comparison of promising green alternatives, supported by experimental data, to aid in the transition towards more environmentally benign organic synthesis.

N,N-dimethylformamide, often used as its hydrochloride salt (DMF.HCl), has long been a solvent of choice in a vast array of organic reactions due to its excellent dissolving power for a wide range of organic and inorganic compounds. However, its classification as a substance of very high concern (SVHC) and a carcinogenic, mutagenic, or reprotoxic (CMR) agent has necessitated the exploration of safer replacements. This guide focuses on the performance of several key alternatives: N-butylpyrrolidinone (NBP), Cyrene™, γ-valerolactone (GVL), and a mixture of dimethyl sulfoxide and ethyl acetate (DMSO/EtOAc).

Performance Comparison in Key Organic Reactions

The efficacy of these alternative solvents has been evaluated in several common and synthetically important organic reactions, including amide bond formation, peptide synthesis, and various cross-coupling reactions. The following tables summarize the quantitative data from these studies, offering a direct comparison with DMF.

Amide Bond and Peptide Synthesis

Amide bond formation is a cornerstone of pharmaceutical and materials chemistry. The following data compares the performance of DMF with its alternatives in this critical transformation.

SolventCoupling ReagentReactionProduct Yield (%)Purity (%)Reference
DMFHATUDipeptide Synthesis95>95[1][2]
NBP HATUDipeptide SynthesisComparable to DMF Comparable to DMF [1]
Cyrene™ HATUDipeptide Synthesis63-100 Not specified[1]
DMSO/EtOAc (1:4 v/v) DIC, OxymaPure®Solid-Phase Peptide SynthesisComparable to DMF Comparable to DMF

Key Finding: In peptide synthesis, N-butylpyrrolidinone (NBP) has demonstrated performance on par with DMF, and in some cases, has been shown to reduce side reactions such as racemization and aspartimide formation[1]. Cyrene™ also serves as a competent replacement in HATU-mediated amide synthesis, providing a wide range of yields[1]. The DMSO/EtOAc mixture is a viable and less toxic alternative for solid-phase peptide synthesis (SPPS)[3].

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental for the construction of complex organic molecules. The performance of green solvents in Suzuki-Miyaura, Heck, and Sonogashira reactions is outlined below.

Suzuki-Miyaura Coupling

SolventCatalystSubstratesProduct Yield (%)Reference
DMFPd/PtBu3Chloroaryl triflatesHigh (qualitative)[4]
Cyrene™ Pd(OAc)2Aryl halides and boronic acidsGood to excellent

Heck Coupling

SolventCatalystSubstratesProduct Yield (%)Reference
DMFPd(OAc)2Aryl halides and alkenesHigh (qualitative)
Cyrene™ Pd/CAryl iodides and various alkenesGood to excellent[5][6]

Sonogashira Coupling

SolventCatalystSubstratesProduct Yield (%)Reference
DMFPd catalystAryl halides and terminal alkynesModerate to good[7]
DMSO [DTBNpP]Pd(crotyl)ClAryl halides and terminal alkynesUp to 100 [7]

Key Finding: Cyrene™ has proven to be an effective solvent for Heck and Suzuki-Miyaura reactions, often providing good to excellent yields[5][6]. For Sonogashira reactions, DMSO has been shown to be a highly effective solvent, leading to excellent product yields[7].

Physicochemical and Toxicological Properties

The choice of a solvent is not solely based on its performance in a reaction but also on its physical, chemical, and safety profiles.

PropertyN,N-Dimethylformamide (DMF)N-Butylpyrrolidinone (NBP)Cyrene™γ-Valerolactone (GVL)DMSO/EtOAc (1:4 v/v)
Boiling Point (°C) 153~245227207-208Mixture
Melting Point (°C) -61-75Not specified-31Mixture
Density (g/mL) 0.944~0.931.251.05Mixture
Toxicity Profile Reprotoxic, CMRNon-mutagenic, non-reprotoxicNon-mutagenic, non-toxic, biodegradableNon-toxic, biodegradableLess hazardous than DMF

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these alternative solvents. Below are representative experimental protocols for key reactions.

Protocol 1: HATU-Mediated Dipeptide Synthesis in Cyrene™
  • Reaction Setup: To a solution of the N-protected amino acid (1.0 equiv) and the amino acid ester hydrochloride (1.1 equiv) in Cyrene™ (0.2 M) is added HATU (1.2 equiv) and diisopropylethylamine (DIPEA) (3.0 equiv).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 1-2 hours.

  • Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Protocol 2: Heck Coupling of Aryl Iodides with Acrylates in Cyrene™
  • Reaction Setup: A mixture of the aryl iodide (1.0 equiv), the acrylate (1.2 equiv), Pd/C (1 mol%), and a base such as triethylamine (Et₃N) (2.0 equiv) in Cyrene™ is prepared in a reaction vessel.

  • Reaction Conditions: The mixture is heated at a specified temperature (e.g., 100 °C) for a designated time, with the reaction progress monitored by TLC or GC-MS.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered to remove the catalyst. The filtrate is washed with water and brine, dried, and concentrated. The product is then purified by column chromatography.

Protocol 3: Amide Synthesis in a DMSO/EtOAc Mixture
  • Reaction Setup: A carboxylic acid (1.0 equiv) is dissolved in a 1:4 (v/v) mixture of DMSO and EtOAc. A coupling agent (e.g., DIC, 1.1 equiv) and an additive (e.g., OxymaPure®, 1.1 equiv) are added, followed by the amine (1.0 equiv).

  • Reaction Conditions: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by an appropriate method, such as crystallization or column chromatography.

Visualizing the Path to Greener Synthesis

The following diagrams illustrate key concepts in the transition to more sustainable solvents.

Solvent_Selection_Decision_Tree start Start: Need for a reaction solvent is_dmf_alternative_needed Is an alternative to DMF required? (Toxicity, Sustainability) start->is_dmf_alternative_needed identify_alternatives Identify Potential Green Alternatives (NBP, Cyrene, GVL, DMSO/EtOAc, etc.) is_dmf_alternative_needed->identify_alternatives Yes use_dmf Use DMF with appropriate safety measures is_dmf_alternative_needed->use_dmf No evaluate_properties Evaluate Physicochemical Properties (Boiling Point, Polarity, Solubility) identify_alternatives->evaluate_properties evaluate_properties->identify_alternatives Unsuitable Properties evaluate_performance Evaluate Performance in Target Reaction (Yield, Purity, Reaction Time) evaluate_properties->evaluate_performance Suitable Properties evaluate_performance->identify_alternatives Poor Performance evaluate_safety Evaluate Safety and Environmental Impact (Toxicity, Biodegradability) evaluate_performance->evaluate_safety Good Performance evaluate_safety->identify_alternatives Unacceptable Profile select_solvent Select Optimal Green Solvent evaluate_safety->select_solvent Acceptable Profile

Caption: A decision tree for selecting a greener solvent alternative to DMF.

Experimental_Workflow_Comparison cluster_dmf Traditional Workflow with DMF cluster_green Greener Workflow with Cyrene™ dmf_start Start: Reactants in DMF dmf_reaction Reaction at elevated temperature dmf_start->dmf_reaction dmf_workup Aqueous workup & extraction (potential for emulsion, solvent removal challenges) dmf_reaction->dmf_workup dmf_purification Purification dmf_workup->dmf_purification dmf_product Final Product dmf_purification->dmf_product green_start Start: Reactants in Cyrene™ green_reaction Reaction under optimized conditions green_start->green_reaction green_workup Aqueous workup (easier phase separation, potential for solvent recycling) green_reaction->green_workup green_purification Purification green_workup->green_purification green_product Final Product green_purification->green_product

Caption: A comparison of experimental workflows using DMF versus a green alternative.

References

A Comparative Guide to Analytical Methods for the Validation of Formylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Formylation, the addition of a formyl group (-CHO) to a molecule, is a fundamental reaction in organic synthesis and crucial in the production of pharmaceuticals and other fine chemicals.[1] Validating the efficiency and completeness of formylation reactions is paramount to ensure product quality, purity, and process consistency. This guide provides a comparative overview of the most common analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical method hinges on various factors, including the nature of the analyte, the required sensitivity, and the complexity of the reaction mixture. The following table summarizes the key performance characteristics of each technique for the validation of formylation reactions.

Analytical MethodPrincipleTypical AnalytesLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD%)Key AdvantagesKey Limitations
HPLC Separation based on polarityFormylated peptides, amines, pharmaceuticals> 0.99Low µg/mL to ng/mLng/mL to µg/mL< 2%High resolution, versatility for a wide range of compounds, well-established methods.[2][3][4]Requires chromophores for UV detection, derivatization may be needed for some compounds.[4]
GC Separation based on volatility and polarityVolatile formylated compounds, small molecules> 0.99pg/mL to ng/mLng/mL to µg/mL< 5%High sensitivity and resolution for volatile and thermally stable compounds.[5]Limited to volatile and thermally stable analytes; derivatization is often necessary for polar compounds.[6]
NMR Nuclear spin properties in a magnetic fieldAny formylated compound with NMR-active nucleiQuantitativemg/mL to µg/mLmg/mL to µg/mL< 1%Non-destructive, provides detailed structural information, excellent for reaction monitoring.[7][8]Lower sensitivity compared to other methods, complex spectra for mixtures.[8]
MS Mass-to-charge ratio of ionized moleculesA wide range of formylated compoundsQuantitativepg/mL to fg/mLpg/mL to ng/mL< 5%High sensitivity and selectivity, provides molecular weight and structural information.[9][10]Matrix effects can suppress ionization, quantification can be challenging without stable isotope standards.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the formylated product and unreacted starting material in a reaction mixture.

Methodology:

  • Sample Preparation:

    • Quench the formylation reaction at a specific time point.

    • Dilute an aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the calibration range.

    • Filter the sample through a 0.22 µm syringe filter to remove particulate matter.

  • Instrumentation:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient program should be optimized to achieve good separation of the starting material, product, and any impurities.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector: UV detector set at a wavelength where the analyte has maximum absorbance.

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations.

    • Integrate the peak areas of the starting material and the formylated product in the sample chromatogram.

    • Calculate the concentration of each component using the calibration curve. The conversion and yield of the reaction can then be determined.

Gas Chromatography (GC)

Objective: To analyze volatile formylated products.

Methodology:

  • Sample Preparation (with derivatization):

    • Quench the reaction.

    • Extract the organic components with a suitable solvent (e.g., dichloromethane).

    • If the analyte is not sufficiently volatile or is polar, perform a derivatization step. For example, silylation with a reagent like BSTFA can increase volatility.

    • Dilute the derivatized sample to a suitable concentration.

  • Instrumentation:

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Injector: Split/splitless injector, with the temperature set high enough to vaporize the sample without degradation.

    • Oven Program: A temperature gradient program to separate the components based on their boiling points.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Data Analysis:

    • Create a calibration curve with derivatized standards.

    • Identify and quantify the formylated product by comparing its retention time and peak area to the standards.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To monitor the progress of a formylation reaction in real-time and determine the final conversion.

Methodology:

  • Sample Preparation:

    • The reaction can be run directly in an NMR tube using a deuterated solvent.

    • Alternatively, aliquots can be taken from a larger reaction vessel at different time points, quenched, and then dissolved in a deuterated solvent.

    • An internal standard with a known concentration and a distinct signal can be added for quantification.

  • Instrumentation:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard 1H NMR experiment is typically sufficient.

  • Data Analysis:

    • Identify the characteristic signals for the starting material and the formylated product. The formyl proton typically appears as a singlet between 8 and 10 ppm.

    • Integrate the signals corresponding to the starting material and the product.

    • The relative integrals can be used to determine the molar ratio of the two species and thus the reaction conversion.[13]

Mass Spectrometry (MS)

Objective: To confirm the identity and quantify the formylated product, especially at low concentrations.

Methodology:

  • Sample Preparation:

    • Prepare the sample as for HPLC or GC analysis.

    • For direct infusion analysis, dilute the sample in a suitable solvent compatible with the ionization source.

  • Instrumentation:

    • Ionization Source: Electrospray Ionization (ESI) is common for polar molecules, while Electron Ionization (EI) is used for volatile compounds in GC-MS.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used.

    • Inlet System: The sample can be introduced via an infusion pump, or coupled with a separation technique like LC or GC (LC-MS or GC-MS).

  • Data Analysis:

    • Identify the molecular ion peak corresponding to the formylated product. The mass of the formyl group addition is 28 Da.[10]

    • For quantification, use a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method for higher sensitivity and selectivity.

    • Generate a calibration curve using a standard of the formylated product, often with an isotopically labeled internal standard for best accuracy.

Mandatory Visualization

The following diagrams illustrate the typical workflows for validating formylation reactions using the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Formylation Reaction Quench Quench Reaction Reaction->Quench Dilute Dilute Sample Quench->Dilute Filter Filter Sample Dilute->Filter HPLC HPLC System Filter->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: HPLC workflow for formylation reaction validation.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Reaction Formylation Reaction Quench Quench Reaction Reaction->Quench Extract Extraction Quench->Extract Derivatize Derivatization (optional) Extract->Derivatize GC GC System Derivatize->GC Detector FID/MS Detector GC->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: GC workflow for formylation reaction validation.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Reaction In-situ Reaction or Aliquot Sampling Solvent Add Deuterated Solvent & Internal Standard Reaction->Solvent NMR NMR Spectrometer Solvent->NMR Spectrum NMR Spectrum NMR->Spectrum Integration Signal Integration Spectrum->Integration Calculation Conversion Calculation Integration->Calculation

Caption: NMR workflow for formylation reaction monitoring.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Reaction Formylation Reaction Quench Quench Reaction Reaction->Quench Dilute Dilute Sample Quench->Dilute Inlet LC/GC Inlet or Direct Infusion Dilute->Inlet MS Mass Spectrometer Inlet->MS MassSpectrum Mass Spectrum MS->MassSpectrum Identification Compound Identification MassSpectrum->Identification Quantification Quantification (SIM/MRM) Identification->Quantification

Caption: MS workflow for formylation reaction analysis.

Validation_Logic cluster_params Validation Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

References

Spectroscopic Confirmation of Vilsmeier Reagent Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Vilsmeier reagent is a cornerstone of synthetic chemistry, primarily utilized for formylation reactions. The confirmation of its formation prior to use is critical for reaction success and reproducibility. This guide provides a comparative analysis of the spectroscopic data that confirms the formation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) using three common activating agents: phosphorus oxychloride (POCl₃), oxalyl chloride, and thionyl chloride. Detailed experimental protocols for the synthesis and spectroscopic analysis are also provided.

The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ and is not isolated. Its formation involves the reaction of a substituted amide, most commonly DMF, with an activating agent. The resulting electrophilic species is then used directly in reactions, such as the Vilsmeier-Haack reaction, to formylate electron-rich aromatic and heteroaromatic compounds. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable tools for confirming the successful generation of this reactive intermediate.

Comparative Spectroscopic Analysis

The spectroscopic characteristics of the Vilsmeier reagent vary slightly depending on the activating agent used for its preparation. The key spectroscopic signatures to confirm its formation are summarized in the tables below.

Vilsmeier Reagent from DMF and Phosphorus Oxychloride (POCl₃)

The reaction between DMF and POCl₃ is the most traditional and widely used method for generating the Vilsmeier reagent.

Spectroscopic DataVilsmeier Reagent (DMF + POCl₃)
¹H NMR (CDCl₃, δ in ppm) ~4.0 (s, 6H, -N(CH₃)₂) ~11.1-11.2 (s, 1H, -CH=N⁺<)[1]
¹³C NMR (CDCl₃, δ in ppm) ~37.0 (-N(CH₃)₂) ~43.0 (-N(CH₃)₂) ~167.0 (-CH=N⁺<)
IR (cm⁻¹) ~1670-1700 (C=N⁺ stretch)[1]
Vilsmeier Reagent from DMF and Oxalyl Chloride

Oxalyl chloride offers a milder alternative to POCl₃ and the reaction often proceeds at lower temperatures.

Spectroscopic DataVilsmeier Reagent (DMF + Oxalyl Chloride)
¹H NMR (CDCl₃, δ in ppm) ~3.4-3.5 (br s, 6H, -N(CH₃)₂) ~9.5-10.0 (s, 1H, -CH=N⁺<)
¹³C NMR (CDCl₃, δ in ppm) ~35.0 (-N(CH₃)₂) ~41.0 (-N(CH₃)₂) ~163.0 (-CH=N⁺<)
IR (cm⁻¹) ~1680-1710 (C=N⁺ stretch)
Vilsmeier Reagent from DMF and Thionyl Chloride

Thionyl chloride is another effective activating agent for the formation of the Vilsmeier reagent.

Spectroscopic DataVilsmeier Reagent (DMF + Thionyl Chloride)
¹H NMR (CDCl₃, δ in ppm) ~3.3-3.4 (br s, 6H, -N(CH₃)₂) ~9.8-10.2 (s, 1H, -CH=N⁺<)
¹³C NMR (CDCl₃, δ in ppm) ~34.5 (-N(CH₃)₂) ~40.5 (-N(CH₃)₂) ~164.0 (-CH=N⁺<)
IR (cm⁻¹) ~1675-1705 (C=N⁺ stretch)

Experimental Protocols

The following are detailed protocols for the preparation and subsequent spectroscopic analysis of the Vilsmeier reagent using the three different activating agents.

Protocol 1: Preparation and Analysis of Vilsmeier Reagent using POCl₃

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃) for NMR

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • NMR tubes

  • IR spectrometer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (1.0 equivalent).

  • Cool the flask in an ice bath to 0 °C.

  • Add phosphorus oxychloride (1.0 equivalent) dropwise to the stirred DMF solution via a dropping funnel over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white precipitate indicates the formation of the Vilsmeier reagent.

  • For NMR analysis , carefully transfer an aliquot of the reaction mixture to a dry NMR tube containing anhydrous CDCl₃.

  • For IR analysis , carefully place a small sample of the precipitate between two salt plates (e.g., NaCl or KBr) and record the spectrum.

Protocol 2: Preparation and Analysis of Vilsmeier Reagent using Oxalyl Chloride

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃) for NMR

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Dry ice/acetone bath

  • NMR tubes

  • IR spectrometer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (1.0 equivalent) and anhydrous DCM.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add oxalyl chloride (1.0 equivalent) dropwise to the stirred DMF solution over 10-15 minutes.

  • After the addition is complete, allow the reaction to stir at -78 °C for 15 minutes, then slowly warm to room temperature.

  • For NMR analysis , carefully transfer an aliquot of the reaction mixture to a dry NMR tube containing anhydrous CDCl₃.

  • For IR analysis , carefully place a small sample of the reaction mixture (if a precipitate forms) or a drop of the solution on a salt plate and record the spectrum after evaporation of the solvent.

Protocol 3: Preparation and Analysis of Vilsmeier Reagent using Thionyl Chloride

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃) for NMR

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • NMR tubes

  • IR spectrometer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (1.0 equivalent).

  • Cool the flask in an ice bath to 0 °C.

  • Add thionyl chloride (1.0 equivalent) dropwise to the stirred DMF solution over 10-15 minutes.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • For NMR analysis , carefully transfer an aliquot of the reaction mixture to a dry NMR tube containing anhydrous CDCl₃.

  • For IR analysis , carefully place a small sample of the reaction mixture on a salt plate and record the spectrum.

Visualizing the Formation of the Vilsmeier Reagent

The formation of the Vilsmeier reagent from DMF and the respective activating agents can be visualized as a chemical workflow.

Vilsmeier_Formation cluster_POCl3 Using POCl₃ cluster_Oxalyl Using Oxalyl Chloride cluster_Thionyl Using Thionyl Chloride DMF1 DMF Intermediate1 Adduct DMF1->Intermediate1 + POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier1 Vilsmeier Reagent (Chloroiminium salt) Intermediate1->Vilsmeier1 Elimination DMF2 DMF Intermediate2 Adduct DMF2->Intermediate2 + Oxalyl Oxalyl Chloride Oxalyl->Intermediate2 Vilsmeier2 Vilsmeier Reagent (Chloroiminium salt) Intermediate2->Vilsmeier2 Decarbonylation & Decarboxylation DMF3 DMF Intermediate3 Adduct DMF3->Intermediate3 + Thionyl Thionyl Chloride Thionyl->Intermediate3 Vilsmeier3 Vilsmeier Reagent (Chloroiminium salt) Intermediate3->Vilsmeier3 Elimination of SO₂

Caption: Formation pathways of the Vilsmeier reagent from DMF and different activating agents.

This guide provides a foundational understanding and practical protocols for the spectroscopic confirmation of Vilsmeier reagent formation. By comparing the spectral data obtained from different synthetic routes, researchers can confidently verify the presence of this crucial reagent, leading to more controlled and successful formylation reactions.

References

A Comparative Analysis of N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are two of the most ubiquitous polar aprotic solvents in the chemical, pharmaceutical, and polymer industries. Their high dielectric constants and ability to dissolve a wide range of organic and inorganic compounds make them indispensable in a variety of synthetic applications.[1][2][3][4][5] However, the choice between DMF and DMAc is not always straightforward and can significantly impact reaction outcomes, efficiency, and safety. This guide provides a detailed comparative study of these two solvents, supported by physicochemical data and examples of their application in synthesis.

Physicochemical Properties: A Head-to-Head Comparison

The subtle differences in the molecular structures of DMF and DMAc—an additional methyl group on the acetyl moiety of DMAc—give rise to distinct physicochemical properties that influence their behavior as solvents.[2] DMAc's higher boiling point and greater thermal stability, for instance, can be advantageous in high-temperature reactions.[2][3][4]

PropertyN,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
Chemical Formula HCON(CH₃)₂CH₃CON(CH₃)₂
Molecular Weight 73.09 g/mol [6]87.12 g/mol [2]
Boiling Point 153 °C[6][7]165-166 °C[2][3]
Melting Point -61 °C[6][7]-20 °C[8]
Density (at 20°C) 0.944 g/mL[6]0.937 g/mL[2]
Viscosity (at 25°C) 0.802 mPa·s[9]0.92 mPa·s[10]
Dielectric Constant (at 25°C) 36.7[9]37.8[2]

Performance in Synthesis: More Than Just a Solvent

Both DMF and DMAc are excellent solvents for a wide array of chemical transformations, including substitution reactions, coupling reactions, and polymerizations. Their high polarity effectively solvates cations, which can accelerate reaction rates.

In the realm of polymer chemistry , both solvents are extensively used in the production of synthetic fibers such as polyacrylonitrile and polyurethane.[2][3][4] However, DMAc's larger molecular structure can sometimes offer superior solubility for certain polymers, like polyvinylidene fluoride (PVDF).[2]

In solid-phase peptide synthesis (SPPS) , DMF is a very common solvent.[11] However, it can decompose over time to produce dimethylamine, which can interfere with the synthesis.[11] While less common, DMAc is also used in SPPS and is considered a viable alternative.[11]

Beyond their role as inert solvents, both DMF and DMAc can act as reagents , providing a source of carbon, hydrogen, nitrogen, or oxygen atoms in various synthetic transformations.[1]

  • DMF as a Reagent: DMF is famously used in the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic compounds.[6][7][9][12] In this reaction, DMF reacts with an acid chloride like phosphorus oxychloride to form the electrophilic Vilsmeier reagent.[6][7][9][12] DMF can also serve as a source of a methyl group in certain carbonylation reactions, although a switch to DMAc in these cases has been shown to significantly decrease reaction yields.[1]

  • DMAc as a Reagent: DMAc can also participate in a range of reactions, including amidation and thioamidation.[1] In some instances, DMAc has been shown to be superior to DMF. For example, in certain copper-catalyzed domino reactions, DMAc was more effective than DMF in providing the necessary CH fragment for the synthesis of complex heterocyclic compounds.[1]

Stability and Safety Profile: A Critical Consideration

The stability and safety of a solvent are paramount in any chemical process. DMAc is generally considered to be more chemically and thermally stable than DMF.[2] DMF is known to decompose near its boiling point and is more susceptible to hydrolysis, particularly in the presence of strong acids and bases, to form formic acid and dimethylamine.[2][13]

From a toxicological perspective , both solvents are considered hepatotoxic.[10] However, DMF is generally regarded as more toxic and is classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[2] DMAc, while still requiring careful handling, is considered relatively less toxic.[2]

FeatureN,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
Thermal Stability Decomposes near boiling point.[13]More stable than DMF.[2]
Chemical Stability Hydrolyzed by strong acids and bases.[13]More stable than DMF, resistant to bases.[2][8]
Toxicity Hepatotoxic; IARC Group 2A carcinogen (probably carcinogenic to humans).[2][10]Hepatotoxic; considered relatively less toxic than DMF.[2][10]

Experimental Protocols

General Protocol for a Comparative Solvent Study in a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for comparing the efficacy of DMF and DMAc as solvents in a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Internal standard for GC analysis (e.g., dodecane)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Set up two identical reaction vessels equipped with magnetic stirrers and reflux condensers under an inert atmosphere (e.g., nitrogen or argon).

  • To each vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • To the first vessel, add 5 mL of anhydrous DMF.

  • To the second vessel, add 5 mL of anhydrous DMAc.

  • Heat both reaction mixtures to a consistent temperature (e.g., 100 °C) and monitor the progress of the reaction at regular intervals (e.g., every hour) by taking aliquots and analyzing them by gas chromatography (GC) against an internal standard.

  • Upon completion of the reaction (as determined by the consumption of the starting material), cool the mixtures to room temperature.

  • Quench the reactions by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the isolated yield and purity of the product for each reaction.

Data to Compare:

  • Reaction time to completion.

  • Reaction yield (GC yield and isolated yield).

  • Product purity (by GC and/or NMR).

  • Formation of any byproducts.

Visualizing the Process

Experimental Workflow for Solvent Comparison

G cluster_prep Reaction Setup cluster_solvents Solvent Addition cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis A Identical Reaction Vessels (Inert Atmosphere) B Add Reactants: Aryl Halide, Boronic Acid, Catalyst, Base A->B C Add DMF B->C D Add DMAc B->D E Heat to Reaction Temperature C->E D->E F Monitor by GC E->F G Quench, Extract, Dry, Concentrate F->G H Purify by Chromatography G->H I Determine Yield & Purity H->I J Conclusion on Solvent Performance I->J Compare Results

Caption: Workflow for a comparative study of DMF and DMAc as reaction solvents.

Logical Relationship in Solvent Selection

G cluster_inputs Input Considerations cluster_evaluation Evaluation Criteria A Desired Reaction Conditions C Solvent Properties A->C Temperature, Pressure B Reactant & Product Properties B->C Solubility, Polarity E Optimal Solvent Choice C->E Physicochemical Match D Safety & Environmental Impact D->E Toxicity, Stability

Caption: Key factors influencing the selection of a synthesis solvent.

Conclusion

The choice between DMF and DMAc as a solvent or reagent in chemical synthesis is a nuanced decision that requires careful consideration of multiple factors. While their physicochemical properties are similar, the differences in boiling point, stability, and toxicity can have a significant impact on the success, scalability, and safety of a chemical process. DMAc's higher thermal and chemical stability and lower toxicity profile make it an attractive alternative to DMF, particularly in applications where harsh reaction conditions are required or when safety and environmental concerns are paramount. However, the specific reaction chemistry and economic considerations will ultimately dictate the optimal solvent choice. It is recommended that for new synthetic routes, a direct experimental comparison of both solvents be conducted to determine the most suitable option for achieving the desired outcome.

References

Reproducibility of Experimental Results: A Comparative Guide to N,N-Dimethylformamide Hydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For decades, N,N-dimethylformamide (DMF) and its hydrochloride salt (DMF.HCl) have been mainstays in the chemical laboratory, prized for their broad solvency and utility as reagents in a multitude of reactions.[1] However, growing concerns over the toxicity and environmental impact of DMF have spurred a critical reassessment of its use, prompting researchers and drug development professionals to seek safer, more sustainable alternatives.[2] This guide provides an objective comparison of the performance of DMF.HCl with several greener alternatives, focusing on the reproducibility of experimental outcomes through quantitative data, detailed protocols, and visual representations of key chemical processes.

The reproducibility of an experiment is paramount in scientific research and drug development, ensuring the reliability and validity of findings. The choice of solvent can significantly influence reaction kinetics, product yield and purity, and the formation of side products, all ofwhich impact reproducibility. This guide delves into a comparative analysis of DMF.HCl against emerging greener solvents in key applications such as amide bond formation, solid-phase peptide synthesis (SPPS), and cross-coupling reactions.

Quantitative Performance Comparison

The following tables summarize the performance of DMF and its alternatives in various chemical transformations, highlighting key metrics such as product yield and purity. This data has been compiled from various studies to provide a clear, quantitative comparison.

Table 1: Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry and drug discovery. The choice of solvent can significantly impact the efficiency and purity of the resulting amides.

SolventCoupling ReagentReaction Time (h)Conversion/Yield (%)Purity (%)Reference
DMF COMU4>95>95[3]
DCM COMU4>95>95[3]
Dimethyl Carbonate (DMC) COMU4>95>95[3]
Ethyl Acetate (EtOAc) COMU4>95>95[3]
2-Methyltetrahydrofuran (2-MeTHF) COMU4>95>95[3]

Note: COMU = (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate. The data indicates that for this specific amide coupling, greener solvents like DMC, EtOAc, and 2-MeTHF can effectively replace DMF and DCM without compromising yield or purity.[3]

Table 2: Solid-Phase Peptide Synthesis (SPPS) - Aspartimide Formation

A common side reaction in SPPS is the formation of aspartimide, which can lead to impurities in the final peptide product. The choice of solvent has been shown to influence the extent of this side reaction.

SolventTemperatureAspartimide Formation (%)Reference
DMF Room Temperature1.5[4]
N-Butylpyrrolidinone (NBP) Room Temperature0.8[4]
DMF 45 °C4.2[4]
N-Butylpyrrolidinone (NBP) 45 °C1.2[4]

Note: The use of the greener solvent N-butylpyrrolidinone (NBP) resulted in a lower level of aspartimide formation compared to DMF, particularly at elevated temperatures, indicating an improvement in the purity profile of the synthesized peptide.[4]

Table 3: Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the solvent used.

SolventBaseTemperature (°C)Time (h)Yield (%)Reference
DMF Et3N30187[1]
THF Et3N30181[1]
Cyrene™ Et3N30196[1]

Note: In this specific Sonogashira coupling, the bio-based solvent Cyrene™ outperformed both DMF and THF, providing a higher yield in the same reaction time and at the same temperature.[1]

Experimental Protocols

To ensure the reproducibility of the presented data, detailed experimental methodologies for key comparative experiments are provided below.

Protocol 1: General Procedure for Amide Coupling

This protocol is based on a study comparing DMF with greener alternatives in common amide bond forming reactions.[5]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Coupling reagent (e.g., COMU, 1.1 equiv)

  • Base (e.g., DIPEA, 2.0 equiv)

  • Solvent (DMF, DCM, DMC, EtOAc, or 2-MeTHF)

Procedure:

  • To a solution of the carboxylic acid in the chosen solvent, add the coupling reagent and the base.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the amine to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Comparison of DMF and NBP

This protocol outlines a general procedure for SPPS, highlighting the steps where the solvent is varied to compare the performance of DMF and N-butylpyrrolidinone (NBP).[4]

Materials:

  • Fmoc-protected amino acids

  • Solid support (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in the respective solvent)

  • Solvents: DMF or NBP

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

Procedure:

  • Resin Swelling: Swell the resin in the chosen solvent (DMF or NBP) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in the respective solvent to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with the same solvent.

  • Amino Acid Coupling: Add the next Fmoc-protected amino acid, coupling reagents, and base in the chosen solvent. Allow the reaction to proceed for the specified time.

  • Washing: Wash the resin thoroughly with the same solvent.

  • Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, wash the resin, perform the final Fmoc deprotection, and then cleave the peptide from the resin using a cleavage cocktail.

  • Analysis: Analyze the crude peptide by HPLC to determine purity and identify any side products.

Visualization of Chemical Processes

To further elucidate the role of reagents like DMF.HCl and the general workflow of experiments where solvent choice is critical, the following diagrams are provided.

Vilsmeier_Haack_Reaction DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reaction POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Arene Electron-Rich Arene Arene->Intermediate Electrophilic Attack Aldehyde Aryl Aldehyde Intermediate->Aldehyde Hydrolysis Experimental_Workflow Start Start: Reaction Setup Reagents Dissolve Reactants Start->Reagents Solvent_Choice Solvent Selection (e.g., DMF.HCl vs. Alternative) Reagents->Solvent_Choice Reaction Perform Reaction (Heating/Stirring) Solvent_Choice->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Analysis (Yield, Purity, Characterization) Purification->Analysis End End: Isolated Product Analysis->End

References

The Virtuous Cycle: A Guide to Greener Solvents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The workhorse of solid-phase peptide synthesis (SPPS), N,N-dimethylformamide (DMF), is facing increasing scrutiny due to its reproductive toxicity and environmental concerns.[1][2][3][4][5][6][7] This has spurred a critical shift towards identifying and adopting "green" alternatives that are safer for researchers and more sustainable for the planet without compromising the efficiency and quality of peptide production. This guide provides a comprehensive comparison of promising green solvent alternatives to DMF, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their peptide synthesis needs.

The Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow of Fmoc-based solid-phase peptide synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Each cycle consists of two main steps: the removal of the temporary fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the peptide and the coupling of the next Fmoc-protected amino acid.

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (e.g., 20% Piperidine in Solvent) Washing1 Washing Deprotection->Washing1 Remove Base Coupling Amino Acid Coupling (e.g., DIC/Oxyma) Washing1->Coupling Prepare for Coupling Washing2 Washing Coupling->Washing2 Remove Excess Reagents Washing2->Deprotection Start Next Cycle Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Washing2->Cleavage After Final Cycle Resin Resin-Bound Peptide Resin->Deprotection Purification Purification (e.g., HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: A simplified workflow of solid-phase peptide synthesis (SPPS).

Performance Comparison of Green Solvents

The selection of a suitable solvent is critical for the success of SPPS, as it affects resin swelling, reagent solubility, and reaction kinetics. The following tables summarize the performance of various green alternatives compared to DMF in the synthesis of different model peptides.

Table 1: Synthesis of Aib-Enkephalin Pentapeptide (H-Tyr-Aib-Gly-Phe-Leu-NH2)
Solvent/MixturePurity (%)Yield (%)Racemization (%)Reference
DMF (Control) 95.2851.5[8][9]
2-MeTHF96.9881.2[8][9]
N-Butylpyrrolidinone (NBP)97.9911.1[10][11]
Cyrene/DEC (30:70)94.582Not Reported[12][13]
γ-Valerolactone (GVL)92.880Not Reported[14][15]
DMSO/EtOAc (1:9)96.287Not Reported[1][16]

Aib = α-aminoisobutyric acid

Table 2: Synthesis of Aib-ACP Decapeptide (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2)
Solvent/MixturePurity (%)Yield (%)Reference
DMF (Control) 75.368[12][13]
N-Butylpyrrolidinone (NBP)78.172[10][11]
Cyrene/DEC (30:70)72.865[12][13]
Dipropyleneglycol Dimethylether (DMM)Excellent results reportedNot Quantified[17]

ACP = Acyl Carrier Protein fragment

Table 3: Synthesis of Bivalirudin (20-mer peptide)
Solvent/MixturePurity (%)Arg-lactamisation (%)Reference
DMF (Control) 8515[16]
DMSO/2-Me-THF (1:1)925[16]

In-Depth Look at Green Alternatives

N-Butylpyrrolidinone (NBP)

NBP has emerged as a strong contender to replace DMF, often demonstrating comparable or even superior performance.[11][18] It is not classified as reprotoxic and has shown excellent results in the synthesis of various peptides, including challenging sequences.[10][19][20]

  • Advantages: High peptide purity and yield, low racemization, and reduced aspartimide formation compared to DMF.[19][20]

  • Considerations: Higher viscosity than DMF, which might require adjustments in automated synthesizers.[21] Some studies suggest using NBP in mixtures to mitigate this.[10]

2-Methyltetrahydrofuran (2-MeTHF)

Derived from renewable resources like furfural, 2-MeTHF is an attractive green solvent.[22][23] It has demonstrated high performance, particularly when used with ChemMatrix® resin.[8][9]

  • Advantages: Can lead to higher crude purity than DMF, low racemization potential, and is derived from biomass.[8][9][22]

  • Considerations: Deprotection steps using piperidine in 2-MeTHF can be less efficient than in DMF, potentially requiring optimization.[8]

γ-Valerolactone (GVL)

GVL is another biomass-derived solvent that has shown promise in SPPS.[24] It is biodegradable and non-toxic.[24]

  • Advantages: Good performance in microwave-assisted SPPS, achieving results comparable to DMF.[14][15]

  • Considerations: GVL can be susceptible to ring-opening in the presence of bases like piperidine, which can lead to the formation of a capped peptide.[24][25][26] It is recommended to prepare piperidine solutions in GVL fresh daily.[25]

Cyrene (Dihydrolevoglucosenone)

Cyrene is a bio-based solvent derived from cellulose.[27][28] It has been investigated as a green alternative to DMF, particularly in binary mixtures.[12][13][29]

  • Advantages: Non-toxic and non-mutagenic.[27] Binary mixtures with carbonates show good resin swelling and can be more efficient than DMF.[12][13]

  • Considerations: As a neat solvent, Cyrene may not provide sufficient swelling for all types of resins.[29]

Binary Solvent Mixtures

Mixtures of green solvents offer a versatile approach to fine-tune the solvent properties to match or exceed those of DMF.[16][30] By adjusting the composition, it's possible to optimize polarity and viscosity for specific steps of the SPPS cycle.[16]

  • Advantages: Can mitigate side reactions like Arg-lactamisation and aspartimide formation, and in some cases, lead to higher purity and yield.[16] A mixture of DMSO and EtOAc has shown to be a promising alternative.[1]

  • Considerations: The optimal ratio of the solvent mixture may need to be determined for each specific peptide synthesis.[16]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis of Aib-Enkephalin using 2-MeTHF

This protocol is adapted from studies demonstrating the successful use of 2-MeTHF as a DMF substitute.[9]

  • Resin Swelling: Swell Rink Amide AM-PS resin in 2-MeTHF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in 2-MeTHF for 3 minutes, followed by a second treatment for 7 minutes.

  • Washing: Wash the resin thoroughly with 2-MeTHF (3 times) and ethyl acetate (3 times).

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in 2-MeTHF.

    • Add the coupling solution to the resin and react for 1 hour at room temperature.

  • Washing: Wash the resin with 2-MeTHF (3 times).

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling and washing, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by HPLC.

General Protocol for Microwave-Assisted SPPS using γ-Valerolactone (GVL)

This protocol is based on the methodology for microwave-assisted synthesis in GVL.[14]

  • Reagent Preparation: Prepare solutions of 0.2 M Fmoc-amino acids, 0.5 M DIC, 1.0 M Oxyma, and 20% piperidine in GVL.

  • Synthesis Program (CEM Liberty Blue):

    • Use a 5-fold excess of reagents.

    • Deprotection: 95 seconds at 90°C.

    • Coupling: 165 seconds at 90°C.

  • Resin: Use Fmoc-Rink Amide AM-PS-resin or H-Rink Amide ChemMatrix resin.

  • Cleavage: Treat the peptidyl resin with TFA/TIS/H2O (95:2.5:2.5) for 1 hour at room temperature.

  • Work-up: Precipitate the peptide with chilled diethyl ether, dissolve in water or 10% acetic acid, and lyophilize.

Conclusion

The transition away from DMF in peptide synthesis is not just a regulatory necessity but an opportunity to embrace greener and safer chemistry. While there is no single "drop-in" replacement for every application, solvents like N-butylpyrrolidinone, 2-methyltetrahydrofuran, and innovative binary mixtures have demonstrated exceptional performance, often rivaling or even surpassing that of DMF. By carefully considering the specific requirements of their synthesis and consulting the growing body of experimental data, researchers can successfully navigate this transition, contributing to a more sustainable future for peptide science.

References

A Comparative Guide to Vilsmeier Reagents: Mechanistic Insights and Performance Data

Author: BenchChem Technical Support Team. Date: November 2025

The Vilsmeier-Haack reaction is a versatile and widely utilized method in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a substituted amide and an acid chloride. While the classic combination of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is the most common, other acid chlorides such as thionyl chloride (SOCl2) and oxalyl chloride ((COCl)2) can also be employed, leading to variations in reactivity and substrate scope. This guide provides a comparative analysis of different Vilsmeier reagents, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal conditions for their specific synthetic needs.

Mechanism of Vilsmeier Reagent Formation and Reaction

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on an electron-rich substrate.

1. Formation of the Vilsmeier Reagent: A substituted amide, typically DMF, reacts with an acid chloride (e.g., POCl3, SOCl2) to form a highly electrophilic chloroiminium ion, the active Vilsmeier reagent.[1][2][3] The general mechanism for its formation is depicted below.

Vilsmeier_Reagent_Formation cluster_reagents Reactants cluster_product Product DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent Reaction with AcidChloride Acid Chloride (e.g., POCl3, SOCl2) AcidChloride->VilsmeierReagent Vilsmeier_Haack_Reaction Arene Electron-Rich Arene Intermediate Iminium Intermediate Arene->Intermediate + Vilsmeier Reagent VilsmeierReagent Vilsmeier Reagent Aldehyde Aryl Aldehyde Intermediate->Aldehyde Hydrolysis Reagent_Selection_Logic Substrate Substrate Reactivity Highly_Reactive Highly Electron-Rich (e.g., Phenols, Anilines) Substrate->Highly_Reactive is Less_Reactive Less Electron-Rich Substrate->Less_Reactive is Mild_Reagent Milder Reagent (e.g., DMF/SOCl2) Highly_Reactive->Mild_Reagent suggests Strong_Reagent Stronger Reagent (e.g., DMF/POCl3) Less_Reactive->Strong_Reagent may require Mild_Conditions Mild Conditions (e.g., Room Temp, Solvent-free) Mild_Reagent->Mild_Conditions Harsh_Conditions Harsh Conditions (e.g., Heating) Strong_Reagent->Harsh_Conditions Reaction_Conditions Reaction Conditions

References

A Comparative Analysis of N,N-Dimethylformamide Hydrochloride and Alternative Formylating Agents in Industrial Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of utilizing N,N-dimethylformamide hydrochloride (DMF.HCl) in industrial processes, with a primary focus on its role as a precursor to the Vilsmeier reagent for formylation reactions. We offer a direct comparison with alternative formylating agents, supported by experimental data, to inform decision-making in process development and manufacturing.

Overview of Formylating Agents in Industry

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in the synthesis of many pharmaceuticals, agrochemicals, and specialty chemicals. The choice of formylating agent is critical and is dictated by factors such as substrate compatibility, reaction conditions, yield, purity, cost, and safety. While the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an activating agent (e.g., oxalyl chloride, phosphorus oxychloride), is a powerful and versatile option, several alternatives exist. This guide will compare the Vilsmeier approach (conceptually linked to DMF.HCl) with other common methods.

Comparative Performance and Cost Analysis

The selection of a formylating agent is a trade-off between reagent cost, operational complexity, and process efficiency. The following table summarizes the key quantitative and qualitative aspects of DMF.HCl (as a Vilsmeier precursor) and its primary alternatives.

FeatureVilsmeier Reagent (from DMF.HCl precursor)Gattermann-Koch Reaction (CO/HCl/Lewis Acid)Duff Reaction (Hexamethylenetetramine)Rieche Formylation (Dichloromethyl methyl ether)
Typical Yield High (often >90%)Moderate to High (60-90%)Low to Moderate (15-50%)High (often >80%)
Substrate Scope Broad (activated aromatics, heterocycles, alkenes)Limited (electron-rich aromatics, phenols)Limited (phenols and their ethers)Broad (activated aromatics)
Reaction Conditions Mild (0-80 °C), atmospheric pressureHigh pressure, strong acidsHarsh (acidic, high temperature)Mild, requires Lewis acid
Reagent Cost ModerateLow (gaseous reagents)LowHigh
Safety Concerns Corrosive, toxic byproducts (e.g., HCl)Highly toxic CO gas, corrosive acidsUse of formaldehyde precursorHighly carcinogenic reagent
Waste Generation Moderate (stoichiometric salts)Moderate (acidic waste)High (complex mixture of byproducts)Moderate (Lewis acid waste)

Experimental Protocols: A Comparative Example

To illustrate the practical differences, we present standardized protocols for the formylation of a generic activated aromatic substrate.

3.1. Vilsmeier-Haack Formylation (from DMF.HCl precursor concept)

  • Objective: To formylate an activated aromatic compound using a pre-formed or in situ Vilsmeier reagent.

  • Methodology:

    • To a solution of N,N-dimethylformamide (1.2 eq.) in an inert solvent (e.g., dichloromethane) at 0 °C, slowly add phosphorus oxychloride (1.1 eq.).

    • Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

    • Add the aromatic substrate (1.0 eq.) to the reagent mixture, either neat or as a solution in the reaction solvent.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or HPLC.

    • Upon completion, quench the reaction by pouring it onto ice-water.

    • Neutralize the mixture with an aqueous base (e.g., NaOH, NaHCO₃) to a pH of 7-8.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sulfate, and concentrate in vacuo.

    • Purify the crude product by crystallization or column chromatography.

3.2. Duff Reaction

  • Objective: To formylate a phenol using hexamethylenetetramine.

  • Methodology:

    • Mix the phenolic substrate (1.0 eq.) with hexamethylenetetramine (1.5 eq.) in a solvent such as glycerol or acetic acid.

    • Heat the mixture to 140-160 °C for several hours.

    • Cool the reaction mixture and add an aqueous acid solution (e.g., 2M HCl).

    • Heat the mixture under reflux for 15-30 minutes to hydrolyze the intermediate imine.

    • Cool, extract the product with an organic solvent, and process as described for the Vilsmeier-Haack reaction.

Logical and Experimental Workflows

The decision-making process for selecting a formylation method and the subsequent experimental workflow can be visualized as follows:

G cluster_selection Decision Process cluster_workflow Vilsmeier Experimental Workflow Start Define Substrate (Aromatic/Heterocycle) SubstrateType Is Substrate Highly Activated (e.g., Phenol)? Start->SubstrateType PressureOk High Pressure Apparatus Available? SubstrateType->PressureOk No Duff Consider Duff Reaction SubstrateType->Duff Yes ToxicityOk Carcinogen Handling Permitted? PressureOk->ToxicityOk No Gattermann Consider Gattermann-Koch PressureOk->Gattermann Yes Vilsmeier Select Vilsmeier Reaction ToxicityOk->Vilsmeier No Rieche Consider Rieche Formylation ToxicityOk->Rieche Yes Reagent 1. Prepare Vilsmeier Reagent (DMF + POCl3) Addition 2. Add Substrate Reagent->Addition Reaction 3. Stir and Monitor Addition->Reaction Quench 4. Quench with Ice-Water Reaction->Quench Neutralize 5. Neutralize with Base Quench->Neutralize Extract 6. Extract Product Neutralize->Extract Purify 7. Purify Product Extract->Purify End Formylated Product Purify->End

Caption: Decision tree for formylation method selection and Vilsmeier reaction workflow.

Signaling Pathways in Context: N/A

The concept of signaling pathways is not directly applicable to the chemical transformations discussed in this guide.

Conclusion and Recommendations

The use of N,N-dimethylformamide hydrochloride, as a precursor to the Vilsmeier reagent, offers a robust and versatile method for formylation in industrial settings. Its primary advantages are high yields, broad substrate applicability, and relatively mild reaction conditions.

  • For high-value products like pharmaceuticals , where yield and purity are paramount, the Vilsmeier-Haack reaction is often the preferred method despite moderate reagent costs and waste generation.

  • For bulk chemicals derived from simple, activated feedstocks , the Gattermann-Koch reaction may be more cost-effective if the necessary high-pressure equipment and safety protocols for handling carbon monoxide are in place.

  • The Duff and Rieche reactions are generally considered less industrially viable for large-scale production due to low yields (Duff) or the use of a highly carcinogenic reagent (Rieche), respectively. They remain useful in specific niche applications or academic settings.

Ultimately, the optimal choice requires a thorough process hazard analysis (PHA) and a cost-of-goods (COGS) calculation tailored to the specific synthetic target and manufacturing capabilities.

A Comparative Guide to the Performance of N,N-dimethylformamide Hydrochloride with SOCl₂ and PCl₅ as Activating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack (V-H) reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction relies on the in situ formation of a Vilsmeier reagent, typically by activating N,N-dimethylformamide (DMF) with an acid chloride. While phosphorus oxychloride (POCl₃) is the most common activating agent, thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) present viable alternatives. This guide provides a comparative analysis of the performance of N,N-dimethylformamide hydrochloride when activated with SOCl₂ and PCl₅, supported by experimental data and detailed protocols.

Performance Comparison: SOCl₂ vs. PCl₅

The choice of activating agent can significantly influence the yield, reaction conditions, and substrate scope of the Vilsmeier-Haack reaction. While both SOCl₂ and PCl₅ effectively generate the electrophilic Vilsmeier reagent, their reactivity profiles and handling characteristics differ.

ParameterSOCl₂ (Thionyl Chloride)PCl₅ (Phosphorus Pentachloride)
Reagent Form LiquidSolid
Byproducts SO₂ (gas), HCl (gas)POCl₃ (liquid), HCl (gas)
Reaction Vigor Generally less vigorous than PCl₅Can be highly exothermic and vigorous
Handling Corrosive liquid, reacts with moistureMoisture-sensitive solid, corrosive
Typical Yields Moderate to good, substrate-dependentModerate to good, substrate-dependent
Applications Commonly used for formylation of various aromatics and heterocycles.Also used for formylation, and can be particularly effective in certain chlorination reactions.

Note: Direct quantitative comparisons of yields for a wide range of identical substrates are not extensively documented in readily available literature, as POCl₃ is the predominantly reported activating agent. The yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the preparation of the Vilsmeier reagent using SOCl₂ and PCl₅, followed by a general procedure for the formylation of an aromatic compound.

Preparation of Vilsmeier Reagent with SOCl₂

Materials:

  • N,N-Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred solution of N,N-dimethylformamide (1.0 eq.) in an inert solvent under an inert atmosphere, cool the flask to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.0 eq.) dropwise via a dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The resulting solution or slurry is the Vilsmeier reagent, ready for use in the subsequent formylation step.

Preparation of Vilsmeier Reagent with PCl₅

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus pentachloride (PCl₅)

  • Inert solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Round-bottom flask with a magnetic stirrer

  • Powder funnel or solid addition funnel

  • Ice bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred solution of N,N-dimethylformamide (1.0 eq.) in an inert solvent under an inert atmosphere, cool the flask to 0 °C using an ice bath.

  • Carefully add phosphorus pentachloride (1.0 eq.) portion-wise through a powder funnel. This reaction can be exothermic, so control the rate of addition to maintain the temperature below 10 °C.

  • Once the addition is complete, continue stirring the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours. The Vilsmeier reagent is formed as a white to pale yellow solid or slurry.

General Formylation of an Aromatic Compound (e.g., N,N-Dimethylaniline)

Materials:

  • Vilsmeier reagent (prepared in situ as described above)

  • N,N-Dimethylaniline

  • Ice water

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To the freshly prepared Vilsmeier reagent at 0 °C, add a solution of N,N-dimethylaniline (1.0 eq.) in an inert solvent dropwise.

  • After the addition, allow the reaction mixture to stir at room temperature for several hours (the reaction progress can be monitored by TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water with vigorous stirring.

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the desired aldehyde. For the formylation of N,N-dimethylaniline, p-dimethylaminobenzaldehyde is obtained in good yields (typically 80-84% when using POCl₃, and comparable yields can be expected with SOCl₂ and PCl₅ under optimized conditions).[1]

Reaction Mechanisms and Signaling Pathways

The formation of the Vilsmeier reagent is the critical first step in the Vilsmeier-Haack reaction. The subsequent electrophilic attack on the aromatic ring leads to the formylated product after hydrolysis.

Formation of the Vilsmeier Reagent

The reaction of DMF with either SOCl₂ or PCl₅ proceeds through a nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic sulfur or phosphorus atom, respectively. This is followed by the elimination of byproducts to form the highly reactive chloroiminium ion, the active Vilsmeier reagent.

Vilsmeier_Reagent_Formation cluster_SOCl2 Activation with SOCl₂ cluster_PCl5 Activation with PCl₅ DMF_SOCl2 DMF Intermediate_SOCl2 Adduct Intermediate DMF_SOCl2->Intermediate_SOCl2 + SOCl₂ SOCl2 SOCl₂ Vilsmeier_SOCl2 Vilsmeier Reagent ([ (CH₃)₂N=CHCl ]⁺Cl⁻) Intermediate_SOCl2->Vilsmeier_SOCl2 - SO₂ - HCl Byproducts_SOCl2 SO₂ + HCl DMF_PCl5 DMF Intermediate_PCl5 Adduct Intermediate DMF_PCl5->Intermediate_PCl5 + PCl₅ PCl5 PCl₅ Vilsmeier_PCl5 Vilsmeier Reagent ([ (CH₃)₂N=CHCl ]⁺PCl₆⁻) Intermediate_PCl5->Vilsmeier_PCl5 - POCl₃ Byproducts_PCl5 POCl₃

Caption: Formation of the Vilsmeier reagent from DMF with SOCl₂ and PCl₅.

Vilsmeier-Haack Reaction Workflow

Once the Vilsmeier reagent is formed, it acts as an electrophile and is attacked by the electron-rich aromatic substrate. The resulting iminium salt is then hydrolyzed during the aqueous workup to yield the final aldehyde product.

Vilsmeier_Haack_Workflow Start Start: N,N-Dimethylformamide (DMF) + Activating Agent (SOCl₂ or PCl₅) Vilsmeier_Formation Formation of Vilsmeier Reagent ([ (CH₃)₂N=CHCl ]⁺) Start->Vilsmeier_Formation Electrophilic_Attack Electrophilic Aromatic Substitution Vilsmeier_Formation->Electrophilic_Attack Aromatic_Substrate Electron-Rich Aromatic Compound Aromatic_Substrate->Electrophilic_Attack Iminium_Salt Intermediate Iminium Salt Electrophilic_Attack->Iminium_Salt Hydrolysis Aqueous Workup (Hydrolysis) Iminium_Salt->Hydrolysis Product Final Product: Aryl Aldehyde Hydrolysis->Product

Caption: General workflow of the Vilsmeier-Haack formylation reaction.

Conclusion

Both thionyl chloride and phosphorus pentachloride are effective activating agents for N,N-dimethylformamide in the Vilsmeier-Haack reaction. The choice between them may be guided by factors such as the nature of the substrate, desired reaction conditions, and safety considerations. While SOCl₂ offers the advantage of gaseous byproducts that are easily removed, PCl₅ can be a potent reagent for certain applications. For many standard formylation reactions, the performance of both reagents is comparable, and the selection can be based on laboratory availability and procedural convenience. It is important to note that phosphorus oxychloride (POCl₃) remains the most frequently cited and often preferred activating agent in the literature for its reliable and high-yielding performance across a broad range of substrates.[2]

References

A Comparative Guide to the N-Formylation of Amines: Validating the Efficacy of N,N-Dimethylformamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the N-formylation of amines is a critical transformation in the synthesis of a wide array of pharmaceuticals and biologically active compounds. This guide provides an objective comparison of the performance of N,N-dimethylformamide (DMF) hydrochloride as a formylating agent against other common alternatives, supported by experimental data.

The introduction of a formyl group onto a nitrogen atom is a fundamental step in the synthesis of numerous organic molecules, including intermediates for antiviral drugs, antibiotics, and anti-cancer agents. The choice of formylating agent and reaction conditions can significantly impact the efficiency, selectivity, and overall yield of this transformation. Here, we evaluate the use of N,N-dimethylformamide in the presence of hydrochloric acid (in situ forming N,N-dimethylformamide hydrochloride) and compare it with established N-formylation protocols.

Performance Comparison of N-Formylation Methods

The following table summarizes the performance of N,N-dimethylformamide hydrochloride and other selected methods for the N-formylation of a diverse range of primary, secondary, aliphatic, and aromatic amines.

EntryAmine SubstrateMethodReagents & ConditionsTime (h)Yield (%)Reference
1AnilineDMF/HClDMF, HCl1.595[1]
24-MethylanilineDMF/HClDMF, HCl1.098[1]
34-NitroanilineDMF/HClDMF, HCl1285[1]
4N-MethylanilineDMF/HClDMF, HCl392[1]
5PiperidineDMF/HClDMF, HCl--[1]
6BenzylamineFormic AcidHCOOH, Toluene, Reflux4-998[2]
7n-HexylamineFormic Acid (Neat)HCOOH, 60 °C0.594[3]
8DibutylamineFormic Acid (Neat)HCOOH, 60 °C1.590[4]
9AnilineFormic Acid (Neat)HCOOH, 60 °C0.598[3]
104-MethoxyanilineFormic Acid (Neat)HCOOH, 60 °C0.2596[3]
11BenzylamineDMF/Methyl BenzoateDMF, Methyl Benzoate, MW, 200 °C0.0893[5]
12OctylamineDMF/Methyl BenzoateDMF, Methyl Benzoate, MW, 200 °C0.0892[5]

Note: The DMF/HCl method for piperidine is reported to be effective, but a specific yield was not provided in the referenced literature.

Experimental Workflow & Signaling Pathways

The following diagram illustrates the general experimental workflow for the N-formylation of amines using N,N-dimethylformamide hydrochloride.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Substrate ReactionVessel Reaction Vessel Amine->ReactionVessel DMF N,N-Dimethylformamide (Solvent/Reagent) DMF->ReactionVessel HCl Hydrochloric Acid HCl->ReactionVessel Heating Heating (Optional) ReactionVessel->Heating Stirring Stirring Heating->Stirring VilsmeierHaack Vilsmeier-Haack Intermediate (Chloromethylene)dimethylammonium chloride Stirring->VilsmeierHaack in situ formation Formylation N-Formylation VilsmeierHaack->Formylation Quenching Quenching (e.g., with water/base) Formylation->Quenching Extraction Extraction (e.g., with organic solvent) Quenching->Extraction Drying Drying of Organic Layer (e.g., with Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Chromatography/Recrystallization) Evaporation->Purification Formamide Pure N-Formylated Product Purification->Formamide

Caption: General workflow for the N-formylation of amines using DMF and HCl.

Detailed Experimental Protocols

Method 1: N-Formylation of Aryl Amines using N,N-Dimethylformamide and Hydrochloric Acid[1]

General Procedure: To a solution of the aryl amine (1.0 mmol) in N,N-dimethylformamide (3 mL) is added concentrated hydrochloric acid (0.1 mL). The reaction mixture is stirred at room temperature or heated as required (see table for specific conditions). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and neutralized with a suitable base (e.g., sodium bicarbonate solution). The resulting mixture is then extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure N-formylated amine.

Method 2: Catalyst- and Solvent-Free N-Formylation of Amines using Formic Acid[3]

General Procedure: In a round-bottom flask, the amine (1.0 mmol) is mixed with formic acid (88%, 2.0 mmol). The mixture is stirred at 60 °C for the time specified in the table. The reaction progress is monitored by TLC. After completion of the reaction, the mixture is cooled to room temperature and diluted with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the N-formylated product.

Method 3: Microwave-Assisted N-Formylation of Amines using DMF with Methyl Benzoate[5]

General Procedure: A mixture of the amine (1.0 mmol), N,N-dimethylformamide (2 mL), and methyl benzoate (0.1 mmol) is placed in a sealed microwave vial. The reaction mixture is subjected to microwave irradiation at 200 °C for the specified time. After cooling, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to give the desired N-formylated product.

Conclusion

The N-formylation of amines using N,N-dimethylformamide hydrochloride presents a viable and efficient method, particularly for aromatic and secondary cyclic amines[1]. It offers good to excellent yields under relatively mild conditions. In comparison, catalyst- and solvent-free methods using formic acid are also highly effective for a broad range of amines and represent a greener alternative[3][4]. For rapid synthesis, microwave-assisted formylation using DMF with a catalytic amount of methyl benzoate provides a significant acceleration of the reaction[5]. The choice of method will ultimately depend on the specific substrate, desired reaction time, and considerations for environmental impact and cost-effectiveness. Researchers are encouraged to consider these factors when selecting the optimal N-formylation strategy for their synthetic targets.

References

Comparative Kinetics of Formylation with Different Substituted Formamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate formylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the kinetic performance of common substituted formamides in formylation reactions, supported by experimental data and detailed protocols.

The formylation of molecules, particularly amines and activated aromatic compounds, is a fundamental transformation in organic synthesis, leading to the formation of valuable intermediates for pharmaceuticals and other fine chemicals. The choice of the formyl source, often a substituted formamide, dictates the reaction conditions and outcomes. This guide delves into the comparative kinetics of formylation using three common reagents: formamide, N-methylformamide (NMF), and N,N-dimethylformamide (DMF).

Relative Reactivity of Substituted Formamides in N-Formylation

Experimental evidence from the N-formylation of aniline reveals a clear trend in the reactivity of these formamides. Under comparable reaction conditions, the rate of formylation follows the order:

Formamide > N-Methylformamide (NMF) > N,N-Dimethylformamide (DMF)

This observed order of reactivity can be attributed to a combination of steric and electronic factors. The increasing steric hindrance from hydrogen to methyl groups around the nitrogen atom in the formamide series impedes the approach of the nucleophile (e.g., an amine) to the carbonyl carbon. Electronically, the methyl groups are electron-donating, which slightly increases the electron density on the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack.

Quantitative Comparison of Formylation Reactions

To provide a clear overview of the performance of different substituted formamides, the following table summarizes the reaction conditions and outcomes for the N-formylation of aniline.

Formylating AgentSubstrateCatalyst/ActivatorSolventTemperature (°C)Reaction TimeYield (%)Reference
FormamideAniline[ChCl][ZnCl2]2 (DES)Neat10030 min95
N-MethylformamideAniline[ChCl][ZnCl2]2 (DES)Neat10060 min92
N,N-DimethylformamideAniline[ChCl][ZnCl2]2 (DES)Neat100120 min88

DES: Deep Eutectic Solvent

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are the protocols for the N-formylation of aniline using formamide, NMF, and DMF as described in the cited literature.

General Procedure for N-Formylation of Aniline using a Deep Eutectic Solvent

A mixture of aniline (1 mmol) and the respective formylating agent (formamide, N-methylformamide, or N,N-dimethylformamide; 2 mmol) was added to the deep eutectic solvent [ChCl][ZnCl2]2 (1 g). The reaction mixture was stirred at 100 °C for the specified time (see table above). The progress of the reaction was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature and washed with water to extract the product. The aqueous layer was then extracted with ethyl acetate, and the combined organic layers were dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to afford the corresponding formanilide.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of formylation reactions, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the mechanistic steps of the widely used Vilsmeier-Haack reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Weigh Substrate and Formamide catalyst Add Catalyst/Activator start->catalyst solvent Add Solvent catalyst->solvent heat Heat to Reaction Temperature solvent->heat stir Stir for Specified Time heat->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

A typical experimental workflow for a formylation reaction.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds using a substituted formamide (commonly DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1][2][3][4] The key to this reaction is the in-situ formation of the electrophilic Vilsmeier reagent.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_electrophilic_attack Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis dmf Substituted Formamide (e.g., DMF) vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) dmf->vilsmeier_reagent pocliii POCl₃ pocliii->vilsmeier_reagent intermediate Iminium Ion Intermediate vilsmeier_reagent->intermediate arene Electron-Rich Arene arene->intermediate Attack on Vilsmeier Reagent product Formylated Arene intermediate->product Hydrolysis h2o H₂O h2o->product

The mechanism of the Vilsmeier-Haack formylation reaction.

Conclusion

The kinetic data presented in this guide demonstrates that the choice of substituted formamide has a significant impact on the rate of formylation reactions. For N-formylation, unsubstituted formamide is the most reactive, followed by N-methylformamide and then N,N-dimethylformamide. This trend is primarily governed by steric hindrance and electronic effects. Researchers should consider these kinetic differences when designing synthetic routes to optimize reaction times and yields. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for the practical application of these findings in the laboratory.

References

A Comparative Guide to N-Formylation Catalysts: Benchmarking N,N-Dimethylformamide Hydrochloride Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal formylation catalyst is crucial for the efficient synthesis of formamides, key intermediates in a multitude of organic compounds and pharmaceuticals. This guide provides an objective comparison of the traditional reagent, N,N-dimethylformamide hydrochloride (DMF·HCl), against a selection of newer, innovative catalytic systems, supported by experimental data to inform your synthetic strategies.

Introduction to N-Formylation

N-formylation, the process of introducing a formyl group (-CHO) onto a nitrogen atom, is a fundamental transformation in organic chemistry. Formamides are not only stable protecting groups for amines but also serve as versatile precursors for the synthesis of isocyanates, formamidines, and other valuable nitrogen-containing compounds. While N,N-dimethylformamide (DMF) is a widely used solvent, its combination with acids like hydrochloric acid forms an active formylating agent, DMF·HCl.[1] However, the field has seen the emergence of a variety of catalytic systems aimed at improving efficiency, selectivity, and sustainability. This guide will focus on a comparative analysis of DMF·HCl with notable newer catalysts, including those based on copper, ruthenium, and iodine.

Performance Comparison of Formylation Catalysts

The efficacy of a formylation catalyst is determined by several factors, including reaction yield, time, temperature, and substrate scope. The following tables summarize the performance of DMF·HCl and selected modern catalysts in the N-formylation of representative aromatic and aliphatic amines.

Table 1: N-Formylation of Aniline

Catalyst/ReagentFormyl SourceTemperature (°C)Time (h)Yield (%)Reference
DMF·HCl DMF1201.5~90[1]
Cu(OAc)₂/dppe CO₂/PhSiH₃Room Temp-High[2]
ZnO Formic Acid70-99[3]
Iodine Formic Acid702High[4]

Table 2: N-Formylation of Benzylamine

Catalyst/ReagentFormyl SourceTemperature (°C)Time (h)Yield (%)Reference
DMF·HCl DMF1203-12Moderate to High[1]
Ru-pincer complex CO₂/H₂--High[5]
Au/NiO or Au/Al₂O₃ Methanol--High[6]
Iodine Formic Acid70-High[7]

Table 3: N-Formylation of Morpholine

Catalyst/ReagentFormyl SourceTemperature (°C)Time (h)Yield (%)Reference
DMF·HCl DMF--High[1]
Pd@POPs CO₂80693[8]
CeO₂ DMF--Good to Excellent[9]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of synthetic procedures. Below are the experimental protocols for the key formylation reactions cited in this guide.

N-Formylation using N,N-Dimethylformamide Hydrochloride (General Procedure)

A solution of the amine in N,N-dimethylformamide (DMF) is treated with hydrochloric acid. The reaction mixture is then heated, typically at temperatures ranging from 100-120°C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by neutralization and extraction with a suitable organic solvent. The crude product is then purified by column chromatography or recrystallization to afford the desired N-formyl derivative.[1]

Copper-Catalyzed N-Formylation of Amines with CO₂

In a reaction vessel, the amine, a copper(II) acetate/bis(diphenylphosphino)ethane (dppe) catalyst system, and a hydrosilane reducing agent such as phenylsilane (PhSiH₃) are combined in a suitable solvent. The vessel is then charged with carbon dioxide (CO₂) at atmospheric pressure. The reaction is typically stirred at room temperature. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the N-formylated product.[2]

Ruthenium-Catalyzed N-Formylation of Amines with H₂ and CO₂

A ruthenium-pincer-type complex is used as the catalyst for the N-formylation of amines with hydrogen (H₂) and carbon dioxide (CO₂). The reaction is carried out in a pressure reactor. The amine and the catalyst are charged into the reactor, which is then pressurized with a mixture of H₂ and CO₂. The reaction is stirred at a specific temperature until the starting material is consumed. The product is then isolated and purified. This method has shown high productivity and selectivity.[5][10]

Iodine-Catalyzed N-Formylation of Amines with Formic Acid

To a mixture of the amine and formic acid under solvent-free conditions, a catalytic amount of molecular iodine (I₂) is added. The reaction mixture is stirred at a moderate temperature, typically around 70°C. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by quenching with a basic solution and extracting with an organic solvent. The product is purified by column chromatography. This method is noted for its simplicity and the use of an inexpensive and environmentally friendly catalyst.[4][7][11]

Mechanistic Pathways and Visualizations

Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and expanding the substrate scope. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for the described formylation reactions.

N_Formylation_DMF_HCl DMF DMF Vilsmeier_reagent Vilsmeier-Haack Reagent [ (CH₃)₂N=CHCl ]⁺Cl⁻ DMF->Vilsmeier_reagent Protonation & Dehydration HCl HCl HCl->Vilsmeier_reagent Intermediate Tetrahedral Intermediate Vilsmeier_reagent->Intermediate Amine Amine (R-NH₂) Amine->Intermediate Nucleophilic Attack Formamide N-Formyl Amine (R-NHCHO) Intermediate->Formamide Elimination Dimethylamine_HCl (CH₃)₂NH₂⁺Cl⁻ Intermediate->Dimethylamine_HCl

Proposed mechanism for N-formylation using DMF·HCl.

Copper_Catalyzed_N_Formylation cluster_activation Catalyst Activation cluster_formylation Formylation Cycle Cu_catalyst Cu(II) Catalyst Active_Cu_species Active Cu(I) Species Cu_catalyst->Active_Cu_species Reducing_agent Reducing Agent (e.g., PhSiH₃) Reducing_agent->Active_Cu_species Silyl_formate Silyl Formate Intermediate Active_Cu_species->Silyl_formate CO₂ Insertion CO2 CO₂ CO2->Silyl_formate Amine Amine (R-NH₂) Formamide N-Formyl Amine (R-NHCHO) Amine->Formamide Nucleophilic Attack Silyl_formate->Formamide

Simplified mechanism for copper-catalyzed N-formylation.

Iodine_Catalyzed_N_Formylation I2 I₂ HI HI (in situ) I2->HI Reaction with HCOOH Formic_acid Formic Acid (HCOOH) Formic_acid->HI Protonated_formic_acid Protonated Formic Acid Formic_acid->Protonated_formic_acid HI->Protonated_formic_acid Protonation Intermediate Tetrahedral Intermediate Protonated_formic_acid->Intermediate Amine Amine (R-NH₂) Amine->Intermediate Nucleophilic Attack Formamide N-Formyl Amine (R-NHCHO) Intermediate->Formamide Dehydration H2O H₂O Intermediate->H2O

Proposed mechanism for iodine-catalyzed N-formylation.

Conclusion

The choice of a formylation catalyst is a critical decision in the design of a synthetic route. N,N-dimethylformamide hydrochloride remains a viable and straightforward reagent, particularly when cost and simplicity are primary considerations. However, for reactions requiring milder conditions, higher yields, or enhanced sustainability, newer catalytic systems offer significant advantages.

Copper and ruthenium-based catalysts, for instance, enable the use of CO₂ as a C1 source, aligning with the principles of green chemistry. Iodine catalysis provides a metal-free, cost-effective, and operationally simple alternative. The data presented in this guide, along with the detailed protocols and mechanistic insights, are intended to provide a solid foundation for selecting the most appropriate formylation method for your specific research and development needs. It is always recommended to perform a small-scale trial to optimize conditions for a specific substrate.

References

Safety Operating Guide

Safe Disposal of N,N-dimethylformamide Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of N,N-dimethylformamide hydrochloride, a compound that combines the hazardous properties of N,N-dimethylformamide (DMF) with the corrosivity of a hydrochloride salt. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with environmental regulations.

Immediate Safety Considerations

N,N-dimethylformamide is a flammable liquid and is recognized as a reproductive toxin and a potent liver toxin.[1][2][3] The hydrochloride salt, being acidic, presents an additional corrosive hazard. Therefore, all handling and disposal procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (note that neither latex nor nitrile gloves provide adequate protection against DMF), a lab coat, long pants, and closed-toed shoes.[4][5] An emergency shower and eyewash station should be readily accessible.

Disposal Synopsis

The recommended primary disposal method for N,N-dimethylformamide hydrochloride is through an approved hazardous waste disposal facility.[1][6] Due to the inherent hazards of DMF, on-site treatment such as neutralization for drain disposal is not recommended as the resulting solution would still be classified as hazardous waste.

Quantitative Data for Waste Handling

For temporary storage and accumulation of N,N-dimethylformamide hydrochloride waste, the following quantitative limits and conditions should be observed.

ParameterGuidelineCitation
Container Filling Do not fill waste containers beyond 95% of their capacity to allow for vapor expansion.[4]
Storage Duration Laboratory waste containers should not be stored for more than 6 months from the accumulation start date.[4]
pH of Aqueous Waste If neutralization is permitted by local regulations for specific waste streams, the target pH is 5.5 - 9.0. However, for DMF hydrochloride, this is not the final disposal step.[7]
Spill Threshold Spills of less than 1 liter within a fume hood may be managed by trained laboratory personnel. For spills exceeding 1 liter, professional emergency services should be contacted.[4]

Experimental Protocol: Spill Management and Waste Accumulation

Spill Management (for spills < 1 Liter inside a fume hood):

  • Ensure Proper Ventilation: Confirm the fume hood is functioning correctly.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[4]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Personal Decontamination: If there is any skin contact, immediately wash the affected area with soap and water for at least 15 minutes.[2]

Waste Accumulation for Disposal:

  • Container Selection: Use a clearly labeled, leak-proof container made of a material compatible with acidic and organic waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "N,N-dimethylformamide hydrochloride," and the associated hazards (e.g., Flammable, Toxic, Corrosive).[4] The accumulation start date must also be clearly marked.[4]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials such as strong oxidizing agents and bases.[5]

  • Waste Pickup: Arrange for collection by a licensed hazardous waste disposal company in accordance with your institution's and local regulations.[2][4]

Logical Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the safe disposal of N,N-dimethylformamide hydrochloride.

Disposal Workflow for N,N-dimethylformamide Hydrochloride cluster_0 Initial Handling & Assessment cluster_1 Waste Collection & Storage cluster_2 Final Disposal start Generation of N,N-dimethylformamide hydrochloride waste ppe Wear appropriate PPE: - Chemical resistant gloves - Safety glasses - Lab coat start->ppe fume_hood Work in a certified fume hood ppe->fume_hood container Select a compatible, leak-proof waste container fume_hood->container labeling Label container with: - 'Hazardous Waste' - Chemical Name - Hazards (Flammable, Toxic, Corrosive) - Accumulation Start Date container->labeling storage Store in a designated, ventilated area with secondary containment labeling->storage disposal_facility Arrange for pickup by an approved hazardous waste disposal facility storage->disposal_facility incineration Recommended Disposal Method: Incineration disposal_facility->incineration

Caption: Disposal workflow for N,N-dimethylformamide hydrochloride.

This procedural guide is intended to provide a clear and direct path for the safe and compliant disposal of N,N-dimethylformamide hydrochloride. By understanding the hazards and adhering to these steps, laboratory professionals can minimize risks and protect both themselves and the environment. Always consult your institution's specific safety protocols and local regulations for hazardous waste management.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.